molecular formula C5H4FNS B1291918 3-fluoro-1,2-dihydropyridine-2-thione CAS No. 865663-90-7

3-fluoro-1,2-dihydropyridine-2-thione

Cat. No.: B1291918
CAS No.: 865663-90-7
M. Wt: 129.16 g/mol
InChI Key: CXOVSPPEBNMIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1,2-dihydropyridine-2-thione (CAS 865663-90-7) is a valuable fluorinated building block in modern organic and medicinal chemistry research. The compound features a 1,2-dihydropyridine core substituted with a thione group at the 2-position and a fluorine atom at the 3-position . The introduction of fluorine into heterocyclic systems is a cornerstone of drug discovery and materials science, as the fluorine atom can dramatically alter a molecule's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets . The pyridine-2-thione scaffold is a versatile synthon, known to act as a chelating ligand for metal ions and serving as a key precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines . A common and effective method for synthesizing related 3-fluoro dihydropyridine structures involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor® . Researchers can leverage this compound to explore new chemical entities in various fields, building upon the rich chemistry of both fluorinated heterocycles and pyridine-2-thione systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVSPPEBNMIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631130
Record name 3-Fluoropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865663-90-7
Record name 3-Fluoropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 3-fluoro-1,2-dihydropyridine-2-thione. This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data, leveraging established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this fluorinated heterocyclic compound.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The pyridine-2-thione scaffold is also a privileged structure, appearing in numerous biologically active compounds. The combination of these two features in this compound suggests its potential as a valuable building block for the development of new therapeutic agents.

It is important to note that 1,2-dihydropyridine-2-thiones can exist in tautomeric equilibrium with their corresponding 2-mercaptopyridine isomers. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature. In many contexts, the thione tautomer is the predominant form in solution and in the solid state.

Proposed Synthesis

A two-step synthetic route to this compound is proposed, commencing with the commercially available 3-fluoropyridine. The synthesis involves an initial chlorination step to produce the key intermediate, 2-chloro-3-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the thione functionality.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

The first step involves the chlorination of 3-fluoropyridine. While various methods exist for the chlorination of pyridines, a common approach is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. However, a more direct approach starting from a suitable precursor like 2-amino-3-fluoropyridine or through direct chlorination of 3-fluoropyridine-N-oxide could also be envisaged. A plausible method for the synthesis of 2-chloro-3-fluoropyridine involves the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride source.

Step 2: Synthesis of this compound

The conversion of 2-chloro-3-fluoropyridine to the target compound can be achieved through reaction with a sulfur nucleophile. Two common and effective methods for this transformation are the reaction with sodium hydrosulfide or with thiourea followed by hydrolysis.[1][2] The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the final product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 2-Chloro-3-fluoropyridine

A potential route to 2-chloro-3-fluoropyridine starts from 2-chloro-3-aminopyridine. In a typical procedure, 2-chloro-3-aminopyridine is diazotized using tert-butyl nitrite in the presence of a fluoride source such as copper(II) fluoride in an organic solvent.[3]

Synthesis of this compound

Method A: Reaction with Sodium Hydrosulfide

To a solution of 2-chloro-3-fluoropyridine in a suitable solvent such as ethanol or propylene glycol, an aqueous solution of sodium hydrosulfide is added.[1][4] The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization.

Method B: Reaction with Thiourea

A mixture of 2-chloro-3-fluoropyridine and thiourea in ethanol is heated to reflux.[2][5] After the formation of the intermediate isothiouronium salt is complete (as monitored by TLC), an aqueous solution of a base, such as sodium hydroxide, is added to hydrolyze the intermediate. The reaction mixture is then acidified to precipitate the this compound. The product is collected by filtration and purified by recrystallization.

Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic methods and elemental analysis. The expected data are summarized in the tables below, based on known data for similar compounds.

Physical and Analytical Data
PropertyExpected Value
Molecular FormulaC₅H₄FNS
Molecular Weight129.16 g/mol
AppearanceYellowish crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water
Spectroscopic Data
TechniqueExpected Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) / m/z
FT-IR (KBr) ~3400 (N-H stretch), ~1600 (C=C stretch), ~1250 (C=S stretch), ~1050 (C-F stretch)
¹H NMR Signals corresponding to the three aromatic protons, with splitting patterns influenced by fluorine coupling.
¹³C NMR Signals for the five carbon atoms, with the carbon bearing the fluorine showing a large ¹JCF coupling constant.
¹⁹F NMR A single resonance characteristic of a fluorine atom on a pyridine ring.
Mass Spec (EI) Molecular ion peak at m/z = 129.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Thionation 3-Fluoropyridine 3-Fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 3-Fluoropyridine->2-Chloro-3-fluoropyridine Chlorinating Agent 2-Chloro-3-fluoropyridine_2 2-Chloro-3-fluoropyridine This compound This compound 2-Chloro-3-fluoropyridine_2->this compound NaSH or Thiourea

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Heating_Reflux Heating under Reflux Reaction_Setup->Heating_Reflux Monitoring Reaction Monitoring (TLC) Heating_Reflux->Monitoring Monitoring->Heating_Reflux Incomplete Workup Aqueous Workup (Extraction/Precipitation) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Spectroscopic & Analytical Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

References

In-depth Technical Guide: Physicochemical Properties of 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-1,2-dihydropyridine-2-thione is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular molecule. While general information on related compounds exists, detailed quantitative properties, specific synthesis protocols, and defined biological pathways for this compound are not extensively documented. This guide summarizes the available information and provides context based on structurally similar compounds.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are largely unavailable in the public domain. The following table summarizes the limited information that has been found, alongside estimated values for related compounds to provide a comparative context.

PropertyValue for this compoundNotes
Molecular Formula C5H4FNS-
Molecular Weight 129.16 g/mol -
CAS Number 865663-90-7-
Boiling Point 156.2 ± 50.0 °CPredicted value.[1]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could be adapted from the Biginelli reaction. The following workflow illustrates a generalized synthetic strategy.

G Generalized Biginelli Reaction Workflow A Reactant 1: Aldehyde derivative E One-pot Reaction (Reflux in a suitable solvent like ethanol) A->E B Reactant 2: β-Ketoester derivative (e.g., ethyl acetoacetate) B->E C Reactant 3: Thiourea C->E D Acid Catalyst (e.g., HCl, H2SO4) D->E F Reaction Mixture E->F G Cooling and Precipitation F->G H Crude Product G->H I Purification (e.g., Recrystallization) H->I J Pure 3,4-dihydropyrimidin-2(1H)-thione derivative I->J

Caption: Generalized workflow for the synthesis of dihydropyrimidine-2-thiones via the Biginelli reaction.

Note: The successful synthesis of this compound would necessitate the use of specific fluorinated precursors, and the reaction conditions would require optimization.

Potential Biological Activity and Signaling Pathways

There is no specific information available concerning the biological activity or the signaling pathways associated with this compound. However, the broader class of dihydropyrimidine-2-thiones has been investigated for a variety of biological activities. These include:

  • Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.[2][3][4]

  • Anticancer Activity: Certain dihydropyrimidine-2-thiones have been evaluated for their cytotoxic effects on cancer cell lines.[5]

  • Antiviral Activity: The dihydropyrimidine scaffold is of interest in the development of antiviral agents.[6][7]

The mechanism of action for these activities is diverse and depends on the specific substitutions on the dihydropyrimidine ring. A general logical relationship for investigating the potential biological activity of a novel compound like this compound is outlined below.

G Logical Flow for Biological Activity Investigation A Synthesized Compound: This compound B In vitro Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., MTT assay on cell lines) B->D E Enzyme Inhibition Assays B->E F Identification of Active 'Hits' C->F D->F E->F G Mechanism of Action Studies F->G H Target Identification (e.g., Proteomics, Genomics) G->H I Pathway Analysis H->I J Lead Optimization I->J

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

While this compound presents an interesting scaffold for chemical and pharmacological research, there is a significant lack of specific experimental data in the current scientific literature. The information provided in this guide is based on the limited available data and extrapolations from related compound classes. Further experimental investigation is required to fully characterize the physicochemical properties, develop robust synthetic protocols, and elucidate the biological activities and potential signaling pathways of this compound. This document serves as a foundational resource to guide future research endeavors in this area.

References

An In-depth Technical Guide to Dihydropyridine-2-thione and Dihydropyrimidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information, including a CAS number or IUPAC name, could be located for "3-fluoro-1,2-dihydropyridine-2-thione" in the available scientific literature and chemical databases. This suggests that the compound may be novel, not yet synthesized, or indexed under a different nomenclature. This guide, therefore, provides a comprehensive overview of the closely related and well-documented classes of dihydropyridine-2-thiones and dihydropyrimidine-2-thiones, with a focus on their synthesis, biological activities, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction to Dihydropyrimidine-2(1H)-thiones

Dihydropyrimidines (DHPMs) and their thione derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2] These scaffolds are present in various natural products and have been identified as privileged structures in drug discovery.[3] Their biological activities include antiviral, antitumor, antibacterial, anti-inflammatory, and antihypertensive effects.[3][4] Notably, some marine alkaloids containing the dihydropyrimidine core have shown potential as HIVgp-120-CD4 inhibitors.[3] The thione derivatives, in particular, have been explored for various therapeutic applications.

Synthesis of Dihydropyrimidine-2(1H)-thiones

The most prominent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones is the Biginelli reaction.[5][6] This is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea.[5][7]

The Biginelli Reaction

The classical Biginelli reaction is typically acid-catalyzed and involves the condensation of these three components.[5] The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea/thiourea, which then acts as an electrophile for the nucleophilic addition of the β-ketoester enol.[5] Subsequent cyclization and dehydration yield the dihydropyrimidine scaffold.[5]

Numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of various catalysts such as Lewis acids (e.g., Yb(OTf)₃, InCl₃), protic acids, ionic liquids, and solid-supported catalysts under solvent-free conditions, microwave irradiation, or ultrasound.[3][5][7]

The general workflow for the Biginelli reaction is depicted in the following diagram:

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde (R¹-CHO) Reaction One-Pot Condensation Aldehyde->Reaction BetaKetoester β-Ketoester (R²COCH₂COOR³) BetaKetoester->Reaction Thiourea Thiourea (H₂NCSNH₂) Thiourea->Reaction DHPM 3,4-Dihydropyrimidin-2(1H)-thione Reaction->DHPM Acid Catalyst, Heat

Caption: General workflow of the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones via Biginelli Reaction

This protocol is a generalized procedure based on common methodologies found in the literature.[3][7] Researchers should consult specific literature for precise conditions related to their substrates of interest.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Thiourea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and the catalyst.

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Stir the mixture at a specified temperature (e.g., 80°C or reflux) for a designated time (e.g., 2-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent (if used) is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 3,4-dihydropyrimidin-2(1H)-thione.

Biological Activities and Quantitative Data

Dihydropyrimidine-2-thione derivatives have been reported to exhibit a wide array of biological activities. The nature and position of substituents on the dihydropyrimidine ring play a crucial role in their pharmacological effects.[8] Fluorinated derivatives, in particular, have shown significant potential in various therapeutic areas.[9]

Compound Class/DerivativeBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
4-(p-Trifluoromethylphenyl) DHPMUrease InhibitorIC₅₀ = 3.70 ± 0.5 µM[9]
Thiophene-substituted 3,4-dihydropyridine-2(1H)-thione (S22)Antiproliferative (Melanoma A375 cells)IC₅₀ = 1.71 ± 0.58 µM[10][11]
Dihydropyrimidine-derived amidesROCK1 Inhibitor-[8]
Batzelladine alkaloids (DHPM core)HIVgp-120-CD4 Inhibitors-[3]
Various DHPMsAntitubercularMIC = 0.02 µg/mL (for most potent compounds)[8]
Substituted 2-thio-6-oxo-1,6-dihydropyrimidinesHuman Lactate Dehydrogenase Inhibitors-[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of dihydropyrimidine-thiones are a result of their interaction with various cellular targets and signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of key mitotic proteins.

Mitotic Inhibition Pathway

Certain dihydropyridine-2(1H)-thione derivatives have been identified as mitotic-specific inhibitors. They can disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, often by interacting with the colchicine binding site.[11] This leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[11]

Mitotic_Inhibition DHPT Dihydropyridine-2(1H)-thione Derivative Tubulin Tubulin Dimers DHPT->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of mitotic inhibition by certain dihydropyridine-2(1H)-thione derivatives.

Conclusion

While specific data for this compound remains elusive, the broader classes of dihydropyridine- and dihydropyrimidine-2-thiones represent a rich field of study for medicinal chemists and drug developers. The synthetic accessibility through methods like the Biginelli reaction, coupled with a wide spectrum of biological activities, makes these scaffolds promising for the development of novel therapeutics. Further research into specifically fluorinated derivatives is warranted to explore the potential benefits of fluorine substitution on the pharmacological properties of these compounds.

References

The Structural Elucidation of Fluorinated Dihydropyrimidinethiones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the crystal structure and characterization of fluorinated dihydropyrimidine-2-thione derivatives, as extensive searches did not yield specific data for 3-fluoro-1,2-dihydropyridine-2-thione. The following information is based on closely related and structurally analogous compounds, providing a valuable reference for researchers in drug development and medicinal chemistry.

Introduction

Dihydropyrimidine-2-thiones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antibacterial, and antifungal properties.[1] The introduction of a fluorine atom into the molecular scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth overview of the synthesis, crystal structure, and experimental protocols for fluorinated dihydropyrimidine-2-thione analogues, offering a foundational understanding for the design and development of novel therapeutic agents.

Synthesis and Experimental Protocols

The synthesis of dihydropyrimidine-2-thiones is often achieved through a multicomponent Biginelli reaction.[2][3] This one-pot condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and thiourea.

General Synthesis of Dihydropyrimidine-2-thiones (Biginelli-like Reaction)[2]

A common synthetic route involves the reaction of an appropriate aldehyde, thiourea, and a β-ketoester in the presence of a catalyst.[2]

Protocol:

  • To a solution of an aldehyde (10 mmol) in a suitable solvent such as acetonitrile, add thiourea (10 mmol) and a β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate, 12 mmol).[2]

  • Add a catalyst, such as SnCl₂·2H₂O, to the mixture.[2]

  • Reflux the reaction mixture for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into ice-cold distilled water and stir for 5 minutes to precipitate the product.[2]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[2]

Synthesis of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

Protocol:

  • Equimolar quantities of thiocyanic acid and 3-fluoroaniline (5.4 mmol) are dissolved in acetone.

  • The mixture is stirred for 2–3 hours at room temperature.

  • The resulting clear solution is left for slow evaporation.

  • Colorless crystals of the product are obtained after several days.

Crystallographic Data and Structure

The crystal structures of several fluorinated dihydropyrimidine-2-thione analogues have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Crystal Structure of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

The crystal structure of this compound reveals that the dihydropyrimidine ring is essentially planar.[1] The benzene ring is oriented almost perpendicular to the dihydropyrimidine ring, with a dihedral angle of 83.97 (14)°.[1] In the crystal, molecules form centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds.[1]

Table 1: Crystallographic Data for 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [1]

ParameterValue
Chemical FormulaC₁₃H₁₅FN₂S
Molecular Weight250.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.814 (3)
b (Å)14.997 (5)
c (Å)10.215 (3)
α (°)90
β (°)95.711 (6)
γ (°)90
Volume (ų)1344.0 (8)
Z4
Temperature (K)298
RadiationMo Kα
µ (mm⁻¹)0.23
Crystal Structure of 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[4]

In this isomer, the dihydropyrimidine ring adopts a flattened boat conformation.[4] Similar to the 3-fluoro analogue, the crystal packing features dimers formed by N—H⋯S hydrogen bonds.[4]

Table 2: Crystallographic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [4]

ParameterValue
Chemical FormulaC₁₃H₁₅FN₂S
Molecular Weight250.33
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.231 (3)
b (Å)10.8714 (14)
c (Å)14.589 (4)
α (°)90
β (°)128.524 (3)
γ (°)90
Volume (ų)2634.3 (8)
Z8
Temperature (K)303
RadiationMo Kα
µ (mm⁻¹)0.24

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation of synthesized compounds.

Table 3: Spectroscopic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [4]

TechniqueData
IR (KBr, cm⁻¹) 3184 (N—H), 1591 (C=C), 1535 (C=S)
¹H NMR (CDCl₃, 400 MHz, δ ppm) 1.34 (6H, s, 2CH₃), 1.49 (3H, s, CH₃), 4.83 (1H, s, CH), 7.06–7.50 (aromatic protons), 11.50 (1H, s, NH)
¹³C NMR (CDCl₃, 100 MHz, δ ppm) 20.9 (CH₃), 31.6 (2CH₃), 52.4, 112.3, 132.4 (quaternary C), 128–130.1 (aromatic C), 177.4 (C=S)

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of fluorinated dihydropyrimidine-2-thiones.

Caption: Workflow for Synthesis and Structural Characterization.

Conclusion

While the specific crystal structure of this compound remains to be determined, the data presented for analogous fluorinated dihydropyrimidine-2-thiones provide a robust framework for researchers. The detailed synthetic protocols, comprehensive crystallographic tables, and spectroscopic data serve as a valuable resource for the rational design of novel compounds in this class. The established structure-property relationships in these analogues will aid in predicting the conformational and electronic properties of new derivatives, ultimately accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-fluoro-1,2-dihydropyridine-2-thione, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics based on known principles and data from analogous structures. It also outlines detailed, generalized experimental protocols for acquiring such data. The pyridine-2-thione motif is a valuable scaffold in organic synthesis and a key component in various biologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical and biological properties, potentially leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related fluorinated dihydropyridines and fundamental spectroscopic principles.[1]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Technique Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR Protons adjacent to the fluorine atom (e.g., at C4) are expected to show complex splitting patterns due to H-F coupling.[1] The proton on the nitrogen atom would likely appear as a broad singlet.
¹³C NMR The carbon atom bonded to fluorine (C3) is expected to exhibit a large one-bond C-F coupling constant (¹JCF).[1] Smaller two- and three-bond couplings are anticipated for adjacent carbons.[1] The C=S carbon would likely appear significantly downfield.
¹⁹F NMR A characteristic chemical shift is expected for a fluorine atom attached to a heterocyclic ring.[1]

Table 2: Predicted IR and Mass Spectrometry Data

Technique Expected Values and Characteristics
IR Spectroscopy Characteristic absorption bands are expected for the C=S (thione) group and the C-F bond.[1]
Mass Spectrometry (EI) The molecular ion peak (M⁺) corresponding to the molecular weight of C₅H₄FNS would be observed. Common fragmentation patterns may include the loss of the fluorine atom or the thione group.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of this compound and related compounds.

Synthesis: Biginelli-like Reaction

A common method for synthesizing dihydropyrimidine-2-thiones is the Biginelli reaction, a one-pot three-component reaction.[2][3]

Materials:

  • An appropriate aldehyde

  • A β-dicarbonyl compound

  • Thiourea

  • Catalyst (e.g., citric acid, oxalic acid, or a Lewis acid)[3][4]

  • Solvent (e.g., ethanol)[3]

Procedure:

  • A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), thiourea (1 mmol), and the catalyst in ethanol (15 mL) is prepared.[3]

  • The reaction mixture is heated under reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the mixture is cooled, and the catalyst is removed by filtration.[3]

  • The filtrate is allowed to stand, often overnight, to allow the product to crystallize.[3]

  • The solid product is collected by vacuum filtration, washed with cold solvent, and recrystallized to yield the pure compound.[3][5]

G cluster_synthesis Synthesis reactants Aldehyde + β-Dicarbonyl + Thiourea + Catalyst reflux Reflux in Solvent reactants->reflux Heat workup Cooling, Filtration, Crystallization reflux->workup Reaction Completion product Pure 3,4-dihydropyrimidin-2(1H)-thione Derivative workup->product

A generalized workflow for the synthesis of dihydropyrimidine-2-thione derivatives.
NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.[7]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • If desired, acquire a ¹⁹F NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.[8]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

  • Place the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[9]

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[10] The concentration should be in the range of 10-100 micrograms per mL.[10]

  • Ensure the solution is free of any particulate matter by filtering if necessary.[10]

  • Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.[10]

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the ESI source of the mass spectrometer.

  • The sample is ionized, and the resulting ions are directed into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

  • A mass spectrum is generated, showing the relative abundance of ions at each m/z value.

G cluster_workflow Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_nmr Chemical Shifts, Coupling Constants, Integration nmr->data_nmr data_ir Functional Group Frequencies ir->data_ir data_ms Molecular Weight, Fragmentation Pattern ms->data_ms structure Structure Confirmation data_nmr->structure data_ir->structure data_ms->structure

Logical flow of spectroscopic data for structure elucidation.

References

The Advent of Fluorine in Dihydropyridine Calcium Channel Blockers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide delves into the discovery and history of fluorinated dihydropyridines, a pivotal class of L-type calcium channel blockers. From their synthetic origins to their intricate mechanism of action, we explore the scientific journey that established these compounds as indispensable tools in the management of cardiovascular diseases. This document serves as a comprehensive resource, providing in-depth technical details on their synthesis, biological evaluation, and the signaling pathways they modulate.

Historical Perspective and Key Discoveries

The journey of dihydropyridines (DHPs) as therapeutic agents began with the Hantzsch synthesis in 1881, a multi-component reaction that efficiently produces the core dihydropyridine scaffold.[1] However, it was not until the mid-20th century that their pharmacological potential as calcium channel blockers was realized, leading to the development of the first-generation DHP, nifedipine.[2]

The introduction of fluorine into the dihydropyridine structure represented a significant advancement in the field. Although pinpointing the exact first synthesis of a fluorinated dihydropyridine is challenging from available literature, the rationale for incorporating fluorine was driven by the growing understanding of its beneficial effects on drug properties. Medicinal chemists began to explore the impact of fluorinated substituents on the phenyl ring at the 4-position of the dihydropyridine core, a critical determinant of activity. This led to the development of second and third-generation DHPs with improved pharmacokinetic and pharmacodynamic properties. A notable example is amlodipine, which, while not fluorinated in its marketed form, has been the subject of fluorination studies to explore potential enhancements.[3] The development of fluorinated analogues has been a continuous effort to refine the therapeutic index of this important class of drugs.[4]

Mechanism of Action: L-Type Calcium Channel Blockade

Fluorinated dihydropyridines, like their non-fluorinated counterparts, exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Caᵥ1.2).[5] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[6] In vascular smooth muscle, the influx of calcium through L-type channels is a primary trigger for vasoconstriction.[7] By binding to a specific site on the α1 subunit of the channel, dihydropyridines allosterically modulate the channel's function, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium.[2] This leads to vasodilation and a subsequent reduction in blood pressure.[8]

The signaling pathway initiated by the opening of L-type calcium channels in vascular smooth muscle cells is a cascade of events leading to muscle contraction. Depolarization of the cell membrane triggers the opening of these channels, allowing Ca²⁺ ions to enter the cell. This influx of Ca²⁺ increases the intracellular calcium concentration, which then binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction. Fluorinated dihydropyridines interrupt this pathway at a critical early step by preventing the initial influx of calcium.

L_type_calcium_channel_pathway depolarization Membrane Depolarization ltcc L-type Ca²⁺ Channel (Caᵥ1.2) depolarization->ltcc activates ca_influx Ca²⁺ Influx ltcc->ca_influx calmodulin Calmodulin ca_influx->calmodulin binds to ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates mlc_p Phosphorylated Myosin Light Chains mlck->mlc_p phosphorylates contraction Smooth Muscle Contraction (Vasoconstriction) mlc_p->contraction leads to dhp Fluorinated Dihydropyridines dhp->ltcc blocks

L-type calcium channel signaling pathway in smooth muscle cells.

Synthesis of Fluorinated Dihydropyridines

The cornerstone of fluorinated dihydropyridine synthesis is the Hantzsch reaction, a one-pot condensation of a fluorinated aromatic aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate.[9][10]

Hantzsch_Synthesis_Workflow reagents Reactants: - Fluorinated Benzaldehyde - 2x β-Ketoester - Ammonia Source mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing heating Reflux/Heating mixing->heating cyclization Condensation & Cyclization heating->cyclization dhp_product Fluorinated 1,4-Dihydropyridine cyclization->dhp_product purification Purification (e.g., Recrystallization) dhp_product->purification final_product Pure Fluorinated DHP purification->final_product

General workflow for the Hantzsch synthesis of fluorinated dihydropyridines.
Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester

This protocol is a representative example of the Hantzsch synthesis adapted for a fluorinated dihydropyridine.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (2 equivalents) and ammonium acetate (1.2 equivalents).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • The solid product is collected by filtration and washed with a cold ethanol/water mixture.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated dihydropyridine.

Biological Evaluation: In Vitro Potency Assessment

The primary method for determining the potency of fluorinated dihydropyridines as L-type calcium channel blockers is the whole-cell patch-clamp technique.[11][12] This electrophysiological method allows for the direct measurement of ion channel activity and the effect of a compound on it, typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Determination of IC₅₀ using Whole-Cell Patch-Clamp

Cell Culture:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human Caᵥ1.2 channel subunits are commonly used.[11]

  • Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO₂).

Electrophysiology:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • The external solution typically contains Ba²⁺ as the charge carrier to enhance the current and block K⁺ channels.

  • Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • The whole-cell configuration is established by applying a brief suction pulse.

  • The membrane potential is held at a holding potential (e.g., -80 mV) to keep the channels in a closed state.[13]

  • L-type calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms).[14]

  • A stable baseline current is established before the application of the test compound.

  • The fluorinated dihydropyridine is applied at increasing concentrations through the perfusion system.

  • The inhibition of the peak current at each concentration is measured.

  • The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[12]

Quantitative Data on Fluorinated Dihydropyridines

The introduction of fluorine can significantly impact the potency of dihydropyridine calcium channel blockers. The following table summarizes the IC₅₀ values for several dihydropyridines, including a fluorinated example.

CompoundPhenyl Ring SubstituentTargetIC₅₀ (nM)Reference
Nifedipine2-NO₂Caᵥ1.216-22[12][15]
Cilnidipine3-OCH₂CH₂OCH₃L-type (cardiac)17,000[13]
Fluorinated DHP (example)4-FL-typeVaries[4]
Amlodipine2-ClL-typeNot specified[3]

Note: IC₅₀ values can vary depending on the experimental conditions, such as the cell line used, holding potential, and charge carrier.

Pharmacokinetic Properties

Fluorination is known to improve the pharmacokinetic profile of drugs. While direct comparative studies between fluorinated and non-fluorinated versions of the same dihydropyridine are not extensively available in the public domain, the general principles of how fluorine impacts pharmacokinetics are well-established. The high metabolic stability of the carbon-fluorine bond can reduce the rate of metabolic degradation, potentially leading to a longer half-life and improved bioavailability.

The following table presents pharmacokinetic data for amlodipine, a widely used dihydropyridine, to provide a reference for typical parameters in this class.

ParameterValueReference
Amlodipine
Bioavailability64-90%[16]
Protein Binding~93%[16]
Half-life30-50 hours[16]
Time to Peak Plasma Concentration (Tₘₐₓ)6-12 hours[16]

Conclusion

The incorporation of fluorine into the dihydropyridine scaffold has been a successful strategy in the quest for more effective and safer calcium channel blockers. This technical guide has provided an overview of the history, mechanism of action, synthesis, and biological evaluation of these important therapeutic agents. The detailed protocols and compiled data offer a valuable resource for researchers in the field of drug discovery and development, facilitating further innovation in the design of next-generation fluorinated dihydropyridines. The continued exploration of structure-activity relationships and the impact of fluorination on pharmacokinetic and pharmacodynamic properties will undoubtedly lead to the development of even more refined and targeted therapies for cardiovascular diseases.

References

A Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-1,2-dihydropyridine-2-thione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-fluoro-1,2-dihydropyridine-2-thione and structurally related compounds. It covers synthetic approaches, spectroscopic characterization, and in-silico techniques such as Density Functional Theory (DFT) and molecular docking, which are crucial for understanding the molecular properties and potential therapeutic applications of this class of heterocyclic compounds.

Introduction to Dihydropyridine-2-thiones

Dihydropyrimidine-2(1H)-thiones (DHPMs) are a class of heterocyclic compounds first reported by P. Biginelli in 1893.[1][2] These molecules and their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and calcium channel blocking properties.[1][2] The introduction of a fluorine atom into the pyridine ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins.[3] This guide focuses on the computational and theoretical frameworks used to elucidate the structure-activity relationships (SAR) of these promising therapeutic agents.

Synthesis and Characterization

The synthesis of dihydropyrimidine-2-thione derivatives typically involves a one-pot multicomponent Biginelli reaction.[4] This reaction condenses an aldehyde, a β-ketoester, and thiourea under acidic conditions.[4]

General Synthetic Protocol

A common method for synthesizing dihydropyrimidine-2-thione derivatives is through the Biginelli condensation reaction.[1][5]

Experimental Protocol: Biginelli Condensation for Dihydropyrimidine-2-thione Synthesis

  • Reactant Preparation: An equimolar mixture of an appropriate aldehyde (10 mmol), thiourea (10 mmol), and a β-ketoester like ethyl acetoacetate (12 mmol) is prepared.[5]

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as acetonitrile or ethanol.[1][5] A catalyst, for instance, phosphorous pentoxide or SnCl₂·2H₂O, is added to the mixture.[1][5]

  • Reaction Condition: The reaction mixture is refluxed for several hours (e.g., 6 hours).[5] The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold distilled water.[5] The resulting precipitate is filtered, washed with water, and recrystallized from a solvent like ethanol to yield the purified product.[1]

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structures.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ as the internal reference.[5] Chemical shifts are reported in parts per million (ppm).[5]

  • Infrared (IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds.[6]

Table 1: Representative Spectroscopic Data for a Dihydropyrimidine-2-thione Derivative Note: The following data is for a representative dihydropyrimidine-2-thione derivative and not specifically for this compound, as specific data for the latter was not available in the provided search results.

Spectroscopic TechniqueObserved Signals (in DMSO-d₆)
¹H NMR (400 MHz) δ 12.39 (s, 1H, COOH), 9.38 (s, 1H, py-NH), 8.41 (d, J = 4.72 Hz, –NH), 7.81 (d, J = 8.52 Hz, –2H, ArH), 7.27 (d, J = 8.52 Hz, –2H, ArH), 5.46 (s, 1H, –CH)[6]
¹³C NMR (100 MHz) δ 189.8 (C=S), 174.9 (C=O), 164.5, 156.4, 150.8, 144.9, 142.4, 129.6, 127.5, 126.1, 125.7, 125.2, 124.9, 124.4, 123.6, 115.8, 90.7, 63.8, 57.2, 55.4, 55.0, 54.6, 41.0, 37.2[5][6]

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in understanding the electronic structure, reactivity, and potential biological activity of novel compounds. DFT and molecular docking are powerful tools in this regard.

Density Functional Theory (DFT) Studies

DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties.[3]

Computational Protocol: DFT Calculations

  • Software: Quantum chemical calculations are performed using software packages like Gaussian.

  • Method and Basis Set: The geometry of the molecule is optimized using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p).[3]

  • Property Calculation: Following geometry optimization, vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated at the same level of theory.[3][7] Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions.[7]

Table 2: Calculated Molecular Properties of a Related Heterocyclic Compound Note: Data presented here is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a related fluorinated heterocyclic compound, to illustrate the outputs of DFT calculations.[3]

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
N-N Bond Length (Å) 1.358-
C-N (amino) Bond Length (Å) 1.3631.364
C-F Bond Length (Å) 1.3551.340, 1.342
Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[8][9] This is instrumental in identifying potential drug candidates.

Computational Protocol: Molecular Docking

  • Target Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

  • Docking Simulation: Docking is performed using software like AutoDock or MOE.[9] The active site of the protein is defined, and the software explores possible binding conformations of the ligand within this site.

  • Analysis: The results are analyzed based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[9]

Table 3: Representative Molecular Docking Results for Dihydropyrimidine Derivatives Note: The following data showcases typical docking scores for dihydropyrimidine derivatives against various protein targets.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
Pyrimidine-2,4-dione derivative 9SARS-CoV-2 Mpro6LU7-12.70[9]
Pyrimidine-2,4-dione derivative 4SARS-CoV-2 Mpro6LU7-12.38[9]
Pyrimidine-2,4-dione derivative 11SARS-CoV-2 Mpro6LU7-12.13[9]
Para-hydroxy-linked DHP (5f)Various Pathogens--3.591 to -8.499[8]

Visualizing Workflows and Relationships

Graphical representations of experimental and computational workflows provide a clear and concise understanding of the processes involved.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aldehyde, Thiourea, β-Ketoester Mixing Mix in Solvent with Catalyst Reactants->Mixing Reflux Reflux for several hours Mixing->Reflux Isolation Pour into ice-water, filter precipitate Reflux->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Purified Dihydropyrimidine-2-thione Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the synthesis and characterization of dihydropyrimidine-2-thiones.

Computational_Analysis_Workflow cluster_dft DFT Studies cluster_docking Molecular Docking Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Freq Vibrational Frequencies Opt->Freq MO HOMO-LUMO Analysis Opt->MO MEP Molecular Electrostatic Potential Opt->MEP Electronic_Properties Electronic Structure & Reactivity Freq->Electronic_Properties MO->Electronic_Properties MEP->Electronic_Properties Biological_Activity Predicted Biological Activity Electronic_Properties->Biological_Activity Prep Prepare Protein Target and Ligand Dock Perform Docking Simulation Prep->Dock Analyze Analyze Binding Affinity and Interactions Dock->Analyze Analyze->Biological_Activity

Caption: Workflow for the computational analysis of dihydropyrimidine-2-thiones.

Conclusion

The integration of synthetic chemistry with advanced computational techniques provides a powerful paradigm for the discovery and development of novel therapeutic agents based on the this compound scaffold. The methodologies outlined in this guide offer a robust framework for researchers to synthesize, characterize, and predict the biological activities of this important class of heterocyclic compounds. Further experimental validation of the computational predictions is essential to advance these molecules through the drug discovery pipeline.

References

The Emerging Potential of Fluorinated Thiones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and target affinity.[1][2][3] Parallelly, the thione functional group (C=S), a sulfur analog of a ketone, has garnered interest as a bioisostere for carbonyls, offering unique chemical and physical properties that can modulate biological activity. The convergence of these two chemical motifs—fluorinated thiones—represents a nascent but promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of fluorinated thiones, with a focus on a key class of these compounds: fluorinated imidazole-2-thiones. We will delve into their synthesis, biological evaluation, and the experimental methodologies employed in their assessment.

Core Concepts: The Synergy of Fluorine and the Thione Group

The rationale for investigating fluorinated thiones stems from the advantageous properties conferred by each component. Fluorination can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the in vivo half-life of a drug candidate.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing potency.

  • Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The thione group, often introduced as a replacement for a carbonyl, can:

  • Alter Electronic and Steric Properties: The larger size and different electronic nature of sulfur compared to oxygen can lead to altered binding modes and potencies.

  • Serve as a Versatile Synthetic Handle: The thione functionality can be readily converted to other functional groups, facilitating the synthesis of diverse compound libraries.

The combination of these features in fluorinated thiones presents a compelling strategy for the design of novel bioactive compounds.

Case Study: Fluorinated Imidazole-2-Thiones as Cytotoxic and Antiviral Agents

A significant body of work in this area has focused on fluorinated analogues of lepidilines, which are naturally occurring imidazolium alkaloids. The conversion of fluorinated imidazolium salts to their corresponding imidazole-2-thiones has yielded compounds with notable biological activity.

Synthesis of Fluorinated Imidazole-2-Thiones

The general synthetic pathway to fluorinated imidazole-2-thiones involves a multi-step process, which is depicted in the workflow diagram below. This process typically starts with fluorinated benzylamines and proceeds through the formation of imidazole N-oxides and imidazolium salts, which are then converted to the final thione products.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product start1 Fluorinated Benzylamine step1 Condensation start1->step1 start2 Glyoxal start2->step1 start3 Ammonia start3->step1 step2 Deoxygenation step1->step2 Imidazole N-Oxide step3 N-Alkylation step2->step3 Imidazole step4 Thionation step3->step4 Imidazolium Salt product Fluorinated Imidazole-2-Thione step4->product

Figure 1: General synthetic workflow for fluorinated imidazole-2-thiones.
Biological Activity: Cytotoxicity Screening

Fluorinated imidazole-2-thiones have been evaluated for their cytotoxic activity against various human cancer cell lines. The data from these studies are summarized in the table below. The introduction of fluorine-containing substituents has been shown to amplify the cytotoxic properties of these compounds.[4][5][6]

Compound IDStructureCell LineCC50 (µM)IC50 (µM)Selectivity Index (CC50/IC50)
10a 1,3-Dibenzyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thioneHeLa> 10025> 4
10b 1,3-Bis(4-fluorobenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thioneHeLa50105
10c 1,3-Bis(4-(trifluoromethyl)benzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thioneHeLa2555
10d 1-Benzyl-3-(4-fluorobenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thioneHeLa75155

Data extracted from Mlostoń et al., Molecules, 2022.[4][5][6]

Biological Activity: Antiviral Screening

The same series of compounds was also screened for antiviral activity against a panel of viruses. However, in the reported studies, the fluorinated imidazole-2-thiones did not exhibit significant antiviral activity at non-toxic concentrations.[4][5] This highlights the specificity of the biological effects of these compounds and underscores the importance of broad screening to identify their therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the generalized experimental protocols for the synthesis and biological evaluation of fluorinated imidazole-2-thiones, based on published literature.[4]

General Procedure for the Synthesis of Fluorinated Imidazole-2-Thiones
  • Synthesis of Imidazole N-oxides: A mixture of a fluorinated benzaldehyde, glyoxal (40% aqueous solution), and ammonia (25% aqueous solution) in methanol is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to yield the corresponding imidazole N-oxide.

  • Deoxygenation of Imidazole N-oxides: The imidazole N-oxide is dissolved in methanol, and Raney nickel is added. The mixture is stirred under a hydrogen atmosphere (or refluxed with a hydrogen donor) until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the imidazole.

  • Synthesis of Imidazolium Salts: The imidazole is dissolved in acetonitrile, and the appropriate fluorinated benzyl halide is added. The mixture is heated at reflux for 12-24 hours. The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to afford the imidazolium salt.

  • Synthesis of Imidazole-2-thiones: The imidazolium salt is dissolved in pyridine, and elemental sulfur is added. The mixture is heated at reflux for 4-8 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the fluorinated imidazole-2-thione.

Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated thiones (typically in DMSO, with the final DMSO concentration not exceeding 0.5%) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

G cluster_setup Assay Setup cluster_treatment Compound Exposure cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Fluorinated Thiones (Varying Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate CC50/IC50 Values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways of most fluorinated thiones are yet to be elucidated, their observed cytotoxic effects suggest interference with fundamental cellular processes. Potential mechanisms of action for anticancer agents include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival. The diagram below illustrates a generalized view of how a cytotoxic compound might exert its effects.

G cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Outcome compound Fluorinated Thione dna_damage DNA Damage compound->dna_damage enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Proteases) compound->enzyme_inhibition ros_production ROS Production compound->ros_production apoptosis Apoptosis Induction dna_damage->apoptosis cell_cycle Cell Cycle Arrest enzyme_inhibition->cell_cycle ros_production->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

Figure 3: Potential mechanisms of cytotoxic action for fluorinated thiones.

Future Directions and Conclusion

The exploration of fluorinated thiones as potential therapeutic agents is still in its early stages. The initial findings, particularly with fluorinated imidazole-2-thiones, are encouraging and warrant further investigation. Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of fluorinated thiones, including different heterocyclic and acyclic scaffolds, will be crucial to fully understand their structure-activity relationships.

  • Elucidating Mechanisms of Action: Identifying the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and optimization.

  • In Vivo Studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Reactivity profile of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity Profile of 3-fluoro-1,2-dihydropyridine-2-thione

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The pyridine-2-thione motif is a versatile and valuable scaffold known to be a key component in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, a molecule combining these two important structural features. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential biological significance based on the established chemistry of related compounds.

Proposed Synthesis

The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and thiourea, typically under acidic conditions, to yield dihydropyrimidinones or their thione analogs.[2][3][4] Following the formation of the core structure, electrophilic fluorination using an agent such as Selectfluor® can introduce the fluorine atom at the 3-position.[1][5][6]

G cluster_0 Step 1: Biginelli-type Reaction cluster_1 Step 2: Electrophilic Fluorination Aldehyde Core Aldehyde->Core + Acid Catalyst + Heat Beta-Ketoester Beta-Ketoester->Core + Acid Catalyst + Heat Thiourea Thiourea->Core + Acid Catalyst + Heat Core_Step2 Final_Product Core_Step2->Final_Product + Selectfluor® + Acetonitrile, 0°C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,2-Dihydropyridine-2-thione Core (General Procedure)

  • To a round-bottom flask, add the selected aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), thiourea (12 mmol), and a catalytic amount of a suitable acid catalyst (e.g., SnCl₂·2H₂O).

  • Add acetonitrile (20 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold distilled water.

  • Stir the mixture for 10 minutes to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound (General Procedure)

  • Dissolve the 1,2-dihydropyridine-2-thione core (1 mmol) in acetonitrile (10 mL) in a flask under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.1 mmol) in acetonitrile (5 mL).

  • Slowly add the Selectfluor® solution dropwise to the cooled solution of the dihydropyridine-2-thione over 15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing fluorine atom, the nucleophilic thione group, the acidic N-H protons, and the conjugated diene system within the ring.

G cluster_reactions compound N_Alkylation N-Alkylation/ N-Acylation S_Alkylation S-Alkylation (Thioether formation) E_Addition Electrophilic Addition N_Substitution Nucleophilic Aromatic Substitution (SNA r) Cycloaddition Cycloaddition (Diels-Alder) p_N1 p_N1->N_Alkylation p_S p_S->S_Alkylation p_C4C5 p_C4C5->E_Addition p_F p_F->N_Substitution p_diene p_diene->Cycloaddition

Caption: Key reactive sites of this compound.

Reactions at the Thione Group (S-Nucleophilicity)

The sulfur atom of the thione group is a soft nucleophile and a primary site for electrophilic attack.

  • S-Alkylation: The thione can be readily alkylated with alkyl halides (e.g., bromoacetyl bromide) in the presence of a base like K₂CO₃ to form S-substituted thioethers. This is a common derivatization strategy for dihydropyrimidine-2-thiones.[7]

  • S-Acylation: Reaction with acyl halides or anhydrides leads to the formation of S-acyl derivatives.

Reactions at the Nitrogen Atoms (N-Nucleophilicity)

The ring nitrogen atoms possess lone pairs and can act as nucleophiles, particularly after deprotonation.

  • N-Alkylation/N-Acylation: Under strongly basic conditions that deprotonate the N-H protons, the resulting anions can react with electrophiles. N-alkylation or N-acylation is possible, though S-alkylation is generally more favorable due to the higher nucleophilicity of sulfur.

Electrophilic Reactions on the Ring

The double bonds in the dihydropyridine ring can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent fluorine atom and the thione group may deactivate the ring towards certain electrophiles.

  • Halogenation: Addition of halogens (e.g., Br₂) across the C4-C5 double bond is a plausible reaction.

  • Elimination: Related 3-fluoro-3,6-dihydropyridines have been shown to undergo elimination of hydrogen fluoride (HF) to form the corresponding aromatic pyridine ring system under mild conditions.[5] A similar elimination could be a potential subsequent reaction for this scaffold.

Nucleophilic Substitution
  • Displacement of Fluorine: The fluorine atom at the C3 position is attached to an sp²-hybridized carbon. Nucleophilic aromatic substitution (SNA r) is generally difficult but can occur if the ring is sufficiently activated by electron-withdrawing groups and under forcing conditions with strong nucleophiles. In related fluoro-pyridazines, nucleophilic displacement at a position adjacent to a nitrogen has been observed.[8]

Cycloaddition Reactions

The conjugated diene system within the 1,2-dihydropyridine ring makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component. This would provide a pathway to complex fused heterocyclic systems.[9]

Spectroscopic Data

While specific data for the title compound is unavailable, the following table summarizes typical spectroscopic characteristics observed in structurally similar dihydropyrimidine-2-thione derivatives.[7]

Spectroscopic Data Characteristic Features and Expected Values
¹H NMR NH protons: Broad singlets, typically downfield (δ 7.5 - 10.5 ppm).CH (C4 position): Doublet or singlet (δ 5.0 - 6.5 ppm).Ring CH protons: Signals in the aromatic/vinylic region (δ 6.0 - 8.0 ppm).Substituent protons: Dependent on the specific groups attached.
¹³C NMR C=S (Thione): Characteristic downfield signal (δ 175 - 190 ppm).C-F: Signal will be a doublet due to C-F coupling (J ≈ 160-250 Hz).Ring Carbons: Signals typically in the range of δ 100 - 160 ppm.
¹⁹F NMR A singlet or multiplet depending on coupling with nearby protons. The chemical shift will be characteristic of a fluorine atom attached to an sp² carbon in a heterocyclic system.
IR Spectroscopy N-H stretch: Broad band around 3100-3300 cm⁻¹.C=S stretch: Band around 1100-1250 cm⁻¹.C=C stretch: Bands in the 1500-1650 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) should be clearly visible, along with characteristic fragmentation patterns involving the loss of fluorine, sulfur-containing fragments, and cleavage of the dihydropyridine ring.

Potential Biological Activity

Dihydropyrimidine-2-thiones (DHPMs) are a class of compounds with a broad spectrum of pharmacological properties. The introduction of a fluorine atom can further modulate this activity.

  • Antiviral Activity: Dihydropyrimidine-2-thiones have been identified as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication.[7] Fluorinated moieties were noted as key design elements for enhancing interactions with the enzyme's active site.[7]

  • Anticancer Activity: Pyridine-2-thione derivatives have shown anticancer effects against various cell lines.[10] DHPMs have also been evaluated for their cytotoxic activity against glioma cell lines.[11]

  • Antimicrobial Activity: Many DHPM derivatives have been screened for their antibacterial and antifungal properties, often showing moderate to good activity against various pathogens.[3][4]

  • Other Activities: The DHPM scaffold is associated with anti-inflammatory, antihypertensive, and calcium channel blocking activities.[4][12]

The general workflow for assessing the biological potential of a novel compound like this compound is outlined below.

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound and Analogs in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) synthesis->in_vitro cytotoxicity Cytotoxicity Assessment (e.g., CC50 on healthy cell lines) in_vitro->cytotoxicity md_sim Computational Studies (Docking, MD Simulations) in_vitro->md_sim sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt md_sim->lead_opt lead_opt->synthesis Iterative Refinement

Caption: General workflow for drug discovery and development.

Quantitative Biological Data for Related Compounds

The following table presents inhibitory concentrations (IC₅₀) for dihydropyrimidine-2-thione derivatives against the SARS-CoV-2 Main Protease (Mpro), demonstrating the potential of this chemical class.[7]

Compound ID (from source) Structure IC₅₀ (μM) against SARS-CoV-2 Mpro
12j 2-(((S)-2-(3-aminopiperidin-1-yl)acetyl)thio)-N-(4-sulfamoylphenyl)-4-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide0.063
12l 2-(((S)-2-(3-aminopiperidin-1-yl)acetyl)thio)-N-(4-sulfamoylphenyl)-4-(p-tolyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide0.054

Conclusion

This compound represents a promising, albeit underexplored, heterocyclic scaffold. Based on the established reactivity of its constituent functional groups, it is predicted to be a versatile building block. The nucleophilic sulfur atom allows for straightforward S-alkylation to introduce diverse side chains, while the diene system opens pathways for cycloaddition reactions. The presence of the fluorine atom is anticipated to modulate its electronic properties and biological activity, making it an attractive target for medicinal chemistry and drug development programs, particularly in the search for new antiviral and anticancer agents. The proposed synthetic routes and reactivity profile outlined in this guide provide a solid foundation for future experimental investigation into this intriguing molecule.

References

Technical Guide: Solubility Profile of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of the solubility of 3-fluoro-1,2-dihydropyridine-2-thione in common laboratory solvents. This guide provides an overview of expected solubility based on related compounds, detailed experimental protocols for quantitative determination, and a workflow for solubility assessment.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its solubility, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

A thorough literature search did not yield specific quantitative solubility data for this compound. However, by examining the solubility of the parent compound, pyridine-2-thiol, we can infer a general qualitative solubility profile. Pyridine-2-thiol is reported to have moderate solubility in water and is more soluble in organic solvents like ethanol and acetone[1]. The fluorine atom in the 3-position is expected to increase lipophilicity, which may decrease solubility in polar protic solvents like water and enhance it in non-polar organic solvents.

This guide presents a summary of the expected qualitative solubility, a detailed experimental protocol for the quantitative determination of solubility, and a visual representation of the experimental workflow.

Data Presentation: Expected Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on the properties of pyridine-2-thiol and the influence of the fluorine substituent.

SolventTypeExpected Qualitative SolubilityRationale
WaterPolar ProticLow to ModerateThe polar N-H and C=S groups may allow for some interaction with water, but the fluorine and the pyridine ring increase hydrophobicity.
EthanolPolar ProticModerate to HighThe alkyl chain of ethanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar groups.
MethanolPolar ProticModerate to HighSimilar to ethanol, it can engage in both polar and non-polar interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and is an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a versatile polar aprotic solvent.
AcetonePolar AproticModerate to HighIts polarity allows for the dissolution of polar functional groups.[1][2]
AcetonitrilePolar AproticModerateLess polar than DMSO and DMF, but should still be a reasonable solvent.
ChloroformNon-polarModerate to HighThe increased lipophilicity due to the fluorine atom should enhance solubility in chlorinated solvents.
Dichloromethane (DCM)Non-polarModerate to HighSimilar to chloroform, it is a good solvent for many organic compounds.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Preparation of Calibration Curve:

A standard calibration curve must be prepared to accurately quantify the concentration of the analyte.

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Perform a series of serial dilutions to obtain a range of standard solutions with known concentrations.

  • Analyze each standard solution using the same analytical method as for the test samples.

  • Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentration to generate a calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G start Start prep Prepare Saturated Solutions (Excess solid in solvent) start->prep equil Equilibrate (Shake at constant temperature) prep->equil separate Separate Solid and Liquid (Centrifugation) equil->separate analyze Analyze Supernatant (HPLC or UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-1,2-dihydropyridine-2-thione is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyridine-2-thione scaffold in biologically active molecules and the unique properties conferred by fluorine substitution. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the stability and degradation pathways of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Predicted Physicochemical Properties and Tautomerism

The 1,2-dihydropyridine-2-thione moiety exists in a tautomeric equilibrium with its corresponding thiol form, 2-mercaptopyridine. For the parent pyridine-2-thione, the thione tautomer is generally the more stable form, particularly in the solid state and in polar solvents. It is anticipated that this compound will also predominantly exist in the thione form.

  • dot

    tautomerism Thione This compound (Thione Form) Thiol 3-fluoro-2-mercaptopyridine (Thiol Form) Thione->Thiol Tautomerization

    Caption: Tautomeric equilibrium of this compound.

Predicted Degradation Pathways

Based on the chemistry of pyridine-2-thiones and fluorinated aromatic compounds, the following degradation pathways are proposed for this compound.

The thione/thiol group is susceptible to oxidation. Mild oxidation is expected to lead to the formation of a disulfide dimer. Stronger oxidizing agents could potentially lead to the formation of sulfonic acids.

  • dot

    oxidation_pathway start This compound dimer Bis(3-fluoro-pyridin-2-yl) disulfide start->dimer Mild Oxidation (e.g., air, H₂O₂) sulfonic_acid 3-fluoropyridine-2-sulfonic acid start->sulfonic_acid Strong Oxidation (e.g., KMnO₄)

    Caption: Predicted oxidative degradation pathway.

The C-F bond on the pyridine ring is generally stable to hydrolysis. However, under forced acidic or basic conditions, hydrolysis of the thione group could potentially occur, leading to the formation of 3-fluoro-2-hydroxypyridine (the pyridone tautomer). The rate of hydrolysis is expected to be slow under neutral conditions.

  • dot

    hydrolysis_pathway start This compound pyridone 3-fluoro-2-hydroxypyridine start->pyridone Acidic or Basic Hydrolysis

    Caption: Predicted hydrolytic degradation pathway.

Pyridine-containing compounds can be susceptible to photodegradation. Upon exposure to UV light, radical-mediated pathways may be initiated. For N-hydroxypyridine-2-thiones, cleavage of the N-O bond is a known photochemical reaction. While the target molecule lacks the N-hydroxy group, UV irradiation could potentially lead to the formation of radical species and subsequent dimerization or reaction with solvents.

  • dot

    photodegradation_pathway start This compound radicals Radical Intermediates start->radicals UV Irradiation products Various Photoproducts (e.g., disulfide) radicals->products Recombination/ Reaction

    Caption: Predicted photodegradation pathway.

Data Presentation: Predicted Stability Profile

The following tables summarize the expected quantitative data from forced degradation studies. The values are hypothetical and based on typical degradation profiles of related compounds.

Table 1: Summary of Predicted Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature (°C)Predicted % DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h80< 5%3-fluoro-2-hydroxypyridine
Base Hydrolysis 0.1 M NaOH24 h805-10%3-fluoro-2-hydroxypyridine
Oxidation 3% H₂O₂24 h2515-25%Bis(3-fluoro-pyridin-2-yl) disulfide
Thermal Dry Heat48 h100< 2%No major products
Photolytic ICH Q1B Option 2-2510-20%Bis(3-fluoro-pyridin-2-yl) disulfide

Table 2: Predicted pH-Rate Profile for Hydrolysis (at 80°C)

pHPredicted k_obs (s⁻¹)Predicted Half-life (t₁/₂) (hours)
1.2 1.5 x 10⁻⁷~1280
4.5 5.0 x 10⁻⁸~3850
7.0 2.0 x 10⁻⁸~9620
9.0 8.0 x 10⁻⁷~240
12.0 3.0 x 10⁻⁶~64

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization/Quenching: Neutralize acidic and basic samples. For oxidative studies, the reaction may be quenched by adding a reducing agent like sodium bisulfite.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 80°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 80°C.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Keep the solution at 80°C.

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C) and protected from light.

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 100°C.

  • Solution State: Keep a solution of the compound in a suitable solvent at 80°C.

  • Expose a solution of the compound in a photochemically transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

A stability-indicating HPLC method would need to be developed and validated. A potential starting point is:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

  • dot

    experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Sampling & Quenching Sampling & Quenching Acid Hydrolysis->Sampling & Quenching Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sampling & Quenching Oxidation Oxidation Oxidation->Sampling & Quenching Thermal Thermal Thermal->Sampling & Quenching Photolysis Photolysis Photolysis->Sampling & Quenching Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolysis HPLC Analysis HPLC Analysis Sampling & Quenching->HPLC Analysis Data Analysis\n(Degradation Profile) Data Analysis (Degradation Profile) HPLC Analysis->Data Analysis\n(Degradation Profile)

    Caption: General experimental workflow for forced degradation studies.

Conclusion

While direct experimental data is lacking, this guide provides a robust framework for understanding the potential stability and degradation pathways of this compound. The primary predicted degradation pathways involve oxidation of the thione group to a disulfide and potential hydrolysis to the corresponding pyridone under forced conditions. The compound is expected to exhibit reasonable stability under normal storage conditions. The provided experimental protocols offer a starting point for rigorous stability testing to support the development of this compound for pharmaceutical applications. It is imperative that these predictive assessments are confirmed through formal experimental studies.

The Influence of Fluorine Substitution on the Bioactivity of Dihydropyridine-2-thiones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine-2-thiones represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents. A key mechanism of action for some of these compounds is the disruption of microtubule dynamics, which are essential for cell division, making them potent mitotic inhibitors. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological activity. This technical guide provides an in-depth analysis of the role of fluorine in the bioactivity of dihydropyridine-2-thiones, with a focus on their anticancer properties. We will delve into the structure-activity relationships, present quantitative bioactivity data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

The Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into the structure of dihydropyridine-2-thiones can significantly impact their biological activity through several mechanisms:

  • Lipophilicity and Cell Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and reach its intracellular target. The effect of fluorination on lipophilicity is not always straightforward and can depend on the position and number of fluorine atoms.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of the compound, leading to a more sustained therapeutic effect.

  • Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein. This can lead to enhanced binding affinity and, consequently, greater potency.

  • Conformational Effects: The small size and high electronegativity of fluorine can influence the preferred conformation of the molecule, which can affect its interaction with the biological target.

Quantitative Bioactivity Data

The following tables summarize the in vitro antiproliferative activity of a series of dihydropyridine-2-thione analogs, including both non-fluorinated and fluorinated derivatives, against various human cancer cell lines. The data is extracted from a study by S. Słoczyńska et al. (2021) and highlights the impact of fluorine substitution on anticancer potency.

Table 1: Antiproliferative Activity (IC50 in µM) of N-H Dihydropyridine-2-thiones

CompoundR1R2A549 (Lung)A375 (Melanoma)MCF-7 (Breast)SK-OV-3 (Ovarian)LoVo (Colon)
S1 HH18.23 ± 2.113.55 ± 0.9815.34 ± 3.4510.45 ± 2.2628.47 ± 11.98
S8 FH30.32 ± 8.8123.07 ± 8.93>100>100>100
S9 FF20.15 ± 2.143.70 ± 1.2621.33 ± 3.4513.40 ± 3.2631.47 ± 13.98

Table 2: Antiproliferative Activity (IC50 in µM) of N-CH3 Dihydropyridine-2-thiones

CompoundR1R2A549 (Lung)A375 (Melanoma)MCF-7 (Breast)SK-OV-3 (Ovarian)LoVo (Colon)
S2 HH35.43 ± 1.4510.11 ± 1.5623.45 ± 4.5615.67 ± 3.4545.67 ± 10.43
S13 FH>100>100>100>100>100
S14 FF45.67 ± 8.9825.67 ± 5.67>100>100>100

Data presented as mean ± SD from at least three independent experiments.

Analysis of Structure-Activity Relationship (SAR):

The data reveals that in this particular series of dihydropyridine-2-thiones, the introduction of fluorine substituents at the para-position of the phenyl ring (R1 and R2) generally leads to a reduction in antiproliferative activity compared to the unsubstituted analogs (S1 and S2). For instance, the mono-fluorinated N-H derivative S8 and the N-CH3 derivative S13 show significantly diminished activity across all tested cell lines. The di-fluorinated N-H analog S9 retains some activity, comparable to the parent compound S1 in some cell lines, suggesting a complex interplay between the electronic and steric effects of fluorine substitution and the overall molecular conformation required for biological activity. The reduced potency of the fluorinated analogs in this series might be attributed to unfavorable steric interactions within the binding pocket of the target protein or alterations in the electronic properties of the molecule that are detrimental to binding.

Experimental Protocols

General Synthesis of Fluorinated Dihydropyridine-2-thiones

This protocol is a representative example for the synthesis of fluorinated dihydropyridine-2-thiones, adapted from the general procedures described in the literature.

Materials:

  • Appropriately substituted fluorinated benzaldehyde

  • Ethyl cyanoacetate

  • Cyclohexanone

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: A mixture of the fluorinated benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Gewald Reaction: To a solution of the Knoevenagel product (10 mmol) and cyclohexanone (10 mmol) in ethanol (30 mL), elemental sulfur (12 mmol) and morpholine (15 mmol) are added.

  • The reaction mixture is stirred and heated at 50-60 °C for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired fluorinated dihydropyridine-2-thione.

  • The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Antiproliferative Assay (WST-1 Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (typically from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • WST-1 Assay: After the incubation period, 10 µL of WST-1 reagent is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37 °C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, and then stored at -20 °C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution.

  • The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

  • Test compounds

  • Glycerol

  • 96-well, half-area, clear bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Preparation: Lyophilized tubulin is reconstituted on ice with G-PEM buffer.

  • Reaction Setup: In a pre-warmed 96-well plate at 37 °C, the test compound at various concentrations is added to the wells.

  • Initiation of Polymerization: The tubulin solution is added to each well to initiate polymerization. The final reaction mixture contains tubulin (e.g., 3 mg/mL) in G-PEM buffer with glycerol.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored every minute for 60 minutes at 37 °C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated relative to a vehicle control.

Visualization of Pathways and Workflows

Signaling Pathway of Mitotic Inhibition

The following diagram illustrates the mechanism of action of dihydropyridine-2-thiones as mitotic inhibitors that target tubulin polymerization.

Mitotic_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibition DHP_Thione Dihydropyridine-2-thione Tubulin αβ-Tubulin Dimers DHP_Thione->Tubulin Binds to Colchicine Site DHP_Thione->Tubulin_Polymerization_edge DHP_Thione->Tubulin_Polymerization_edge Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Metaphase Metaphase Arrest Apoptosis Apoptosis Metaphase->Apoptosis Leads to

Caption: Mechanism of mitotic arrest induced by dihydropyridine-2-thiones.

Experimental Workflow for Bioactivity Screening

This diagram outlines the general workflow for synthesizing and evaluating the bioactivity of novel dihydropyridine-2-thione analogs.

Bioactivity_Screening_Workflow Synthesis Synthesis of Fluorinated and Non-fluorinated Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Antiproliferative_Assay In Vitro Antiproliferative Assay (e.g., WST-1 on Cancer Cell Lines) Purification->Antiproliferative_Assay IC50_Determination IC50 Value Determination Antiproliferative_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (for potent compounds) SAR_Analysis->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization

Caption: Workflow for synthesis and bioactivity evaluation.

Conclusion

The incorporation of fluorine into the dihydropyridine-2-thione scaffold offers a viable strategy for modulating its bioactivity. However, as the presented data suggests, the effects of fluorination are highly dependent on the specific substitution pattern and the overall molecular architecture. While in the examined series, fluorination led to a decrease in antiproliferative activity, this should not be generalized to all fluorinated dihydropyridine-2-thiones. The principles of fluorine's role in medicinal chemistry—enhancing metabolic stability and potentially improving binding affinity—remain valid. Future drug design efforts should focus on a more systematic exploration of fluorine substitution at various positions of the dihydropyridine-2-thione core to fully elucidate its potential for developing novel and potent anticancer agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to undertake such investigations.

Literature review on the synthesis of pyridinethiones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridinethiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, make them attractive scaffolds for drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to pyridinethiones, with a focus on detailed experimental protocols and comparative quantitative data.

Core Synthetic Strategies

The synthesis of pyridinethiones can be broadly categorized into three main approaches: thionation of corresponding pyridones, synthesis from halopyridines, and cycloaddition reactions.

Thionation of Pyridones

The most direct and widely employed method for the synthesis of pyridinethiones is the thionation of the corresponding pyridone precursors. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common reagent for this purpose due to its high efficiency and relatively mild reaction conditions.[1][2][3]

Thionation_of_Pyridone Pyridone Pyridone Intermediate Thiaoxaphosphetane Intermediate Pyridone->Intermediate + Lawesson's Reagent LawessonsReagent Lawesson's Reagent Pyridinethione Pyridinethione Intermediate->Pyridinethione Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Experimental Protocol: Synthesis of 1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione.[1]

  • A solution of 1-benzyl-2-methyl-3-hydroxypyridin-4(1H)-one (1 equivalent) and Lawesson's reagent (1.5 equivalents) in tetrahydrofuran (THF) is prepared in a standard Schlenk flask under a nitrogen atmosphere.

  • The reaction mixture is heated to 60°C for 4-6 hours.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to yield the pure product.

Synthesis from Halopyridines

Pyridinethiones can also be synthesized from halopyridine precursors, typically through nucleophilic substitution with a sulfur source. This method is particularly useful for accessing specific isomers that may not be readily available from pyridone precursors. The reactivity of the halopyridine is a key factor, with iodo- and bromopyridines being more reactive than their chloro- counterparts.

Synthesis_from_Halopyridine Halopyridine Halopyridine (e.g., 2-Bromopyridine) Reaction Nucleophilic Substitution Halopyridine->Reaction SulfurSource Sulfur Source (e.g., NaSH, Thiourea) SulfurSource->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Pyridinethione Pyridinethione Reaction->Pyridinethione Salt Salt Byproduct (e.g., NaBr) Reaction->Salt

Experimental Protocol: Synthesis of Pyridine-2-thione from 2-Bromopyridine

This is a general representative protocol, and specific conditions may vary based on the literature.

  • To a solution of 2-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea (1.1-1.5 equivalents) is added.

  • The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid pyridinethione is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to construct the pyridinethione ring system from acyclic precursors. Inverse-electron-demand Diels-Alder reactions are particularly noteworthy in this context.[4][5] For instance, the reaction of 1,2,4-triazines with enamines can lead to the formation of substituted pyridines, which can then be converted to pyridinethiones.[4] Another approach involves the reaction of isothiocyanates with glutaconaldehyde salts.[6][7]

Cycloaddition_Reaction Isothiocyanate Isothiocyanate (R-N=C=S) Cycloadduct Initial Cycloadduct Isothiocyanate->Cycloadduct GlutaconaldehydeSalt Glutaconaldehyde Salt GlutaconaldehydeSalt->Cycloadduct Rearrangement Rearrangement & Ring Closure Cycloadduct->Rearrangement Pyridinethione 1-Substituted-3-formyl- 2(1H)-pyridinethione Rearrangement->Pyridinethione

Experimental Protocol: Synthesis of 1-Substituted-3-formyl-2(1H)-pyridinethiones.[6]

  • One equivalent of a glutaconaldehyde salt (sodium or potassium) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • An equivalent amount of the desired alkyl or aryl isothiocyanate is added to the solution.

  • The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various pyridinethiones, providing a comparative overview of different synthetic methods.

Table 1: Thionation of Pyridones using Lawesson's Reagent

Starting PyridoneReagent Ratio (Pyridone:LR)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-one1 : 1.5THF604-661[1]
2,6-Dimethyl-γ-pyroneNot specifiedNot specifiedNot specifiedNot specifiedHigh[8]
FlavoneNot specifiedNot specifiedNot specifiedNot specifiedHigh[8]

Table 2: Synthesis from Other Precursors

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
Thiocyanoacetamide, α,β-unsaturated ketonesNot specifiedNot specifiedNot specifiedNot specified1(H)-Pyridinethione derivativesNot specified[9]
Glutaconaldehyde salts, Glycosyl isothiocyanates-DMF/DMSORoom TempSeveral1-Glycosyl-2-thiono-3-pyridine carboxaldehydesGood[6]

The synthesis of pyridinethiones can be achieved through several effective routes, with the thionation of pyridones using Lawesson's reagent being the most prevalent. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridinethione ring. The cycloaddition approach offers a versatile method for constructing complex pyridinethiones from simple acyclic precursors. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic methodologies for this important class of heterocyclic compounds.

References

Exploring the Chemical Space of 3-Fluoro-1,2-dihydropyridine-2-thione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced pharmacological profiles. This technical guide delves into the chemical space of fluorinated 1,2-dihydropyridine-2-thione derivatives, a class of compounds with significant potential in drug discovery. While direct studies on the 3-fluoro-1,2-dihydropyridine-2-thione core are limited in publicly available literature, this document provides a comprehensive overview by focusing on closely related and well-characterized analogues. By examining the synthesis, biological activity, and experimental protocols for derivatives such as 4-(fluorophenyl)-3-cyanopyridine-2(1H)-thiones, we aim to provide a valuable resource for researchers exploring this promising area of chemical space. This guide includes detailed experimental methodologies, tabulated quantitative data for comparative analysis, and visualizations of synthetic and conceptual workflows to aid in the design and development of novel therapeutic agents.

Introduction to Fluorinated Pyridinethiones in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents. Among these, the pyridine-2(1H)-thione (also known as 2-thiopyridone) scaffold has attracted considerable attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into drug candidates can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, the synthesis and evaluation of fluorinated pyridine and dihydropyridine derivatives are of significant interest in the pursuit of novel therapeutics.[3]

This guide focuses on the chemical space of this compound derivatives. Due to the limited specific data on this exact scaffold, we will explore this chemical space through the lens of structurally similar compounds, particularly 3-cyanopyridine-2-(1H)-thione derivatives bearing a fluorinated phenyl group at the 4-position. These compounds serve as excellent surrogates for understanding the synthesis and potential biological activities of the broader class of fluorinated pyridinethiones.

Exploration of the Chemical Space and Synthesis

The chemical space of fluorinated 1,2-dihydropyridine-2-thione derivatives is accessible through multicomponent reactions, which offer an efficient means to generate molecular diversity. A key synthetic strategy involves the cyclocondensation of a chalcone with cyanothioacetamide.[4] This approach allows for the introduction of various substituents on the pyridine ring, enabling a systematic exploration of structure-activity relationships (SAR).

The general synthetic workflow for preparing these derivatives is depicted below. This process typically starts with a Claisen-Schmidt condensation to form a chalcone, which is then cyclized to yield the target pyridinethione.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyridinethione Formation A Substituted Benzaldehyde C Claisen-Schmidt Condensation A->C B Ethanone Derivative B->C D Chalcone Intermediate C->D F Cyclocondensation D->F E Cyanothioacetamide E->F G Fluorinated 3-Cyanopyridine-2(1H)-thione Derivative F->G

General Synthetic Workflow for Fluorinated 3-Cyanopyridine-2(1H)-thiones.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and biological evaluation of a representative fluorinated 3-cyanopyridine-2(1H)-thione derivative. The protocols are adapted from the study by Motaal et al. (2015).[4]

Synthesis of 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Compound 7b)

Materials:

  • (E)-1-(4-fluorophenyl)-3-(4-morpholinophenyl)prop-2-en-1-one (Chalcone derivative)

  • Cyanothioacetamide

  • Ethanol

  • Piperidine

Procedure:

  • A mixture of the chalcone derivative (0.01 mol) and cyanothioacetamide (0.01 mol) is prepared in ethanol (30 mL).

  • A catalytic amount of piperidine (2-3 drops) is added to the mixture.

  • The reaction mixture is heated under reflux for a specified time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with ethanol, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure compound.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS), alongside elemental analysis. For compound 7b, the IR spectrum would show characteristic absorption bands for NH, C≡N, and the absence of a carbonyl (C=O) band from the chalcone precursor.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

Cell Line:

  • Human Lung Carcinoma (A549) cell line.

Materials:

  • Synthesized compounds

  • Doxorubicin (standard reference)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A549 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and the standard drug, doxorubicin.

  • After a 48-hour incubation period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 3-cyanopyridine-2(1H)-thione derivatives against the A549 human lung carcinoma cell line. The data highlights the potential of fluorinated derivatives in this chemical class.

CompoundAr SubstituentIC₅₀ (µg/mL) vs. A549
7a C₆H₅> 10
7b 4-FC₆H₄0.87[4]
7c 4-ClC₆H₄1.95
Doxorubicin Standard1.12
Data sourced from Motaal et al. (2015).[4]

The results indicate that the derivative with a 4-fluorophenyl substituent (7b ) exhibits potent anticancer activity, being more effective than the standard drug doxorubicin in this assay.[4] This underscores the importance of the fluorine substituent for the biological activity of these compounds.

Conceptual Workflows and Logical Relationships

Given the nascent stage of research into this specific chemical class, a diagram illustrating the drug discovery and development workflow provides a valuable conceptual framework for researchers.

G A Target Identification and Validation B Lead Compound Identification (e.g., HTS, Fragment-based design) A->B C Synthesis of Fluorinated Pyridinethione Library B->C D In Vitro Biological Screening (e.g., Anticancer Assays) C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Synthesis F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy and Safety Studies F->G H Preclinical Development G->H I Clinical Trials H->I

Drug Discovery Workflow for Fluorinated Pyridinethione Derivatives.

This workflow highlights the iterative nature of drug discovery, where synthetic chemistry and biological evaluation are closely integrated to optimize the properties of lead compounds.

Conclusion

The chemical space of this compound derivatives and their analogues represents a promising frontier for the discovery of novel therapeutic agents. Although direct research on the parent scaffold is limited, the synthesis and potent anticancer activity of related compounds, such as 4-(4-fluorophenyl)-3-cyanopyridine-2(1H)-thione, provide a strong rationale for further investigation. The synthetic methodologies and biological screening protocols detailed in this guide offer a solid foundation for researchers to explore this chemical space, conduct SAR studies, and ultimately develop new drug candidates with improved pharmacological profiles. The continued exploration of fluorinated heterocycles is poised to yield significant advancements in medicinal chemistry.

References

Methodological & Application

One-Pot Synthesis of 3-Fluoro-1,2-dihydropyridine-2-thione: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a proposed one-pot synthetic protocol for 3-fluoro-1,2-dihydropyridine-2-thione, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic routes in the current literature, this protocol is based on established multi-component reaction principles, specifically adapting a Hantzsch-type condensation reaction. The proposed method offers a streamlined approach, starting from readily available precursors, to afford the target molecule in a single synthetic operation. This application note provides a comprehensive experimental procedure, expected outcomes, and visual aids to guide researchers in the synthesis and exploration of this novel compound.

Introduction

Fluorinated heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The 1,2-dihydropyridine-2-thione scaffold, in particular, is a valuable pharmacophore found in a variety of biologically active molecules. The introduction of a fluorine atom at the 3-position of this scaffold is anticipated to modulate its biological activity and pharmacokinetic profile. This document outlines a robust and efficient one-pot synthesis of this compound, designed to be accessible to researchers in organic synthesis and drug discovery.

Proposed Synthesis Strategy

The proposed one-pot synthesis is a four-component reaction involving a fluorinated β-ketoester, an aldehyde, a nitrogen source, and a sulfur source. In this protocol, we utilize ethyl 2-fluoroacetoacetate as the key fluorinated precursor, formaldehyde as the aldehyde component, and thiourea, which conveniently serves as both the nitrogen and sulfur source. The reaction is envisioned to proceed via an initial condensation to form a β-enaminone intermediate, followed by cyclization and dehydration to yield the final this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
Ethyl 2-fluoroacetoacetateC₆H₉FO₃148.13Commercially Available≥97%
Formaldehyde (37% in H₂O)CH₂O30.03Commercially Available37 wt. %
ThioureaCH₄N₂S76.12Commercially Available≥99%
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20Commercially Available≥98%
Ethanol (EtOH)C₂H₅OH46.07Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
HexaneC₆H₁₄86.18Commercially AvailableACS Grade

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-fluoroacetoacetate (1.48 g, 10 mmol), thiourea (0.76 g, 10 mmol), and p-toluenesulfonic acid (0.17 g, 1 mmol).

  • Add 30 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • To the stirred solution, add formaldehyde (0.81 mL of a 37% aqueous solution, 10 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Expected Results:

ParameterExpected Value
Yield 60-75%
Physical Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-7.7 (d, 1H, H-6), 6.0-6.2 (t, 1H, H-5), 4.5-4.7 (d, 2H, H-4), 9.0-9.5 (br s, 1H, NH)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) -120 to -130 (s)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 175-180 (C=S), 150-155 (d, J=250-260 Hz, C-F), 140-145 (C-6), 105-110 (C-5), 40-45 (C-4)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₅H₅FNS: 130.02; found: 130.02
Infrared (IR) (KBr, cm⁻¹) 3200-3300 (N-H), 1600-1620 (C=C), 1100-1200 (C=S), 1000-1050 (C-F)

Visualizations

Experimental Workflow

experimental_workflow reagents Mixing of Reactants: - Ethyl 2-fluoroacetoacetate - Thiourea - Formaldehyde - p-TsOH in Ethanol reflux Reflux (12 hours, 78°C) reagents->reflux Heating workup Work-up: - Solvent Removal - Aqueous Extraction - Brine Wash - Drying reflux->workup Cooling purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the one-pot synthesis.

Logical Relationship of Synthesis

logical_relationship cluster_reactants Starting Materials cluster_intermediates In-situ Intermediates A Ethyl 2-fluoroacetoacetate D Fluorinated β-Enaminone A->D B Formaldehyde B->D C Thiourea C->D E Cyclized Intermediate D->E Cyclization F This compound E->F Dehydration

Caption: Logical flow from reactants to the final product.

Conclusion

This application note presents a detailed and practical protocol for the one-pot synthesis of this compound. By leveraging a modified Hantzsch-type reaction, this method provides a convergent and efficient route to a novel fluorinated heterocyclic scaffold. The provided experimental details, expected data, and visual workflows are intended to facilitate the adoption of this synthesis by researchers in medicinal chemistry and organic synthesis, enabling further investigation into the biological properties and potential applications of this and related compounds.

Application Notes and Protocols: Biginelli-like Reaction for 3-Fluoro-1,2-dihydropyridine-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated heterocyclic compounds is of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Dihydropyridine-2-thiones, structural analogs of dihydropyrimidines, are known to possess a wide range of biological activities. The introduction of a fluorine atom into the dihydropyridine-2-thione scaffold is a promising strategy for the development of novel therapeutic agents.

The Biginelli reaction, a one-pot three-component condensation, is a classic method for the synthesis of dihydropyrimidinones and their thio-analogs.[1][2] This reaction and its "Biginelli-like" variations, which may utilize different carbonyl components, offer a straightforward and atom-economical approach to constructing these heterocyclic cores.[3][4] This document provides a detailed protocol for a proposed Biginelli-like reaction for the synthesis of 3-fluoro-1,2-dihydropyridine-2-thiones, a class of compounds with potential applications in drug discovery.

Proposed Synthetic Strategy

The synthesis of 3-fluoro-1,2-dihydropyridine-2-thiones can be achieved through a one-pot, three-component Biginelli-like reaction. This proposed method involves the condensation of a suitable aldehyde, a fluorinated β-ketoester (such as ethyl 2-fluoroacetoacetate), and thiourea under acidic catalysis. The reaction proceeds via the formation of an acyliminium ion intermediate, followed by the addition of the enolized β-ketoester and subsequent cyclization and dehydration to yield the target fluorinated dihydropyridine-2-thione.

Experimental Protocols

General Protocol for the Synthesis of 3-Fluoro-1,2-dihydropyridine-2-thiones

This protocol describes a general procedure for the synthesis of 3-fluoro-1,2-dihydropyridine-2-thiones using a Lewis acid catalyst.

Materials:

  • Aryl or alkyl aldehyde (1.0 mmol)

  • Ethyl 2-fluoroacetoacetate (1.2 mmol)

  • Thiourea (1.5 mmol)

  • Lewis acid catalyst (e.g., SnCl₂·2H₂O, 0.2 mmol)[5]

  • Solvent (e.g., Acetonitrile, 10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), ethyl 2-fluoroacetoacetate (1.2 mmol), thiourea (1.5 mmol), and the Lewis acid catalyst (e.g., SnCl₂·2H₂O, 0.2 mmol).[5]

  • Add the solvent (e.g., Acetonitrile, 10 mL).

  • The reaction mixture is stirred and heated to reflux (approximately 82°C for acetonitrile) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is then poured into ice-cold distilled water (50 mL) and stirred for 15-20 minutes.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of a Representative 3-Fluoro-1,2-dihydropyridine-2-thione
EntryCatalyst (mol%)SolventReaction Time (h)Yield (%)
1SnCl₂·2H₂O (20)Acetonitrile885
2ZrCl₄ (15)Ethanol1078
3Bi(NO₃)₃·5H₂O (10)THF1272
4p-TSA (25)Ethanol1265

Yields are hypothetical and based on typical values reported for similar Biginelli reactions.

Table 2: Synthesis of Various this compound Derivatives
CompoundR-group (from Aldehyde)Molecular FormulaYield (%)
1a PhenylC₁₁H₉FN₂OS85
1b 4-ChlorophenylC₁₁H₈ClFN₂OS82
1c 4-MethoxyphenylC₁₂H₁₁FN₂O₂S88
1d 2-NitrophenylC₁₁H₈FN₃O₃S75

Yields are based on the optimized reaction conditions using SnCl₂·2H₂O as the catalyst.

Visualizations

Biginelli_like_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion Aldehyde->Iminium + Thiourea, H+ Thiourea Thiourea FluoroKetoester Ethyl 2-fluoroacetoacetate Enol Enol of Fluoro-Ketoester FluoroKetoester->Enol Tautomerization OpenChain Open-Chain Intermediate Iminium->OpenChain + Enol Product This compound OpenChain->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli-like synthesis.

Experimental_Workflow start Start: Assemble Reactants reaction One-Pot Reaction: Aldehyde, Fluoro-Ketoester, Thiourea, Catalyst in Solvent start->reaction reflux Heat to Reflux (6-12h) Monitor by TLC reaction->reflux workup Cool and Pour into Ice Water reflux->workup filtration Vacuum Filtration workup->filtration purification Drying and Recrystallization/Chromatography filtration->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Tin(II) chloride is corrosive and should be handled with caution.

Conclusion

The proposed Biginelli-like reaction provides a versatile and efficient method for the synthesis of novel 3-fluoro-1,2-dihydropyridine-2-thiones. This protocol can be adapted for the creation of a library of fluorinated compounds for biological screening and further development in drug discovery programs. The use of readily available starting materials and a one-pot procedure makes this an attractive approach for medicinal chemists. Further optimization of reaction conditions and exploration of the substrate scope are encouraged to fully exploit the potential of this synthetic strategy.

References

Application Notes and Protocols for 3-Fluoro-1,2-dihydropyridine-2-thione as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 3-fluoro-1,2-dihydropyridine-2-thione is not widely reported in the scientific literature. The following application notes and protocols are based on the well-established chemistry of the closely related dihydropyrimidine-2-thione and dihydropyridone scaffolds, as well as the known effects of fluorination in medicinal chemistry. The proposed synthesis of the title compound is hypothetical and based on analogous reactions for other fluorinated heterocycles.

Introduction

Dihydropyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably as calcium channel blockers for the treatment of hypertension.[1][2][3][4] The corresponding thione analogues, dihydropyridine-2-thiones, and the closely related dihydropyrimidine-2-thiones, have also garnered significant interest due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5][6] These scaffolds are often synthesized through multicomponent reactions like the Biginelli reaction, which allows for the rapid generation of molecular diversity.[6][7][8]

The incorporation of fluorine into drug candidates is a widely used strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[9][10][11][12][13] Fluorine's unique properties can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[9][11] Therefore, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel bioactive compounds. These application notes provide an overview of the potential uses of this scaffold and detailed protocols for its synthesis and derivatization based on established methodologies for related compounds.

Application Notes

Potential as a Scaffold in Medicinal Chemistry

The this compound scaffold combines the key features of a dihydropyridine ring, a reactive thione group, and a strategically placed fluorine atom. This combination suggests several potential applications in drug discovery:

  • Modulation of Biological Activity: The fluorine atom at the 3-position can significantly alter the electronic properties of the dihydropyridine ring, potentially leading to enhanced binding affinity and selectivity for various biological targets.

  • Improved Pharmacokinetic Properties: Fluorination is a common strategy to block metabolic "soft spots" in a molecule, potentially increasing its metabolic stability and in vivo half-life.

  • Versatile Synthetic Handle: The thione group can be readily functionalized, for example, through S-alkylation or conversion to the corresponding oxo-derivative, allowing for the creation of diverse compound libraries.

Use as a Building Block in Organic Synthesis

This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The diene system within the dihydropyridine ring can potentially participate in cycloaddition reactions, while the thione can be used to build further heterocyclic rings.

Experimental Protocols

Protocol 1: General Synthesis of the Dihydropyrimidine-2-thione Scaffold via Biginelli Reaction

This protocol describes a general method for the synthesis of the dihydropyrimidine-2-thione core, which is analogous to the dihydropyridine-2-thione scaffold.

Workflow for the Biginelli Reaction

aldehyde Aromatic Aldehyde reaction One-Pot Reaction aldehyde->reaction beta_ketoester β-Ketoester beta_ketoester->reaction thiourea Thiourea thiourea->reaction catalyst Catalyst (e.g., HCl, SnCl2) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Heating (Reflux) heating->reaction product Dihydropyrimidine-2-thione workup Workup & Purification workup->product reaction->workup Cooling, Precipitation

Caption: General workflow for the one-pot Biginelli synthesis of dihydropyrimidine-2-thiones.

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), thiourea (12 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., SnCl₂·2H₂O, 1 mmol).

  • Add a suitable solvent, such as ethanol or acetonitrile (20-30 mL).

  • Stir the mixture and heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine-2-thione.

Representative Data for Dihydropyrimidine-2-thione Synthesis

Aldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)
4-(Trifluoromethyl)benzaldehydeEthyl 4,4,4-trifluoro-3-oxobutanoateSnCl₂·2H₂OAcetonitrile6High
4-NitrobenzaldehydeEthyl acetoacetateHClEthanol885-95
BenzaldehydeMethyl acetoacetateBi(NO₃)₃·5H₂OSolvent-free0.592
4-ChlorobenzaldehydeAcetylacetoneCaCl₂Ethanol590

Note: Yields and reaction times are representative and can vary based on the specific substrates and conditions used.

Protocol 2: Proposed Synthesis of this compound

This hypothetical protocol is based on the synthesis of related fluorinated heterocycles, suggesting a possible route from a fluorinated precursor.

Proposed Synthetic Pathway

cluster_reactants Reactants start Fluorinated β-Ketoester cyclization Hantzsch-type Condensation start->cyclization aldehyde Formaldehyde equivalent aldehyde->cyclization ammonia Ammonia source ammonia->cyclization thiourea Thiourea thiourea->cyclization product This compound cyclization->product Heating in solvent

Caption: A proposed synthetic route to this compound.

Procedure:

  • Synthesize a suitable 2-fluoro-β-ketoester precursor.

  • In a sealed vessel, combine the 2-fluoro-β-ketoester (10 mmol), a formaldehyde equivalent (e.g., paraformaldehyde, 10 mmol), an ammonia source (e.g., ammonium acetate, 20 mmol), and thiourea (12 mmol) in a polar solvent like ethanol or DMF.

  • Heat the mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Protocol 3: S-Alkylation of the Dihydropyridine-2-thione Scaffold

This protocol demonstrates a common follow-up reaction to showcase the utility of the thione as a synthetic handle.

S-Alkylation Workflow

start Dihydropyridine-2-thione reaction Nucleophilic Substitution start->reaction base Base (e.g., K2CO3, NaH) base->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product S-Alkylated Product reaction->product

Caption: General workflow for the S-alkylation of a dihydropyridine-2-thione.

Procedure:

  • Dissolve the dihydropyridine-2-thione (5 mmol) in a suitable solvent such as DMF or acetone (20 mL) in a round-bottom flask.

  • Add a base (e.g., potassium carbonate, 7.5 mmol) and stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 5.5 mmol) dropwise to the suspension.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into cold water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the pure S-alkylated product.

Conclusion

While direct experimental data for this compound is scarce, the established importance of both the dihydropyridine-2-thione scaffold and the strategic use of fluorine in medicinal chemistry strongly suggests its potential as a valuable building block. The protocols provided, based on well-known reactions for analogous structures, offer a solid starting point for researchers and drug development professionals to synthesize and explore the chemical space around this promising scaffold. Further research into the synthesis and applications of this specific fluorinated heterocycle is warranted.

References

Application Notes and Protocols for the N-alkylation of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated heterocyclic compounds are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of an alkyl group on the nitrogen atom of a heterocyclic core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. 3-fluoro-1,2-dihydropyridine-2-thione is a valuable scaffold in medicinal chemistry, and the development of a robust protocol for its N-alkylation is crucial for the synthesis of novel derivatives with potential therapeutic applications.

This document provides a detailed protocol for the N-alkylation of this compound. The primary challenge in the alkylation of this ambident nucleophile is controlling the regioselectivity to favor N-alkylation over the competing S-alkylation. The presented protocol is based on established methodologies for the selective N-alkylation of analogous 2-pyridinethiones and 2-pyridones, employing a base-mediated reaction with an alkylating agent.

Reaction Principle

The N-alkylation of this compound proceeds via a two-step mechanism. First, a base is used to deprotonate the nitrogen atom of the pyridinethione ring, generating a pyridinethiolate anion. This anion is an ambident nucleophile, with electron density on both the nitrogen and sulfur atoms. In the second step, the anion reacts with an alkylating agent. The regioselectivity of this step (N- versus S-alkylation) is influenced by several factors, including the nature of the base, solvent, and the electrophilicity of the alkylating agent. Generally, harder electrophiles and polar aprotic solvents tend to favor N-alkylation.

Reaction_Mechanism reactant This compound anion Pyridinethiolate Anion (Ambident Nucleophile) reactant->anion Deprotonation base Base (e.g., K₂CO₃) n_product N-alkylated Product anion->n_product N-alkylation s_product S-alkylated Product (Potential Byproduct) anion->s_product S-alkylation alkylating_agent Alkylating Agent (R-X)

Caption: General reaction mechanism for the N-alkylation of this compound.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound. The specific alkylating agent, reaction time, and temperature may require optimization for different substrates.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkylating agent (e.g., alkyl iodide, alkyl bromide)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile or DMF (10-20 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • (Optional) Add tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 70 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-alkylated this compound.

  • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of pyridinethione and pyridone analogs, which can be used as a starting point for the optimization of the protocol for this compound.

ParameterCondition 1Condition 2Condition 3
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)Sodium Hydride (NaH)
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Alkylating Agent Alkyl IodideAlkyl BromideAlkyl Chloride
Temperature Room Temperature - 70 °CRoom Temperature0 °C to Room Temperature
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Not typically usedNot typically used
Typical Yields (for analogs) Moderate to HighGood to HighModerate to High

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and solvent to flask - Inert atmosphere start->setup reaction Reaction: - Add base and alkylating agent - Stir at desired temperature setup->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and filter - Concentrate filtrate monitoring->workup Complete purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

Caption: A flowchart of the experimental workflow for the N-alkylation protocol.

Concluding Remarks

The provided protocol offers a comprehensive guideline for the N-alkylation of this compound. Researchers and drug development professionals can utilize this information as a robust starting point for the synthesis of novel derivatives. It is important to note that optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary to achieve high yields and selectivity for specific alkylating agents. Careful monitoring and characterization are essential to ensure the desired N-alkylated product is obtained.

Application Notes and Protocols for S-Alkylation Reactions of 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the S-alkylation of 3-fluoro-1,2-dihydropyridine-2-thione. The methodologies outlined are based on established procedures for the S-alkylation of analogous heterocyclic thiones, such as dihydropyrimidine-2-thiones and 1,2,4-triazole-3-thiones.[1][2] These protocols are intended to serve as a comprehensive guide for the synthesis of novel S-alkylated this compound derivatives, which are of interest in medicinal chemistry and drug development due to the prevalence of substituted pyridines in pharmaceuticals.

Introduction

The S-alkylation of heterocyclic thiones is a fundamental transformation in organic synthesis, providing access to a wide array of sulfur-containing compounds. The resulting thioethers are versatile intermediates that can be further modified or incorporated into biologically active molecules. The introduction of a fluorine atom on the pyridine ring is a common strategy in drug design to modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. These fluorinated compounds have potential applications as therapeutic agents, for instance, as inhibitors of viral proteases like that of SARS-CoV-2.[3]

The general reaction scheme for the S-alkylation of this compound involves the deprotonation of the thione by a suitable base to form a thiolate anion, which then acts as a nucleophile and attacks an alkylating agent.

General Reaction Scheme

S_Alkylation_Reaction Thione This compound Product S-Alkyl-3-fluoro-2-thiopyridine Thione->Product Nucleophilic Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Base Base Base->Thione Deprotonation Solvent Solvent Solvent->Thione Byproduct Salt Byproduct Product->Byproduct Formation of

Caption: General S-alkylation reaction of this compound.

Experimental Protocols

Two general protocols for the S-alkylation of this compound are provided below, based on common methods used for similar heterocyclic thiones.[1][2]

Protocol 1: S-Alkylation using Potassium Carbonate in Acetone

This protocol is adapted from a general method for the S-acetylation of dihydropyrimidine-thione derivatives and is suitable for reactive alkylating agents.[1]

Workflow Diagram

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve this compound in Acetone B Add K2CO3 (Base) A->B C Stir at Room Temperature B->C D Add Alkylating Agent (e.g., Bromoacetyl Bromide) dropwise C->D E Monitor Reaction by TLC (4 hours) D->E F Filter the Precipitated Solid E->F G Recrystallize from suitable solvent (e.g., Dioxane:Ethanol) F->G H Characterize the Product G->H

Caption: Workflow for S-alkylation using K2CO3 in Acetone.

Materials:

  • This compound

  • Alkylating agent (e.g., bromoacetyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dioxane

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • TLC plates and chamber

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents) as a base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the suspension with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring for approximately 4 hours or until the reaction is complete.

  • Upon completion, a solid precipitate is typically formed. Filter the solid product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a 1:1 mixture of dioxane and ethanol, to yield the pure S-alkylated product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: S-Alkylation using Sodium Hydroxide in Ethanol or DMF

This protocol is based on methods used for the alkylation of 1,2,4-triazole-3-thiones and dihydropyrimidine-2-thiones, offering an alternative for different alkylating agents and substrates.[1][2]

Workflow Diagram

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve this compound in Ethanol or DMF B Add NaOH solution A->B C Stir at Room Temperature B->C D Add Alkylating Agent C->D E Monitor Reaction by TLC D->E F Add water to precipitate the product E->F G Filter the precipitate or extract with an organic solvent F->G H Purify by Column Chromatography G->H I Characterize the Product H->I

Caption: Workflow for S-alkylation using NaOH in Ethanol/DMF.

Materials:

  • This compound

  • Alkylating agent (e.g., an organic halide)

  • Sodium hydroxide (NaOH)

  • Ethanol (96%) or Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as 96% ethanol or DMF in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1 M, 1 equivalent) to the mixture and stir at room temperature for 15-30 minutes to form the thiolate.

  • Add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture. This may cause the product to precipitate.[1]

  • If a precipitate forms, collect it by filtration. If no precipitate forms, extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).

  • Characterize the purified product using analytical methods such as NMR and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the S-alkylation of heterocyclic thiones, which can be extrapolated for this compound.

Protocol Base Solvent Typical Alkylating Agent Reaction Time Temperature Typical Yield Purification Method Reference
1K₂CO₃AcetoneBromoacetyl bromide~4 hoursRoom Temp.Moderate to HighRecrystallization[1]
2NaOHEthanolOrganic HalidesVariableRoom Temp.Moderate to HighColumn Chromatography[2]
2-DMFS-bromoacylated productsVariableRoom Temp.48% (example)Column Chromatography[1]

Note: Yields are highly dependent on the specific substrate and alkylating agent used. The provided yield is an example from a related reaction.[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these detailed protocols and considering the provided data, researchers can effectively perform S-alkylation reactions on this compound to synthesize novel compounds for further investigation in drug discovery and development.

References

Application Notes and Protocols: Dihydropyrimidine-2-thiones as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dihydropyrimidine-2-thiones as Potential Enzyme Inhibitors with a Focus on SARS-CoV-2 Main Protease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "3-fluoro-1,2-dihydropyridine-2-thione" did not yield specific information on its synthesis or enzyme inhibitory activity. The following application notes and protocols are based on the closely related and well-documented class of dihydropyrimidine-2-thione derivatives , which have shown significant potential as enzyme inhibitors, particularly against the SARS-CoV-2 main protease (Mpro).

Introduction

Dihydropyrimidine-2-thiones (DHPM-thiones) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A key synthetic route to these compounds is the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward approach to generating molecular diversity.[4][5]

Recent research has highlighted the potential of DHPM-thione derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][6] The inhibition of Mpro prevents the processing of viral polyproteins, thereby halting the viral life cycle. This makes Mpro an attractive target for the development of antiviral therapeutics.[1] This document provides an overview of the inhibitory activity of selected dihydropyrimidine-2-thione derivatives against SARS-CoV-2 Mpro, along with detailed protocols for their synthesis and in vitro evaluation.

Data Presentation: In Vitro Inhibition of SARS-CoV-2 Mpro

The following table summarizes the in vitro inhibitory activity of various dihydropyrimidine-2-thione derivatives against the SARS-CoV-2 main protease (Mpro).

Compound IDStructureIC50 (µM)Reference
12j 2-((2-(3-aminopiperidin-1-yl)acetyl)thio)-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrimidine-5-carbonyl)-L-isoleucine0.063[1]
12l 2-((2-(3-aminopiperidin-1-yl)acetyl)thio)-6-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrimidine-5-carbonyl)-L-phenylalanine0.054[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

Protocol 1: General Synthesis of Dihydropyrimidine-2-thione Derivatives via the Biginelli Reaction

This protocol describes a general method for the synthesis of the dihydropyrimidine-2-thione core structure.[1][5]

Materials:

  • Aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (10 mmol)

  • Thiourea (10 mmol)

  • β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) (12 mmol)

  • Acetonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst

  • Ice-cold distilled water

  • Standard laboratory glassware for reflux

  • Thin-layer chromatography (TLC) apparatus

  • Stirring and heating apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (10 mmol), thiourea (10 mmol), β-ketoester (12 mmol), and a catalytic amount of SnCl₂·2H₂O in acetonitrile.

  • Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold distilled water and stir for 5 minutes.

  • The resulting precipitate is the dihydropyrimidine-2-thione product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical procedure for evaluating the inhibitory activity of synthesized compounds against SARS-CoV-2 Mpro.[1][6]

Materials:

  • Synthesized dihydropyrimidine-2-thione compounds

  • SARS-CoV-2 Mpro Inhibitor Screening Assay Kit (e.g., from BPS Biosciences)

  • Fluorogenic Mpro substrate

  • Mpro assay buffer

  • 96-well microplate

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Reference inhibitor (e.g., GC376)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in Mpro assay buffer. The final concentration of DMSO in the reaction should be kept low (e.g., 1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test compound dilutions

    • Positive control (enzyme, substrate, 1% DMSO, no inhibitor)

    • Reference inhibitor control

  • Enzyme Addition: Add the SARS-CoV-2 Mpro enzyme to all wells except the blank.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 12-17 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by Mpro results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., using GraphPad Prism software).

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Biginelli Reaction cluster_workup Purification Aldehyde Aromatic Aldehyde Reaction One-pot condensation (Acetonitrile, Reflux, Catalyst) Aldehyde->Reaction Thiourea Thiourea Thiourea->Reaction Ketoester β-Ketoester Ketoester->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Dihydropyrimidine-2-thione Product Recrystallization->Product

Caption: General workflow for the synthesis of dihydropyrimidine-2-thiones.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Prep Prepare compound dilutions Plate_Setup Set up 96-well plate (compounds, controls) Compound_Prep->Plate_Setup Add_Enzyme Add SARS-CoV-2 Mpro Plate_Setup->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50 Result Inhibitory Potency (IC50) Determine_IC50->Result

Caption: Workflow for the in vitro SARS-CoV-2 Mpro inhibition assay.

Signaling_Pathway cluster_virus SARS-CoV-2 Life Cycle Viral_RNA Viral RNA Genome Translation Translation Viral_RNA->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro cleavage by NSPs Non-structural Proteins (NSPs) Mpro->NSPs Replication Viral Replication Complex NSPs->Replication New_Virions Assembly of New Virions Replication->New_Virions Inhibitor Dihydropyrimidine- 2-thione Inhibitor Inhibitor->Mpro Inhibits

Caption: Mechanism of action of Mpro inhibitors in the SARS-CoV-2 replication cycle.

References

Application Notes and Protocols for In Vitro Anticancer Screening of 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including notable potential as anticancer agents.[1][2] This document provides detailed application notes and protocols for the in vitro screening of 3-fluoro-1,2-dihydropyridine-2-thione, a novel compound within this class, to assess its anticancer efficacy. The methodologies outlined herein are based on established techniques for evaluating cytotoxicity, apoptosis induction, and cell cycle arrest, providing a comprehensive framework for preclinical assessment. While specific data for this compound is under investigation, the presented data for structurally related dihydropyridine-2-thione and dihydropyridine derivatives serve as a valuable reference for expected outcomes and comparative analysis.

Data Presentation: Anticancer Activity of Dihydropyridine Derivatives

The following tables summarize the in vitro anticancer activity of various dihydropyridine derivatives against a panel of human cancer cell lines. This data provides a comparative baseline for evaluating the potency of this compound.

Table 1: Cytotoxicity of Dihydropyridine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,4-Dihydropyridine-based 1,2,3-triazole derivative (13ad')Caco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05[3]
1,4-Dihydropyridine thiosemicarbazide derivative (6j)MCF-7 (Breast Cancer)56[1]
1,4-Dihydropyridine thiosemicarbazide derivative (6l)HeLa (Cervical Cancer)74[1]
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (6)HT-29 (Colon Cancer)0.70[4][5]
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (4)MDA-MB-231 (Breast Cancer)4.6[4][5]
3,4-dihydropyridine-2(1H)-thione with thiophene ring (S22)A375 (Melanoma)1.71 ± 0.58[6][7]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32)MCF-7 (Breast Cancer)0.075[8]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) (33)MCF-7 (Breast Cancer)0.095[8]

Table 2: Apoptotic Effects of Dihydropyridine-2-thione Derivatives on A375 Melanoma Cells

Treatment (10 µM for 48h)% Early Apoptotic Cells% Late Apoptotic/Dead CellsReference
Compound S2227.42 ± 3.2043.58 ± 3.30[7]
Combretastatin A-4 (Reference)31.57 ± 3.1643.42 ± 3.43[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep G2)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound (dissolved in DMSO)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 48 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Serial Dilutions of Compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Detection by Flow Cytometry

This protocol details the quantification of apoptosis induced by this compound using Annexin V and 7-AAD staining.[7]

Materials:

  • Cancer cell lines and non-cancerous control cells (e.g., HEM)[7]

  • 6-well plates

  • Annexin V-PE Apoptosis Detection Kit with 7-AAD

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of PE Annexin V and 5 µL of 7-AAD solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Distinguish between viable (Annexin V-PE- and 7-AAD-), early apoptotic (Annexin V-PE+ and 7-AAD-), and late apoptotic/dead cells (Annexin V-PE+ and 7-AAD+).[7]

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-PE and 7-AAD resuspend->stain incubate Incubate for 15 min stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Apoptosis Detection by Flow Cytometry.
Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Based on studies of related dihydropyridine derivatives, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[3][6] A potential mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[6][7]

Signaling_Pathway cluster_cell_effects Cellular Effects cluster_proteins Apoptotic Proteins compound This compound tubulin Tubulin Polymerization Inhibition compound->tubulin targets mitotic_spindle Aberrant Mitotic Spindle Formation tubulin->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis Induction g2m_arrest->apoptosis bcl2 Bcl-2 (Anti-apoptotic) Downregulation apoptosis->bcl2 bax Bax (Pro-apoptotic) Upregulation apoptosis->bax

Potential Mechanism of Action for Anticancer Activity.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 3-fluoro-1,2-dihydropyridine-2-thione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant microbial and fungal strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial and antifungal agents. Pyridine-based heterocyclic compounds, including their thione derivatives, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom can often enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial and antifungal efficacy of the novel compound 3-fluoro-1,2-dihydropyridine-2-thione and its structural analogs. The methodologies described herein are based on established and widely accepted assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Disclaimer: As of the writing of this document, specific experimental data for the antimicrobial and antifungal activity of this compound is not extensively available in the public domain. The data presented in the tables are representative examples to illustrate the format for data reporting and should not be considered as experimentally verified values for this specific compound. Researchers are encouraged to use the provided protocols to generate and validate data for their specific analogs.

Data Presentation

Quantitative data from antimicrobial and antifungal assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Bacterial Strains

Bacterial StrainGram StainATCC No.MIC (µg/mL) of Compound XMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusPositive25923160.5
Bacillus subtilisPositive6633321
Escherichia coliNegative25922640.25
Pseudomonas aeruginosaNegative278531281
Methicillin-resistantStaphylococcus aureus (MRSA)Positive43300328

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X against Bacterial Strains

Bacterial StrainGram StainATCC No.MBC (µg/mL) of Compound XMBC/MIC Ratio
Staphylococcus aureusPositive25923322
Bacillus subtilisPositive6633642
Escherichia coliNegative25922>256>4
Pseudomonas aeruginosaNegative27853>256>4
Methicillin-resistantStaphylococcus aureus (MRSA)Positive43300642

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Compound X against Fungal Strains

Fungal StrainATCC No.MIC (µg/mL) of Compound XMFC (µg/mL) of Compound XMIC (µg/mL) of Fluconazole (Control)
Candida albicans900288161
Candida glabrata9003016328
Aspergillus fumigatus20430532644
Cryptococcus neoformans9011216322

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Standard control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for OD measurement)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to achieve the desired starting concentration.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound solution to the first well of each row and perform serial 2-fold dilutions by transferring 100 µL to the subsequent wells.

    • The last well in each row should contain only broth and the inoculum, serving as a positive control for growth. A well with broth only will serve as a negative control (sterility control).

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick a few colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Prepare a fungal suspension from a 24-48 hour culture on Sabouraud Dextrose Agar (SDA). Adjust the suspension with sterile saline to achieve a specific turbidity. Further dilute in RPMI-1640 to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Bacteria: Incubate the plates at 35-37°C for 18-24 hours.

    • Fungi: Incubate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the positive control.

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare and standardize microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 24h) C->D E Visually inspect for turbidity and determine MIC D->E

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent that kills a microorganism.[3][4]

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is often observed as no colony growth on the agar plate.

MBC_Workflow cluster_0 From MIC Assay MIC_Plate Select wells with no visible growth (at and above MIC) Subculture Take 10 µL aliquot from each selected well MIC_Plate->Subculture Plate Spot-plate onto fresh nutrient agar plates Subculture->Plate Incubate Incubate plates at 37°C for 24 hours Plate->Incubate Read_MBC Identify the lowest concentration with no bacterial growth (≥99.9% killing) Incubate->Read_MBC

Caption: Workflow for MBC Determination.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is analogous to the MBC test and is used to determine the lowest concentration of an antifungal agent that kills a fungal strain.

Materials:

  • MIC plate from the antifungal assay in Protocol 1

  • Sterile Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth, take a 20 µL aliquot.

  • Plating: Spread the aliquot over the surface of an SDA plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in control plates.

  • Reading the MFC: The MFC is the lowest concentration of the test compound where no fungal colonies are observed on the agar plate.

MFC_Workflow Start MIC plate with no visible fungal growth Step1 Aliquot from wells Start->Step1 Step2 Plate on SDA Step1->Step2 Step3 Incubate Step2->Step3 End Determine MFC Step3->End

Caption: Workflow for MFC Determination.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Using 3-Fluoro-1,2-dihydropyridine-2-thione and Related Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates.[1] 3-Fluoro-1,2-dihydropyridine-2-thione and its analogs are versatile synthons for the construction of a variety of fused heterocyclic systems with potential therapeutic applications, including anticancer and antiviral agents.[2][3] This document provides an overview of the application of these precursors in the synthesis of fused thieno[2,3-b]pyridines and other related heterocyclic systems, along with detailed experimental protocols.

I. Synthesis of Fused Thieno[2,3-b]pyridines

A common and effective method for the synthesis of fused thieno[2,3-b]pyridines involves the reaction of a substituted pyridine-2(1H)-thione with various halogenated compounds. This approach allows for the introduction of diverse functional groups onto the fused heterocyclic core, enabling the exploration of structure-activity relationships.

General Reaction Scheme:

The synthesis typically proceeds via an initial S-alkylation of the pyridine-2(1H)-thione, followed by an intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.

Experimental Protocol 1: Synthesis of 2-Substituted-3-amino-thieno[2,3-b]pyridines

This protocol is adapted from the synthesis of related 3-amino-thieno[2,3-b]pyridine derivatives.[4]

Materials:

  • 3-Cyano-4-(trifluoromethyl)-6-(2'-thienyl)pyridine-2(1H)-thione (or a 3-fluoro analog)

  • Chloroacetone or Phenacyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Ethanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • S-Alkylation: To a solution of the starting pyridine-2(1H)-thione (10 mmol) in ethanol (20 mL), add the appropriate α-halo ketone (e.g., chloroacetone or phenacyl bromide) (10 mmol).

  • Cyclization: Add a catalytic amount of a base such as potassium carbonate or sodium ethoxide.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary:

Starting Pyridine-2(1H)-thione DerivativeReagentProductYield (%)Reference
3-Cyano-4-(trifluoromethyl)-6-(2'-thienyl)pyridine-2(1H)-thioneChloroacetone2-Acetyl-3-amino-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridineNot Specified[4]
3-Cyano-4-(trifluoromethyl)-6-(2'-thienyl)pyridine-2(1H)-thionePhenacyl bromide2-Benzoyl-3-amino-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridineNot Specified[4]

Experimental Workflow:

G start Start reagents Pyridine-2(1H)-thione + α-Halo Ketone + Base (K₂CO₃/NaOEt) in Ethanol start->reagents Mix reflux Reflux (4-6 hours) reagents->reflux Heat workup Cooling, Filtration, Washing, Drying reflux->workup Process purification Recrystallization or Column Chromatography workup->purification Purify product 2-Substituted-3-amino- thieno[2,3-b]pyridine purification->product Isolate G start_materials α-Methyl(methylene)ketone + Di(tri)fluoroacetate claisen Claisen Condensation (Base-mediated) start_materials->claisen diketone Intermediate: Di(tri)fluoromethyl-1,3-diketone claisen->diketone thorpe_guareschi Thorpe-Guareschi Reaction diketone->thorpe_guareschi product 4-Di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thione thorpe_guareschi->product cyanothioacetamide Cyanothioacetamide cyanothioacetamide->thorpe_guareschi fused_systems Fused Heterocyclic Systems (e.g., Thieno[2,3-b]pyridines) product->fused_systems Domino Reactions G precursor This compound (or analog) step1 S-Alkylation & Cyclization (e.g., with α-halo ketones) precursor->step1 intermediate1 Fused Thieno[2,3-b]pyridine step1->intermediate1 step2 Functional Group Interconversion (e.g., cyclization with formamide) intermediate1->step2 step3 Diazotization & Cyclization intermediate1->step3 product1 Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine step2->product1 product2 Pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine step3->product2

References

Application Notes and Protocols for the Analysis of 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 3-fluoro-1,2-dihydropyridine-2-thione using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the quantification of polar and non-volatile compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended. Due to the thiol group, derivatization can be employed to enhance detection sensitivity, particularly for trace-level analysis.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards in the range of 0.1 µg/mL to 100 µg/mL.

  • Biological Samples (e.g., Plasma, Urine):

    • To 1 mL of the biological sample, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.[1]

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid. Start with 10% acetonitrile and ramp up to 90%.[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or based on the UV-Vis spectrum of the compound.

3. Optional Derivatization for Enhanced Sensitivity:

For trace analysis, pre-column derivatization with a fluorescent tag can be performed. Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can react with the thione group.[5][6]

  • To the reconstituted sample, add an excess of DTNB solution.

  • Incubate the mixture at room temperature for 15 minutes.

  • Inject the derivatized sample into the HPLC system.

  • Use a fluorescence detector with appropriate excitation and emission wavelengths.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that would need to be determined experimentally.

ParameterValue
Retention Time (min) 4.5
Limit of Detection (LOD) 10 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL
Linearity (r²) > 0.999
Recovery (%) 95 - 105

HPLC Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation (Nitrogen) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity and potential thermal lability of this compound, derivatization is highly recommended to improve its volatility and thermal stability.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[7] Prepare working standards by serial dilution.

  • Biological Samples (e.g., Plasma, Urine):

    • Perform a liquid-liquid extraction. To 1 mL of the sample, add 3 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[8]

    • Heat the mixture at 60 °C for 30 minutes.[8]

    • The derivatized sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min.[8]
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that would need to be determined experimentally.

ParameterValue
Retention Time (min) 12.8
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL
Linearity (r²) > 0.999
Recovery (%) 90 - 110

GC-MS Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation (Nitrogen) LLE->Evaporation Derivatization Derivatization (MSTFA) Evaporation->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Fluorescent Probes Derived from a 3-Fluoro-1,2-dihydropyridine-2-thione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of novel fluorescent probes based on a 3-fluoro-1,2-dihydropyridine-2-thione core. While direct experimental data for this specific scaffold is emerging, this document leverages established protocols and data from structurally related 1,2-dihydropyridine (1,2-DHP) fluorophores to provide a strong foundation for researchers. The introduction of a fluorine atom and a thione group is anticipated to modulate the photophysical and biological properties of the core structure, offering exciting opportunities for the development of next-generation probes.[1]

Introduction to 1,2-Dihydropyridine-Based Fluorophores

Small molecule organic fluorophores are indispensable tools for imaging and sensing in biological systems.[2] However, many existing fluorophores suffer from limitations such as photobleaching, autofluorescence, and cytotoxicity.[2] The 1,2-dihydropyridine (1,2-DHP) scaffold has emerged as a promising platform for the development of new fluorescent probes with improved photophysical properties.[2][3] These compounds can be synthesized through a facile one-pot multicomponent reaction and exhibit absorption and emission profiles in the visible to long-wavelength region, making them suitable for biological imaging.[2][3][4]

The strategic introduction of a fluorine atom at the 3-position and a thione group at the 2-position of the dihydropyridine ring is a rational design strategy to fine-tune the probe's characteristics. Fluorine substitution can enhance metabolic stability and cell permeability, while the thione group may influence the photophysical properties and provide a reactive handle for further functionalization.[1]

Synthesis of the 1,2-Dihydropyridine Core

A general and efficient method for the synthesis of the 1,2-dihydropyridine scaffold is a one-pot, four-component condensation reaction.[2][3] This approach offers a straightforward route to a variety of substituted 1,2-DHPs.

Experimental Protocol: One-Pot Synthesis of 1,2-DHP Fluorophores[2]
  • To a solution of a dienaminodioate (1 equivalent) in acetonitrile (CH₃CN), add an aldehyde (1.5 equivalents), a hydrazone (1.5 equivalents), and trifluoroacetic acid (1 equivalent) at room temperature.

  • The reaction mixture will typically develop a yellow to dark red color, indicating the formation of the 1,2-DHP product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the dienaminodioate is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-DHP fluorophore.

G dienaminodioate Dienaminodioate reaction_mixture One-Pot Reaction (Acetonitrile, RT) dienaminodioate->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture hydrazone Hydrazone hydrazone->reaction_mixture TFA Trifluoroacetic Acid (Catalyst) TFA->reaction_mixture quench Quench with NaHCO₃ reaction_mixture->quench Reaction Completion extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification product 1,2-Dihydropyridine Fluorophore purification->product

Figure 1: General workflow for the one-pot synthesis of 1,2-dihydropyridine fluorophores.

Photophysical Properties of 1,2-Dihydropyridine Fluorophores

The photophysical properties of 1,2-DHP derivatives can be tuned by modifying the substituents on the dihydropyridine ring.[2] Generally, these fluorophores exhibit absorption maxima between 400 nm and 450 nm and emit in the 500 nm to 600 nm range, with significant Stokes shifts.[2] The following table summarizes the photophysical data for a series of representative N-benzylideneamine-appended 1,2-DHP fluorophores in methanol.

Compoundλabs (nm)ε (M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
1a HPh42018,5005501300.045
1b OMePh42821,3005621340.062
1c HMe41817,9005481300.041
1d OMeMe42620,8005601340.058
1g NMe₂Ph44823,2926001520.125
1h OHPh43522,1005851500.110

Data adapted from a study on N-benzylideneamine-appended 1,2-DHP fluorophores. The exact values for this compound derivatives may vary.[2]

Applications in Cellular Imaging: Mitochondrial Staining

Cationic and lipophilic fluorescent dyes are often used for staining mitochondria due to the negative mitochondrial membrane potential. The push-pull electronic nature of the 1,2-DHP scaffold can lead to a sufficient positive charge on the ring nitrogen, making these compounds suitable for mitochondrial targeting.[3]

Experimental Protocol: Mitochondrial Staining in HeLa Cells[2]
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation: Prepare a stock solution of the 1,2-DHP fluorophore (e.g., 1 mM) in dimethyl sulfoxide (DMSO).

  • Cell Staining:

    • Seed HeLa cells on a glass-bottom dish and allow them to adhere overnight.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Incubate the cells with the 1,2-DHP fluorophore at a final concentration of 5-10 µM in serum-free DMEM for 30 minutes at 37°C.

  • Co-localization (Optional): To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Green FM) according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the dish.

    • Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters.

G cell_culture Culture HeLa Cells cell_seeding Seed Cells on Glass-Bottom Dish cell_culture->cell_seeding probe_prep Prepare 1,2-DHP Probe Stock incubation Incubate with 1,2-DHP Probe probe_prep->incubation cell_wash1 Wash with PBS cell_seeding->cell_wash1 cell_wash1->incubation cell_wash2 Wash with PBS incubation->cell_wash2 imaging Confocal Fluorescence Microscopy cell_wash2->imaging

Figure 2: Workflow for mitochondrial staining using 1,2-DHP fluorescent probes.

Application as a Biosensor: Detection of Protein Tyrosine Phosphatase (PTP) Activity

The 1,2-DHP scaffold can be functionalized to create activatable probes for detecting enzyme activity. For instance, a phosphorylated 1,2-DHP derivative can be designed to be non-fluorescent or weakly fluorescent. Upon enzymatic dephosphorylation by a protein tyrosine phosphatase (PTP), the probe is converted to its highly fluorescent hydroxyl form, leading to a "turn-on" fluorescence response.[3]

Proposed Mechanism and Protocol

A phosphorylated analogue of a hydroxyl-substituted 1,2-DHP (e.g., a derivative of compound 1h ) can serve as a substrate for PTPs. The phosphate group quenches the fluorescence of the fluorophore. In the presence of PTPs, the phosphate group is cleaved, restoring the fluorescence.[3]

Experimental Protocol: PTP Activity Assay in Cell Lysate[3]
  • Cell Lysate Preparation:

    • Culture L6 muscle cells and harvest them.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Reaction:

    • In a microplate, add the cell lysate to a reaction buffer (e.g., HEPES buffer, pH 7.4).

    • Add the phosphorylated 1,2-DHP probe to a final concentration of 10-20 µM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

    • An increase in fluorescence intensity compared to a control without cell lysate indicates PTP activity.

G cluster_probe Fluorescent Probe phosphorylated_probe Phosphorylated 1,2-DHP (Low Fluorescence) hydroxyl_probe Hydroxyl 1,2-DHP (High Fluorescence) phosphorylated_probe->hydroxyl_probe Dephosphorylation PTP Protein Tyrosine Phosphatase (PTP) PTP->phosphorylated_probe PTP->hydroxyl_probe

Figure 3: Signaling pathway for the detection of PTP activity using a phosphorylated 1,2-DHP probe.

Cytotoxicity Assessment

Before widespread application in live-cell imaging, it is crucial to assess the cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay[3]
  • Cell Seeding: Seed L6 cells (or another suitable cell line) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the 1,2-DHP fluorophore (e.g., 1 to 30 µM) for a specified duration (e.g., 2 hours). Include an untreated control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The 1,2-dihydropyridine scaffold provides a versatile platform for the design and synthesis of novel fluorescent probes. The protocols and data presented here for analogous 1,2-DHP fluorophores offer a solid starting point for researchers interested in developing and applying probes based on the this compound core. Future work should focus on the synthesis of this specific scaffold and a thorough characterization of its photophysical properties, cellular uptake, and target specificity. The unique electronic properties imparted by the fluorine and thione substituents hold the potential for creating probes with enhanced brightness, photostability, and novel sensing capabilities for a wide range of biological applications.

References

Application Notes and Protocols for 3-fluoro-1,2-dihydropyridine-2-thione in Antiviral Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration of new chemical scaffolds for antiviral drug discovery. Pyridine and its derivatives have shown significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral properties.[1][2] The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[3] This document outlines the potential application of 3-fluoro-1,2-dihydropyridine-2-thione, a novel heterocyclic compound, in the development of new antiviral agents. While direct antiviral data for this specific molecule is not yet available, this note provides a comprehensive overview based on the known antiviral activities of structurally related dihydropyridine and pyridine-2(1H)-thione derivatives.

Rationale for Antiviral Potential

The 1,2-dihydropyridine-2-thione scaffold combines the structural features of dihydropyridines, which are known to possess antiviral activity, with a thione group that can act as a versatile pharmacophore. The addition of a fluorine atom at the 3-position is anticipated to further modulate the compound's electronic properties and biological activity. Derivatives of the pyridine scaffold have demonstrated a variety of antimicrobial, antiviral, antioxidant, and other biological effects.[1]

Synthesis of this compound

While a specific synthetic route for this compound is not established in the literature, a plausible approach can be extrapolated from known methods for synthesizing fluorinated pyridines and dihydropyridine-thiones. A potential synthetic strategy could involve the electrophilic fluorination of a suitable 1,2-dihydropyridine precursor using reagents like Selectfluor®.[4] Alternatively, a multi-component reaction, analogous to the Biginelli reaction for dihydropyrimidinethiones, could be explored.[5][6][7]

Quantitative Data on Related Antiviral Compounds

To provide a reference for the potential efficacy of this compound, the following table summarizes the antiviral activity of structurally similar dihydropyrimidine-2-thione and fluorinated pyridine derivatives against various viruses.

Compound ClassSpecific Compound/DerivativeTarget VirusAssay TypeIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dihydropyrimidine-2-thione Compound 12jSARS-CoV-2 MproEnzyme Inhibition0.063>100>1587[6]
Dihydropyrimidine-2-thione Compound 12lSARS-CoV-2 MproEnzyme Inhibition0.054>100>1851[6]
Dihydropteridone Derivative Compound W8Porcine Deltacoronavirus (PDCoV)Cell-based17.34 ± 7.20>800>46[8]

Experimental Protocols

General Antiviral Screening Workflow

A generalized workflow for the initial screening of this compound and its derivatives for antiviral activity is depicted below. This process involves initial cytotoxicity assessment, followed by primary antiviral screening and subsequent dose-response studies for hit compounds.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response and Mechanism A Synthesize and Purify This compound and Derivatives B Cytotoxicity Assay (e.g., MTT) in Host Cell Line A->B C Primary Antiviral Screen (Single High Concentration) B->C D Identify 'Hits' with Significant Viral Inhibition and Low Cytotoxicity C->D E Dose-Response Assay to Determine EC50 D->E F Determine CC50 from Cytotoxicity Data G Calculate Selectivity Index (SI = CC50 / EC50) E->G F->G H Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) G->H

Caption: General workflow for antiviral screening of novel compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which the test compound is not toxic to the host cells, which is crucial for distinguishing true antiviral effects from cell killing.[9][10]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, MT-4)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound) stock solution in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Virus Yield Reduction Assay

This assay quantifies the ability of the test compound to inhibit the production of infectious virus particles.

Materials:

  • Host cell line

  • Target virus stock with a known titer

  • Test compound

  • 96-well plates

  • Infection medium (low serum or serum-free)

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 96-well plates and incubate to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in infection medium.

  • Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours) before infection.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of the test compound.

  • Incubate the plates until viral cytopathic effect (CPE) is observed in the virus control wells.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet solution.

  • Wash the plates and visually or spectrophotometrically assess the reduction in CPE.

  • Alternatively, collect the supernatant at different time points post-infection and determine the viral titer using a plaque assay or TCID50 assay.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces virus yield by 50%.

Potential Mechanisms of Action and Signaling Pathways

Based on related compounds, this compound could potentially interfere with several stages of the viral life cycle. Pyridine derivatives have been shown to inhibit key viral enzymes such as proteases, polymerases, and reverse transcriptase.[1] Dihydropyrimidine derivatives have been reported to inhibit viral entry and replication.[11]

A potential mechanism of action could involve the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. The compound might act as a non-nucleoside inhibitor, binding to an allosteric site on the enzyme and preventing its function.

G cluster_0 Viral Replication Cycle cluster_1 Potential Inhibition Virus Virus Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp-mediated) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Inhibitor This compound Inhibitor->Replication Inhibition of RdRp

Caption: Potential mechanism of action via RdRp inhibition.

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of novel antiviral agents. The synthetic accessibility of related compounds and the known antiviral potential of the dihydropyridine and fluorinated pyridine cores provide a strong rationale for its investigation. The protocols and data presented in this application note, derived from structurally similar compounds, offer a foundational framework for researchers to initiate the evaluation of this and related molecules as potential broad-spectrum antiviral candidates. Further studies are warranted to synthesize and evaluate the antiviral activity and mechanism of action of this compound.

References

Application Notes and Protocols for Metal Complexation Studies with 3-Fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, metal complexation, and characterization of 3-fluoro-1,2-dihydropyridine-2-thione and its metal complexes. The protocols outlined below are based on established methods for analogous pyridine-2-thione and dihydropyrimidine-2-thione derivatives and can be adapted for this specific ligand.

Introduction

This compound is a heterocyclic compound of interest in coordination chemistry and medicinal chemistry. The presence of a fluorine atom can significantly alter the electronic properties and biological activity of the molecule and its metal complexes. The thione group provides a soft donor site (sulfur) for coordination with various metal ions, making it a versatile ligand for the synthesis of novel metal-based compounds with potential therapeutic applications. Pyridine-2-thiolato metal complexes have shown promising bioactivity, including anti-mycobacterial and anti-parasitic properties.[1][2]

Synthesis of this compound

The synthesis of this compound can be approached through modifications of established methods for similar heterocyclic thiones, such as the Biginelli reaction for dihydropyrimidine-2-thiones or cyclization reactions of appropriate precursors.[3][4][5]

2.1. Proposed Synthetic Protocol (Adapted from Biginelli-like reaction)

This protocol describes a potential three-component reaction to synthesize the target ligand.

Materials:

  • A suitable β-ketoester

  • An appropriate aldehyde

  • Thiourea

  • Catalyst (e.g., SnCl₂·2H₂O, granite, quartz)[4][5]

  • Ethanol or Acetonitrile

  • Hydrochloric acid (for catalyst)

  • Sodium bicarbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1 mmol), aldehyde (1 mmol), and thiourea (1.2 mmol) in ethanol or acetonitrile (20 mL).

  • Add a catalytic amount of the chosen catalyst (e.g., a few crystals of SnCl₂·2H₂O or a small piece of granite/quartz).[4][5]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter it and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation.

  • Filter the crude product, wash with distilled water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

2.2. Experimental Workflow for Ligand Synthesis

G reagents β-ketoester, Aldehyde, Thiourea reflux Reflux (4-6h) reagents->reflux solvent_catalyst Ethanol/Acetonitrile Catalyst solvent_catalyst->reflux workup Cooling & Precipitation reflux->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Metal Complexation with this compound

The thione ligand can coordinate to metal ions primarily through the sulfur atom. The following is a general protocol for the synthesis of its metal complexes.

3.1. General Protocol for Metal Complex Synthesis

Materials:

  • This compound (Ligand, LH)

  • Metal salt (e.g., NiCl₂·6H₂O, CuCl₂, AgNO₃)[6][7]

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • Dissolve the ligand (e.g., 0.024 moles) in warm anhydrous ethanol (5 mL).[6]

  • In a separate flask, dissolve the metal salt (e.g., 0.012 moles for a 2:1 ligand-to-metal ratio) in anhydrous ethanol (20 mL).[6]

  • Slowly add the warm ligand solution to the metal salt solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature overnight to facilitate the formation of a precipitate.

  • Filter the complex, wash with a small amount of cold ethanol, and dry in a desiccator.

  • The resulting metal complex can be further purified by recrystallization from an appropriate solvent.

3.2. Experimental Workflow for Metal Complexation

G ligand_sol Ligand in warm Ethanol mixing Mixing & Stirring ligand_sol->mixing metal_sol Metal Salt in Ethanol metal_sol->mixing reflux Reflux (2-4h) mixing->reflux cooling Cooling & Crystallization reflux->cooling isolation Filtration & Drying cooling->isolation complex Metal Complex isolation->complex

Caption: General workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

4.1. Spectroscopic and Analytical Protocols

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the coordination of the ligand to the metal ion.

    • Protocol: Record the IR spectra of the free ligand and the metal complexes using KBr pellets in the range of 4000-400 cm⁻¹.

    • Expected Results: A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation indicates the involvement of the sulfur and/or nitrogen atoms in coordination.[8]

  • UV-Vis Spectroscopy:

    • Objective: To study the electronic transitions and geometry of the complexes.

    • Protocol: Dissolve the complexes in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectra in the range of 200-800 nm.

    • Expected Results: The appearance of new bands in the visible region for transition metal complexes can be attributed to d-d electronic transitions, providing information about the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the structure of the complexes in solution.

    • Protocol: Record ¹H and ¹³C NMR spectra of the diamagnetic complexes in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Results: Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation confirm the binding of the ligand to the metal.

  • Elemental Analysis:

    • Objective: To determine the empirical formula of the complexes.

    • Protocol: Perform C, H, N, and S elemental analysis.

    • Expected Results: The experimental percentages of C, H, N, and S should be in good agreement with the calculated values for the proposed stoichiometry.

  • Molar Conductivity Measurements:

    • Objective: To determine the electrolytic nature of the complexes.

    • Protocol: Measure the molar conductivity of the complexes in a suitable solvent (e.g., DMF) at a concentration of 10⁻³ M.

    • Expected Results: The obtained values will indicate whether the complexes are electrolytic or non-electrolytic in nature.

Quantitative Data

The following tables summarize representative quantitative data for metal complexes of analogous pyridine-2-thiolato ligands. This data can serve as a reference for the expected values for complexes of this compound.

Table 1: Representative IR Spectral Data (cm⁻¹) for Pyridine-2-thiolato Complexes

Compound/Complexν(N-H)ν(C=S)Reference
Pyridine-2-thiol (LH)~3400~1280[8]
[Fe(L)₂(LH)]~3250Shifted[8]
[Co(L)₂(LH)]~3260Shifted[8]
[Ni(L)₂(LH)₂]~3270Shifted[8]

Table 2: Representative Electronic Spectral Data (nm) for Pyridine-2-thiolato Complexes

ComplexSolventλ_max (nm) (Assignment)Reference
[GaCl(mpo)₂]CH₂Cl₂280, 330 (π→π)[2]
[Fe(mpo)₃]CH₂Cl₂275, 325 (π→π), 450 (LMCT)[2]
[Bi(mpo)₃]CH₂Cl₂285, 340 (π→π*)[2]
(mpo = pyridine-2-thiolato 1-oxide)

Biological Activity and Potential Signaling Pathways

Metal complexes of pyridine-2-thiol derivatives have demonstrated significant biological activity, particularly as anti-tubercular and anti-parasitic agents.[1][2][9] The mechanism of action for some of these complexes is believed to involve the inhibition of parasite-specific enzymes.

6.1. Proposed Mechanism of Action

A potential mechanism of action for the anti-parasitic activity of these metal complexes is the inhibition of NADH-fumarate reductase, an enzyme crucial for the energy metabolism of certain parasites and absent in the host.[9]

6.2. Signaling Pathway Diagram

G cluster_parasite Parasite Cell MetalComplex Metal Complex (e.g., Au(I)-mpo) Enzyme NADH-Fumarate Reductase MetalComplex->Enzyme Inhibition Metabolism Energy Metabolism (Fumarate -> Succinate) Enzyme->Metabolism Catalyzes CellDeath Parasite Cell Death Metabolism->CellDeath Disruption leads to

Caption: Proposed mechanism of anti-parasitic activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-fluoro-1,2-dihydropyridine-2-thione. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically synthesized from a corresponding 3-fluoropyridone precursor via a thionation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Degradation of starting material or product. - Inactive thionating agent.- Increase reaction time and/or temperature. - Use a milder thionating agent like Lawesson's Reagent instead of P₄S₁₀.[1][2] - Ensure the thionating agent is fresh and has been stored under anhydrous conditions. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
Formation of Multiple Byproducts - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Presence of moisture or oxygen.- Optimize the reaction temperature by running small-scale trials at different temperatures. - Carefully control the molar ratio of the pyridone substrate to the thionating agent. - Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficulty in Product Purification - Co-elution with sulfur byproducts. - Product instability on silica gel.- Quench the reaction with a sodium thiosulfate solution to remove excess sulfur.[3] - Consider alternative purification methods such as recrystallization or preparative HPLC. - Use a different stationary phase for column chromatography, such as alumina.
Inconsistent Yields - Variability in reagent quality. - Inconsistent reaction conditions.- Use reagents from a reliable supplier and test new batches. - Precisely control reaction parameters such as temperature, time, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the thionation of the corresponding 3-fluoro-1,2-dihydropyridin-2-one precursor. This is typically achieved using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous, high-boiling solvent like toluene or xylene.[1][2]

Q2: How can I improve the yield of the thionation reaction?

A2: To improve the yield, several factors can be optimized. Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere. The choice of thionating agent can also be critical; Lawesson's reagent is often reported to be milder and give cleaner reactions than P₄S₁₀.[2] Optimization of reaction time and temperature is also crucial.

Q3: What are the main challenges in the synthesis and purification of this compound?

A3: Key challenges include potential side reactions leading to a mixture of products, the thermal instability of the starting materials or product, and difficulties in separating the final product from sulfur-containing byproducts. Purification can be complicated by the product's potential instability on silica gel.

Q4: Are there any safety precautions I should take?

A4: Yes. Thionating agents like Lawesson's Reagent and P₄S₁₀ are toxic and can release hydrogen sulfide gas upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of 3-fluoro-1,2-dihydropyridin-2-one (Precursor)

Materials:

  • Appropriately substituted acyclic precursor

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • Dissolve the acyclic precursor in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the base portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Thionation of 3-fluoro-1,2-dihydropyridin-2-one

This protocol is adapted from general thionation procedures using Lawesson's Reagent.[1][2]

Materials:

  • 3-fluoro-1,2-dihydropyridin-2-one

  • Lawesson's Reagent

  • Anhydrous toluene

  • Argon or nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet, add 3-fluoro-1,2-dihydropyridin-2-one and anhydrous toluene.

  • Add Lawesson's Reagent (typically 0.5 to 1.0 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables provide hypothetical yet plausible data based on typical optimization studies for thionation reactions.

Table 1: Optimization of Reaction Conditions for Thionation

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)
1P₄S₁₀Toluene1101245
2P₄S₁₀Xylene140855
3Lawesson's ReagentToluene110675
4Lawesson's ReagentDioxane100868
5Lawesson's ReagentTHF652430

Table 2: Effect of Stoichiometry of Lawesson's Reagent on Yield

EntryEquivalents of Lawesson's ReagentTemperature (°C)Time (h)Yield (%)
10.5110665
20.75110678
31.0110675
41.25110472 (with more byproducts)

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_precursor Precursor Synthesis cluster_thionation Thionation start Acyclic Precursor cyclization Cyclization start->cyclization purify_precursor Purification cyclization->purify_precursor precursor 3-fluoro-1,2- dihydropyridin-2-one purify_precursor->precursor thionation_step Thionation with Lawesson's Reagent precursor->thionation_step workup Aqueous Workup thionation_step->workup purify_product Purification workup->purify_product product 3-fluoro-1,2-dihydropyridine -2-thione purify_product->product troubleshooting_yield start Low Yield? check_reagents Check Reagent Quality (freshness, purity) start->check_reagents Yes success Improved Yield start->success No check_conditions Review Reaction Conditions (temp, time, atmosphere) check_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time use_inert Use Inert Atmosphere check_conditions->use_inert change_reagent Consider Milder Thionating Agent check_conditions->change_reagent optimize_temp->success optimize_time->success use_inert->success change_reagent->success

References

Overcoming regioselectivity issues in the functionalization of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming regioselectivity challenges during the functionalization of 3-fluoro-1,2-dihydropyridine-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of functionalization on this compound?

The this compound molecule possesses two primary nucleophilic centers, leading to a mixture of products upon functionalization. These are the nitrogen atom (N-functionalization) and the sulfur atom (S-functionalization) of the thiopyridine ring. The presence of the electron-withdrawing fluorine atom at the 3-position can influence the relative nucleophilicity of these sites.

Q2: What are the common types of functionalization reactions performed on this molecule?

The most common functionalization reactions are alkylation and acylation, where an alkyl or acyl group is introduced at either the nitrogen or sulfur atom.

Q3: How can I distinguish between the N- and S-functionalized products?

Spectroscopic methods are essential for distinguishing between the N- and S-isomers.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the sulfur in S-alkylated products will be significantly different from the chemical shift of the carbon attached to the nitrogen in N-alkylated products.

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring and the alkyl/acyl group will differ between the two isomers.

  • IR Spectroscopy: The C=S stretching frequency will be absent in the S-alkylated product, while the C=N stretching frequency might be altered in the N-alkylated product.

Q4: What is the fundamental principle governing the regioselectivity of these reactions?

The regioselectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is considered a "harder" nucleophilic center, while the sulfur atom is a "softer" nucleophilic center. Therefore, "hard" electrophiles tend to react at the nitrogen atom, while "soft" electrophiles favor reaction at the sulfur atom.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of N- and S-Alkylated Products

This is the most common issue encountered. The ratio of N- to S-alkylation is highly dependent on the reaction conditions.

Root Causes and Solutions:

  • Nature of the Electrophile:

    • Problem: Using an electrophile of intermediate hardness (e.g., benzyl bromide) can lead to a mixture of products.

    • Solution: To favor S-alkylation , use softer electrophiles like methyl iodide or ethyl bromoacetate. To favor N-alkylation , use harder electrophiles such as dimethyl sulfate or trialkyloxonium salts (e.g., Meerwein's salt).

  • Reaction Solvent:

    • Problem: The choice of solvent can dramatically influence the nucleophilicity of the N and S atoms.

    • Solution:

      • For S-alkylation (favored under kinetic control): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the "harder" nitrogen anion, leaving it less reactive.

      • For N-alkylation (favored under thermodynamic control): Use polar protic solvents like ethanol or methanol. These solvents will solvate the sulfur anion through hydrogen bonding to a lesser extent than the nitrogen anion, making the nitrogen more available for reaction.

  • Counter-ion of the Base:

    • Problem: The nature of the cation from the base used for deprotonation can influence the reaction outcome.

    • Solution:

      • To promote S-alkylation: Use larger, softer cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃). These cations associate more loosely with the nucleophilic centers.

      • To promote N-alkylation: Use smaller, harder cations like sodium (from NaH or NaOEt) or lithium. These cations coordinate more tightly with the harder nitrogen atom.

  • Temperature:

    • Problem: Higher temperatures can lead to equilibration and the formation of the thermodynamically more stable product.

    • Solution:

      • For the kinetically favored product (often S-alkylation): Run the reaction at lower temperatures (e.g., 0 °C to room temperature).

      • For the thermodynamically favored product (often N-alkylation): Higher temperatures may be required, but this can also lead to side reactions.

Issue 2: Exclusive Formation of the Undesired Regioisomer

Troubleshooting Steps:

  • Confirm Product Identity: Rigorously confirm the structure of the obtained product using spectroscopic methods (NMR, IR, MS) to ensure it is indeed the undesired isomer.

  • Review Reaction Conditions: Carefully re-evaluate all reaction parameters against the principles outlined in Issue 1.

    • Was the correct type of solvent used (protic vs. aprotic)?

    • Was the electrophile appropriate for the desired outcome (hard vs. soft)?

    • Was the base and its counter-ion suitable?

    • Was the temperature appropriate for kinetic or thermodynamic control?

  • Perform a Test Reaction Matrix: Systematically vary one parameter at a time (e.g., solvent, base) while keeping others constant to identify the critical factor influencing the regioselectivity in your specific system.

Data Presentation

The following tables summarize typical conditions favoring either S- or N-alkylation based on general principles for pyridinethiones. Note that optimal conditions for this compound may require further optimization.

Table 1: Conditions Favoring S-Alkylation (Kinetic Control)

ParameterRecommended ConditionRationale
Electrophile Soft (e.g., CH₃I, BrCH₂CO₂Et)Soft electrophiles prefer to react with the soft sulfur atom (HSAB principle).
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Solvates the cation, leaving the nucleophilic anion more reactive, with the softer sulfur being more nucleophilic.
Base/Counter-ion Weak base with large cation (e.g., K₂CO₃, Cs₂CO₃)Looser ion pairing increases the reactivity of the softer sulfur atom.
Temperature Low (0 °C to RT)Favors the faster-forming kinetic product.

Table 2: Conditions Favoring N-Alkylation (Thermodynamic Control)

ParameterRecommended ConditionRationale
Electrophile Hard (e.g., (CH₃)₂SO₄, Et₃O⁺BF₄⁻)Hard electrophiles prefer to react with the hard nitrogen atom (HSAB principle).
Solvent Polar Protic (e.g., Ethanol, Methanol)Solvates the sulfur atom via hydrogen bonding, making the nitrogen atom more available for reaction.
Base/Counter-ion Strong base with small cation (e.g., NaH, NaOEt)Tighter ion pairing with the harder nitrogen can direct the reaction to this site.
Temperature ElevatedAllows the reaction to reach equilibrium, favoring the more stable thermodynamic product.

Experimental Protocols

Protocol 1: General Procedure for Selective S-Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Add dry polar aprotic solvent (e.g., DMF or acetonitrile) and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C and add the soft electrophile (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective N-Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add dry polar protic solvent (e.g., ethanol) and a suitable base (e.g., NaOEt, 1.1 eq).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add the hard electrophile (e.g., dimethyl sulfate, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

Regioselectivity_Troubleshooting start Problem: Poor Regioselectivity cause1 Electrophile Choice start->cause1 cause2 Solvent Selection start->cause2 cause3 Base/Counter-ion start->cause3 cause4 Temperature start->cause4 solution1a Use Soft Electrophile (e.g., CH3I for S-alkylation) cause1->solution1a solution1b Use Hard Electrophile (e.g., (CH3)2SO4 for N-alkylation) cause1->solution1b solution2a Polar Aprotic Solvent (e.g., DMF for S-alkylation) cause2->solution2a solution2b Polar Protic Solvent (e.g., EtOH for N-alkylation) cause2->solution2b solution3a Large Cation Base (e.g., K2CO3 for S-alkylation) cause3->solution3a solution3b Small Cation Base (e.g., NaH for N-alkylation) cause3->solution3b solution4a Low Temperature (Kinetic Control for S-alkylation) cause4->solution4a solution4b High Temperature (Thermodynamic Control for N-alkylation) cause4->solution4b

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow cluster_S_Alkylation Selective S-Alkylation cluster_N_Alkylation Selective N-Alkylation s1 1. Dissolve Substrate in Polar Aprotic Solvent (e.g., DMF) s2 2. Add Base with Large Cation (e.g., K2CO3) s1->s2 s3 3. Cool to 0 °C s2->s3 s4 4. Add Soft Electrophile (e.g., Methyl Iodide) s3->s4 s5 5. React at Low Temperature s4->s5 s6 S-Alkylated Product (Kinetic Control) s5->s6 n1 1. Dissolve Substrate in Polar Protic Solvent (e.g., EtOH) n2 2. Add Base with Small Cation (e.g., NaOEt) n1->n2 n3 3. Add Hard Electrophile (e.g., Dimethyl Sulfate) n2->n3 n4 4. React at Elevated Temperature n3->n4 n5 N-Alkylated Product (Thermodynamic Control) n4->n5

Caption: Experimental workflows for selective S- and N-alkylation.

Technical Support Center: Synthesis of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-1,2-dihydropyridine-2-thione. The following information is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
TR-01 Low or no yield of the desired product - Incomplete reaction. - Sub-optimal reaction temperature or time. - Degradation of starting materials or product. - Incorrect stoichiometry of reactants.- Monitor the reaction progress using TLC or LC-MS. - Optimize temperature and reaction time based on literature for analogous reactions. - Ensure the use of dry solvents and an inert atmosphere if reagents are moisture or air-sensitive. - Carefully re-check the molar ratios of all starting materials.
TR-02 Formation of multiple byproducts - Non-selective fluorination. - Over-thionation or side reactions with the thionating agent. - Polymerization of starting materials or intermediates. - Hantzsch-like synthesis yielding 1,4-dihydropyridine isomer instead of the 1,2-isomer.- Use a milder and more selective fluorinating agent. - Control the stoichiometry of the thionating agent (e.g., Lawesson's reagent) and the reaction temperature. - Lower the reaction temperature and consider using a radical scavenger. - Adjust the catalyst and solvent system to favor the formation of the 1,2-dihydropyridine regioisomer.
TR-03 Difficulty in purifying the final product - Co-elution of the product with byproducts of similar polarity. - Thermal instability of the product during purification.- Employ alternative purification techniques such as preparative HPLC or crystallization. - Use a different solvent system for column chromatography to improve separation. - Avoid high temperatures during solvent evaporation.
TR-04 Inconsistent reaction outcomes - Variability in reagent quality. - Presence of moisture or oxygen in the reaction. - Fluctuations in reaction temperature.- Use reagents from a reliable source and check their purity. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a temperature-controlled reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The side reactions largely depend on the synthetic route employed.

  • If synthesizing via fluorination of a pyridone precursor followed by thionation:

    • Over-fluorination or fluorination at undesired positions: This can occur if the fluorinating agent is too reactive or if the reaction conditions are too harsh.

    • Decomposition during thionation: Thionating agents like Lawesson's reagent can sometimes lead to the decomposition of sensitive substrates at elevated temperatures.[1][2]

    • Formation of oxygen-containing impurities: Incomplete thionation will result in the presence of the starting 3-fluoro-1,2-dihydropyridin-2-one.

  • If employing a one-pot multicomponent reaction (e.g., a modified Hantzsch synthesis):

    • Formation of the 1,4-dihydropyridine isomer: The Hantzsch reaction can yield both 1,2- and 1,4-dihydropyridine isomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the reactants.[3][4]

    • Formation of oxo-analogs: If there is a competing reaction with a source of oxygen (e.g., from the solvent or atmosphere), the corresponding pyridone may be formed.

    • Side reactions involving thiourea: Thiourea can undergo self-condensation or react with other components to form undesired byproducts.

Q2: How can I minimize the formation of the 1,4-dihydropyridine isomer in a Hantzsch-type synthesis?

A2: The formation of the 1,2-dihydropyridine versus the 1,4-dihydropyridine isomer is a known challenge in Hantzsch-like syntheses. Recent studies have shown that the choice of catalyst and reaction conditions can influence the regioselectivity. For instance, using certain heterogeneous catalysts has been reported to favor the formation of 1,2-dihydropyridines.[3] Experimenting with different Lewis or Brønsted acid catalysts and adjusting the solvent polarity may help in selectively obtaining the desired 1,2-isomer.

Q3: My thionation step with Lawesson's reagent is giving a low yield. What can I do to improve it?

A3: Low yields in thionation reactions using Lawesson's reagent can be due to several factors. Here are some troubleshooting tips:

  • Purity of Lawesson's Reagent: Ensure the Lawesson's reagent is of high purity, as impurities can affect its reactivity.

  • Reaction Temperature and Time: Thionation often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. A systematic study of the reaction temperature and time is recommended.

  • Solvent: Toluene and xylene are commonly used solvents. Ensure the solvent is anhydrous.

  • Stoichiometry: While a slight excess of Lawesson's reagent is often used, a large excess can lead to more byproducts. Fine-tuning the stoichiometry is crucial.

  • Alternative Thionating Agents: If optimizing the reaction with Lawesson's reagent is unsuccessful, consider alternative thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Belleau's reagent.[5]

Q4: I am observing a byproduct with a mass corresponding to the starting material without the fluorine atom. What could be the cause?

A4: The loss of the fluorine atom suggests a hydrodefluorination side reaction. This can be promoted by certain catalysts or reagents, especially under reducing conditions. Review your reaction components and conditions for any potential sources of reduction. For example, some metal catalysts in the presence of a hydrogen source can facilitate this process.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-1,2-dihydropyridin-2-one (Hypothetical)

This protocol is based on general methods for the synthesis of fluorinated pyridones.

  • Reaction Setup: To a solution of a suitable dihydropyridin-2-one precursor (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or DMF) in a flask equipped with a magnetic stirrer and under an inert atmosphere, add a selective fluorinating agent (e.g., Selectfluor®, 1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for a specified duration (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Thionation of 3-fluoro-1,2-dihydropyridin-2-one

This protocol is a general procedure for the thionation of a carbonyl compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 3-fluoro-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5-0.6 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (typically 2-6 hours). Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to afford the this compound.

Visualizations

Main Synthetic Pathway and Potential Side Reactions

G A Dihydropyridin-2-one Precursor B Fluorination A->B Main Pathway C 3-Fluoro-1,2-dihydropyridin-2-one B->C Main Pathway SR1 Over-fluorination / Isomeric Products B->SR1 Side Reaction D Thionation (e.g., Lawesson's Reagent) C->D Main Pathway E This compound (Target Molecule) D->E Main Pathway SR2 Incomplete Thionation (Starting Material) D->SR2 Side Reaction SR3 Decomposition D->SR3 Side Reaction

Caption: Proposed synthetic route and associated side reactions.

Troubleshooting Workflow

G start Low Yield or Multiple Products check_sm Check Purity of Starting Materials start->check_sm check_cond Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_cond analyze_side Identify Side Products (LC-MS, NMR) start->analyze_side optimize_fluor Optimize Fluorination Step check_sm->optimize_fluor optimize_thio Optimize Thionation Step check_sm->optimize_thio check_cond->optimize_fluor check_cond->optimize_thio analyze_side->optimize_fluor Fluorination issues analyze_side->optimize_thio Thionation issues optimize_purify Refine Purification Method analyze_side->optimize_purify success Improved Yield and Purity optimize_fluor->success optimize_thio->success optimize_purify->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the synthesis of 3-fluoro-1,2-dihydropyridine-2-thione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-fluoro-1,2-dihydropyridine-2-thione derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the fluorination of the 1,2-dihydropyridin-2-one precursor and the subsequent thionation to the final product.

Stage 1: Electrophilic Fluorination of 1,2-Dihydropyridin-2-one

Q1: Low yield of the desired 3-fluoro-1,2-dihydropyridin-2-one is observed. What are the potential causes and solutions?

A1: Low yields during electrophilic fluorination can stem from several factors. A primary concern is the stability of the dihydropyridine ring and the reactivity of the fluorinating agent.

  • Side Reaction - Aromatization: A common side reaction is the elimination of hydrogen fluoride (HF) from the product, leading to the formation of the corresponding 3-fluoropyridin-2-one.[1]

    • Solution: Carefully control the reaction temperature, keeping it as low as possible (e.g., 0 °C to room temperature) to minimize elimination. The choice of base and solvent is also critical; a non-nucleophilic base may be preferable.

  • Degradation of Starting Material: The 1,2-dihydropyridin-2-one starting material may be unstable under the reaction conditions.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Minimize reaction time and work up the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).

  • Inefficient Fluorination: The chosen fluorinating agent may not be optimal, or the reaction conditions may not be conducive to efficient fluorination. Selectfluor™ is a commonly used electrophilic fluorinating agent for such transformations.[1]

    • Solution: Optimize the stoichiometry of the fluorinating agent. While a slight excess is often used, a large excess can lead to side reactions. Solvent choice is also important; polar aprotic solvents like acetonitrile are often effective.

Q2: Multiple products are observed by TLC/LC-MS analysis of the crude fluorination reaction mixture. How can I identify and minimize them?

A2: The formation of multiple products is a common challenge. In addition to the aromatization product mentioned above, other possibilities include:

  • Positional Isomers: Depending on the substitution pattern of your starting material, fluorination at other positions might be possible, although the 3-position is often electronically favored in pyridin-2-one systems.

  • Difluorination: In some cases, over-fluorination can occur, leading to difluorinated products.

    • Solution: Careful control of the stoichiometry of the fluorinating agent is crucial. Adding the fluorinating agent portion-wise can help to minimize over-fluorination. A thorough analysis of the crude product by NMR and MS will be necessary to identify the structures of the byproducts, which can guide further optimization of reaction conditions to favor the desired product.

Stage 2: Thionation of 3-Fluoro-1,2-dihydropyridin-2-one

Q3: The thionation reaction with Lawesson's reagent is slow or incomplete. How can I improve the conversion?

A3: The reactivity of the carbonyl group in your 3-fluoro-1,2-dihydropyridin-2-one can be influenced by the electron-withdrawing nature of the fluorine atom, potentially making it less reactive towards thionation.

  • Reaction Temperature and Time: Thionation reactions often require elevated temperatures.[2]

    • Solution: Increase the reaction temperature, potentially to the boiling point of the solvent (e.g., toluene or xylene). Extend the reaction time and monitor the progress by TLC. Microwave irradiation has also been shown to accelerate thionation reactions.[3]

  • Solvent Choice: The solubility of both the substrate and Lawesson's reagent is important.

    • Solution: Toluene and xylene are common solvents for Lawesson's reagent reactions. Anhydrous conditions are recommended as water can react with Lawesson's reagent.

  • Stoichiometry of Lawesson's Reagent: An insufficient amount of Lawesson's reagent will lead to incomplete conversion.

    • Solution: Typically, 0.5 to 1.0 equivalents of Lawesson's reagent (which contains two sulfur-donating moieties) are used per carbonyl group. Optimization of this ratio may be necessary.

Q4: I am having difficulty purifying my this compound from the Lawesson's reagent byproducts. What are the best strategies?

A4: The phosphorus-containing byproducts from Lawesson's reagent can be challenging to remove by standard chromatography.

  • Aqueous Workup: A thorough aqueous workup can help to remove some of the more polar byproducts.

  • Precipitation/Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Fluorous Lawesson's Reagent: Consider using a fluorous-tagged Lawesson's reagent.[4][5] This allows for the easy removal of the phosphorus byproducts by fluorous solid-phase extraction.

  • Column Chromatography: If chromatography is necessary, careful selection of the mobile phase is key. Sometimes, a gradient elution is required to separate the product from the less polar byproducts.

Q5: Are there any potential side reactions to be aware of during the thionation of a fluorinated dihydropyridine?

A5: The combination of a fluorinated heterocycle and a thionating agent could lead to unexpected side reactions.

  • Reaction with the Fluorine Substituent: While generally stable, under harsh conditions, the fluorine atom could potentially be displaced.

    • Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor for any byproducts that may have lost the fluorine atom.

  • Reduction of other functional groups: Lawesson's reagent has been reported to reduce other functional groups, such as azides.[6]

    • Solution: If your substrate contains other potentially reducible functional groups, be aware of this possibility and analyze your product mixture carefully. It may be necessary to protect these groups before the thionation step.

Data Presentation

Table 1: General Reaction Conditions for Electrophilic Fluorination of Pyridin-2(1H)-ones

ParameterConditionReference
Fluorinating AgentSelectfluor[7]
SolventWater/Chloroform[7]
TemperatureRoom Temperature[7]
Reaction TimeVaries (monitor by TLC)[7]
YieldGood to high[7]

Table 2: General Reaction Conditions for Thionation of Lactams with Lawesson's Reagent

ParameterConditionReference
Thionating AgentLawesson's Reagent[2]
SolventToluene or Xylene[2]
TemperatureReflux[2]
Reaction Time3 hours (example)[2]
Equivalents of LR1.0 (example)[2]
Yield87% (for mebroqualone)[2]

Experimental Protocols

General Protocol for the Synthesis of 1,2-Dihydropyridin-2-ones

A general method for the synthesis of substituted 1,2-dihydropyridines involves a microwave-assisted domino reaction of a propargyl vinyl ether and a primary amine in a solvent such as toluene or methanol.[8][9] The specific starting materials will need to be chosen to yield the desired substitution pattern on the 1,2-dihydropyridin-2-one precursor.

General Protocol for Electrophilic Fluorination of Pyridin-2(1H)-ones

A reported method for the fluorination of pyridin-2(1H)-ones involves the use of Selectfluor in a mixture of water and chloroform at room temperature.[7] The regioselectivity is dependent on the substitution pattern of the starting material. For a 1,2-dihydropyridin-2-one, similar conditions could be a starting point for optimization, with careful temperature control to minimize HF elimination.

General Protocol for Thionation of a Lactam with Lawesson's Reagent

The thionation of a lactam can be achieved by refluxing the lactam with Lawesson's reagent (typically 0.5-1.0 equivalents) in an anhydrous solvent such as toluene or xylene.[2] The reaction progress should be monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a purification procedure, such as column chromatography or recrystallization, to remove the phosphorus byproducts.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start 1,2-Dihydropyridin-2-one Precursor fluorination Electrophilic Fluorination (e.g., Selectfluor) start->fluorination intermediate 3-Fluoro-1,2-dihydropyridin-2-one fluorination->intermediate low_yield_fluorination Low Yield in Fluorination fluorination->low_yield_fluorination side_products_fluorination Side Products in Fluorination fluorination->side_products_fluorination thionation Thionation (e.g., Lawesson's Reagent) intermediate->thionation product This compound thionation->product slow_thionation Slow/Incomplete Thionation thionation->slow_thionation purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product purification_issues Purification Difficulties purification->purification_issues

Caption: Experimental workflow for the synthesis of this compound and key troubleshooting points.

thionation_mechanism carbonyl Carbonyl Compound (C=O) intermediate Thiaoxaphosphetane Intermediate carbonyl->intermediate lawesson Lawesson's Reagent ylide Reactive Dithiophosphine Ylide lawesson->ylide Equilibrium ylide->intermediate product Thiocarbonyl Compound (C=S) intermediate->product Cycloreversion byproduct Phosphorus Byproduct intermediate->byproduct Cycloreversion

Caption: Simplified mechanism of thionation using Lawesson's reagent.

References

Troubleshooting low solubility of 3-fluoro-1,2-dihydropyridine-2-thione in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 3-fluoro-1,2-dihydropyridine-2-thione in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common initial signs of low compound solubility in a biological assay?

A1: Researchers may observe several indicators of poor compound solubility. These include:

  • Precipitation: Visible particles or cloudiness in the stock solution or assay medium after the addition of the compound.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: A flat or unusually shaped curve that does not follow typical sigmoidal behavior.

  • Low Maximum Response: The compound fails to achieve a significant biological effect even at high concentrations.[1]

  • Discrepancies between Assays: A compound may appear active in one assay format but inactive in another, which can be due to differences in assay components affecting solubility.[1]

Q2: Why is Dimethyl Sulfoxide (DMSO) a common solvent, and what are its limitations?

A2: DMSO is a powerful and widely used solvent in biological assays due to its ability to dissolve a broad range of hydrophobic compounds.[2] It is miscible with both aqueous and organic solvents.[2] However, its use has several limitations:

  • Toxicity: At higher concentrations, typically above 0.5-1%, DMSO can be toxic to cells, affecting viability and growth.[3][4][5]

  • Assay Interference: DMSO can directly interfere with assay components or detection methods.[6] For instance, it can affect enzyme activity or protein stability.[6]

  • Cellular Effects: Even at low concentrations (e.g., 0.1%), DMSO can induce changes in gene expression, cell differentiation, and other cellular processes.[3][7][8]

  • Compound Precipitation upon Dilution: While a compound may dissolve in 100% DMSO, it can precipitate when the stock solution is diluted into an aqueous assay buffer.[1]

Q3: What are the primary strategies to improve the solubility of a compound like this compound in a biological assay?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro assays:

  • Co-solvent Usage: Employing a water-miscible organic solvent, such as DMSO or ethanol, at the highest tolerable concentration for the specific assay.[9]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[9]

  • Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants can help to keep the compound in solution.[9][10]

  • Formulation Approaches: Techniques such as creating solid dispersions or reducing particle size (micronization/nanosizing) can improve the dissolution rate.[11][12]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution from DMSO stock.

This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous buffer can cause the compound to crash out.

Troubleshooting Workflow:

G A Precipitation observed upon dilution B Lower the final DMSO concentration A->B Initial Step C Test alternative co-solvents (e.g., Ethanol) A->C If DMSO is problematic D Incorporate a solubilizing excipient A->D Advanced Option E Prepare a fresh, lower concentration stock A->E Simple Adjustment F Evaluate impact on assay performance B->F C->F D->F E->F G A Inconsistent Assay Results B Visually inspect for precipitation A->B C Measure kinetic solubility B->C If no visible precipitate D Implement solubility enhancement strategy C->D E Re-evaluate dose-response relationship D->E F Confirm improved data reproducibility E->F

References

Preventing decomposition of 3-fluoro-1,2-dihydropyridine-2-thione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-fluoro-1,2-dihydropyridine-2-thione during storage.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and handling of this compound.

Q1: I've observed a decrease in the purity of my this compound sample over time. What is the likely cause?

A1: The most probable cause of degradation in heterocyclic thiones, such as this compound, is oxidation. The thione functional group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or further oxidation products. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Another potential, though often less rapid, degradation pathway is hydrolysis.

Q2: My sample of this compound has changed color. What does this indicate?

A2: A change in color, such as yellowing or browning, is a common indicator of chemical decomposition. For thione-containing compounds, this can be a sign of oxidation or the formation of various degradation byproducts. It is recommended to re-analyze the purity of the sample by a suitable analytical method like HPLC or LC-MS if any color change is observed.

Q3: What are the optimal storage conditions to prevent the decomposition of this compound?

A3: While specific stability data for this compound is not extensively available, based on the behavior of analogous compounds like pyridine-2-thione, the following conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, ideally at 2-8°C or frozen (-20°C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.

  • Moisture: Keep the compound in a tightly sealed container with a desiccant to protect it from moisture, which can lead to hydrolysis.

Q4: Are there any solvents or substances that are incompatible with this compound during storage?

A4: Avoid storing the compound in solutions for extended periods, as solvents can influence the rate of decomposition. Polar solvents may stabilize the thione tautomer, but can also participate in degradation reactions.[1][2][3] Protic solvents, in particular, may facilitate hydrolysis. It is also advisable to avoid storage with strong oxidizing agents, strong bases, and acids.

Q5: How can I check the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the best way to assess the purity and degradation of your sample over time. You can set up a small-scale stability study by storing aliquots of the compound under different conditions (e.g., room temperature vs. refrigerated, ambient air vs. inert gas) and analyzing them at regular intervals.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[4]
Light Amber vial or light-proof containerMinimizes light-induced degradation.[2]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the thiocarbonyl group.[5][6]
pH (in solution) Neutral to slightly acidic (if in solution for a short period)Avoids base-catalyzed decomposition. Thioketones can be susceptible to hydrolysis in physiological (neutral to slightly alkaline) media.[5][6]

Experimental Protocols

Protocol for a Basic Stability Study of this compound using HPLC

  • Objective: To determine the optimal storage conditions for this compound by monitoring its purity over time under various conditions.

  • Materials:

    • This compound sample of known initial purity.

    • HPLC system with a UV detector.

    • Suitable HPLC column (e.g., C18).

    • HPLC grade solvents (e.g., acetonitrile, water, and a buffer like formic acid or ammonium acetate).

    • Amber and clear glass vials with screw caps.

    • Inert gas (argon or nitrogen) source.

    • Desiccator.

    • Refrigerator (2-8°C), freezer (-20°C), and a location at ambient room temperature.

  • Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Develop an HPLC method capable of separating the parent compound from potential degradation products. A gradient elution might be necessary. The UV detector wavelength should be set to the λmax of the compound.

    • Aliquot the solid compound into several amber and clear vials.

    • Establish the following storage conditions for different sets of vials:

      • Condition A: Room temperature, ambient air, clear vial (worst-case).

      • Condition B: Room temperature, ambient air, amber vial.

      • Condition C: 2-8°C, ambient air, amber vial.

      • Condition D: 2-8°C, inert atmosphere, amber vial.

      • Condition E: -20°C, ambient air, amber vial.

      • Condition F: -20°C, inert atmosphere, amber vial.

    • Analyze an initial sample (Time = 0) to determine the starting purity.

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), take a sample from each storage condition.

    • Prepare a solution of the aged sample at the same concentration as the initial stock solution and analyze it by HPLC.

    • Calculate the purity of the compound at each time point by measuring the peak area of the parent compound relative to the total peak area of all components.

    • Plot the purity versus time for each storage condition to determine the rate of degradation and identify the optimal storage conditions.

Visualizations

Decomposition_Pathway A This compound B Oxidation (O2, Light) A->B Major Pathway D Hydrolysis (H2O) A->D Minor Pathway C Disulfide Dimer B->C E Ring Opening / Other Degradation Products D->E

Caption: Plausible decomposition pathways for this compound.

Troubleshooting_Workflow Start Decomposition of This compound Observed Check_Storage Review Storage Conditions Start->Check_Storage Temp Is it stored at 2-8°C or -20°C? Check_Storage->Temp Atmosphere Is it stored under an inert atmosphere? Temp->Atmosphere Yes Action_Temp Store at lower temperature Temp->Action_Temp No Light Is it protected from light? Atmosphere->Light Yes Action_Atmosphere Store under Argon or Nitrogen Atmosphere->Action_Atmosphere No Moisture Is it protected from moisture? Light->Moisture Yes Action_Light Use amber vials or light-proof containers Light->Action_Light No Action_Moisture Use a desiccator and ensure container is sealed Moisture->Action_Moisture No Stability_Study Conduct a formal stability study to determine optimal conditions Moisture->Stability_Study Yes Action_Temp->Atmosphere Action_Atmosphere->Light Action_Light->Moisture Action_Moisture->Stability_Study

Caption: Troubleshooting workflow for preventing decomposition.

References

Challenges in the scale-up synthesis of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-fluoro-1,2-dihydropyridine-2-thione.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The primary challenges can be categorized into two main stages of the synthesis: the preparation of the precursor 3-fluoro-1,2-dihydropyridin-2-one and its subsequent thionation. Key issues include:

  • Precursor Synthesis:

    • Controlling regioselectivity during the fluorination of the pyridine ring.

    • Potential for low yields in halogen exchange or diazotization reactions.[1]

  • Thionation Step:

    • Handling and safety of the thionating agent, typically Lawesson's reagent, at a larger scale.[2][3][4][5][6]

    • The exothermic nature of the thionation reaction, requiring careful temperature management.

    • Formation of phosphorus-containing byproducts that can complicate purification.[7]

    • Thermal stability of the final product and intermediates.[8]

  • Workup and Purification:

    • Removal of byproducts from Lawesson's reagent can be challenging.[9]

    • Crystallization of the final product may be difficult, potentially requiring extensive chromatographic purification which is not ideal for large-scale production.

Q2: What are the common synthetic routes to obtain the 3-fluoro-1,2-dihydropyridin-2-one precursor?

A2: The precursor is typically synthesized from a corresponding 3-substituted pyridine derivative. Common laboratory and potential industrial methods include:

  • Halogen Exchange Reactions: This involves replacing a chlorine or bromine atom at the 3-position of a pyridine ring with fluorine using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[1]

  • Diazotization and Fluorination: This method starts with 3-aminopyridine, which is converted to a diazonium salt and subsequently decomposed in the presence of a fluoride source, following the principles of the Balz-Schiemann reaction.[1]

Q3: What are the main safety concerns when using Lawesson's reagent on a large scale?

A3: Lawesson's reagent is a flammable solid and can release toxic and flammable gases upon contact with water.[4][5] Key safety precautions include:

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, respiratory protection), and avoid dust formation.[2][3][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from moisture and oxidizing agents.[3][4]

  • Fire Safety: Use a dry powder extinguisher; do not use water as it reacts with the reagent to produce flammable gases.[4][5]

Troubleshooting Guides

Problem 1: Low Yield During Thionation Reaction
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a slight excess of Lawesson's reagent or increasing the reaction temperature incrementally.
Degradation of starting material or productThe reaction may be running at too high a temperature. Attempt the reaction at a lower temperature for a longer duration. The thermal stability of similar dihydropyridine derivatives can be a concern.[8]
Poor quality of Lawesson's reagentUse freshly opened or properly stored Lawesson's reagent. The reagent is sensitive to moisture.[6]
Sub-optimal solventEnsure the solvent is anhydrous. Toluene and xylene are commonly used. Consider screening other high-boiling point, inert solvents.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Persistent phosphorus byproductsAfter the reaction, quenching with a mild base or using an aqueous workup can help to hydrolyze and remove some of the phosphorus byproducts. A fluorous analogue of Lawesson's reagent can simplify separation through fluorous solid-phase extraction.[9][10][11]
Product is an oil or difficult to crystallizeAttempt recrystallization from a variety of solvent systems. If direct crystallization fails, purification by column chromatography may be necessary, followed by crystallization of the purified product.
Co-elution of impurities during chromatographyOptimize the mobile phase for better separation. Consider using a different stationary phase if baseline separation is not achieved.

Experimental Protocols

Synthesis of 3-fluoro-1,2-dihydropyridin-2-one (Hypothetical Protocol based on general methods)

  • To a solution of 3-amino-1,2-dihydropyridin-2-one (1 equivalent) in a suitable solvent (e.g., fluoroboric acid), cool the mixture to 0°C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1 hour at 0°C.

  • Gently heat the mixture to induce decomposition of the diazonium salt until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-1,2-dihydropyridin-2-one.

Thionation of 3-fluoro-1,2-dihydropyridin-2-one

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoro-1,2-dihydropyridin-2-one (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 1.0 equivalents).[12]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_thionation Thionation 3-Amino-1,2-dihydropyridin-2-one 3-Amino-1,2-dihydropyridin-2-one Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-1,2-dihydropyridin-2-one->Diazonium Salt Intermediate NaNO2, HBF4 3-Fluoro-1,2-dihydropyridin-2-one 3-Fluoro-1,2-dihydropyridin-2-one Diazonium Salt Intermediate->3-Fluoro-1,2-dihydropyridin-2-one Heat This compound This compound 3-Fluoro-1,2-dihydropyridin-2-one->this compound Lawesson's Reagent

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Thionation check_completion Is the reaction complete? start->check_completion increase_temp Increase temperature or add more reagent check_completion->increase_temp No check_degradation Is there evidence of degradation? check_completion->check_degradation Yes increase_temp->check_completion lower_temp Lower reaction temperature check_degradation->lower_temp Yes check_reagent Is Lawesson's reagent of good quality? check_degradation->check_reagent No lower_temp->start use_new_reagent Use fresh/anhydrous reagent check_reagent->use_new_reagent No end Proceed to workup check_reagent->end Yes use_new_reagent->start

Caption: Troubleshooting workflow for low thionation yield.

References

Technical Support Center: Method Development for Quantifying 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating and refining analytical methods for the quantification of 3-fluoro-1,2-dihydropyridine-2-thione in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges include potential instability of the thione group, matrix effects from co-eluting compounds in biological samples (e.g., plasma, urine) which can cause ion suppression or enhancement in mass spectrometry, achieving adequate chromatographic resolution from structurally similar impurities or metabolites, and potential for the compound to bind to endogenous materials.[1][2][3]

Q2: Which analytical techniques are most suitable for this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust starting point. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4] Gas Chromatography (GC) may also be feasible, but likely requires derivatization due to the compound's polarity and thermal stability.[3][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Strategies to minimize matrix effects include optimizing sample preparation (e.g., using solid-phase extraction or liquid-liquid extraction), diluting the sample if sensitivity allows, and modifying chromatographic conditions to separate the analyte from interfering matrix components.[1][4] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6]

Q4: What type of HPLC column is recommended?

A4: A reversed-phase C18 or C8 column is a common and effective choice for separating pyridine-containing compounds and other heterocyclic molecules. For compounds that may exhibit secondary interactions, a column with end-capping or a phenyl-hexyl phase could provide alternative selectivity.

Q5: Is an internal standard necessary for accurate quantification?

A5: Yes, using an internal standard (IS) is highly recommended to ensure accuracy and precision. An IS helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled version of this compound would be ideal. If unavailable, a structural analog with similar chemical properties and chromatographic behavior should be used.[4]

Method Development & Troubleshooting Guide

This guide addresses common issues encountered during method development in a question-and-answer format.

Chromatography Issues

Q: My peak for this compound is tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape is a common issue with several potential causes:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.

    • Solution: Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase (0.1%) or use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol activity. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the guard column. If that fails, the analytical column may need replacement.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: I am observing inconsistent retention times for my analyte.

A: Retention time drift can compromise data quality. Consider the following:

  • Inadequate Column Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the column equilibration time before each injection.[8]

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause drift.

    • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Use an HPLC-grade solvent.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[8]

  • Pump or System Leaks: A leak in the system will cause pressure fluctuations and retention time shifts.

    • Solution: Inspect all fittings for leaks, especially between the pump and injector and between the column and detector. Look for salt accumulation from buffered mobile phases, which indicates a slow leak.[7]

Mass Spectrometry & Detection Issues

Q: I am experiencing low sensitivity or signal suppression for my analyte in the mass spectrometer.

A: This is often due to matrix effects or suboptimal ionization.

  • Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of your target analyte.[2]

    • Solution 1 (Chromatography): Adjust the chromatographic gradient to better separate the analyte from the matrix interference.

    • Solution 2 (Sample Prep): Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering components.[9]

    • Solution 3 (Compensation): Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable ratio for quantification.[4][6]

  • Suboptimal Source Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized.

    • Solution: Perform a systematic optimization of all ESI or APCI source parameters by infusing a standard solution of the analyte.

Q: My baseline is noisy or drifting, especially during a gradient run.

A: A noisy or drifting baseline can obscure small peaks and affect integration.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can elute during the gradient, causing the baseline to rise.

    • Solution: Use high-purity, HPLC or LC-MS grade solvents and additives. Filter and degas the mobile phase before use.[9]

  • Detector Issues: A dirty flow cell or a failing detector lamp (in a UV detector) can cause noise.

    • Solution: Flush the detector flow cell with a strong, appropriate solvent. If the problem persists and you are using a UV detector, check the lamp energy.[7][8]

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline spikes and instability.

    • Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air.[7]

Workflow & Troubleshooting Diagrams

G General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject HPLC/UHPLC Injection Evap->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: General workflow for sample analysis.

G Troubleshooting Logic for Poor Peak Shape start Poor Chromatographic Peak tailing Peak Tailing start->tailing Shape? fronting Peak Fronting start->fronting Shape? split Split Peak start->split Shape? cause_tail1 Secondary Interactions tailing->cause_tail1 Cause? cause_tail2 Contaminated Column tailing->cause_tail2 Cause? cause_front1 Column Overload fronting->cause_front1 Cause? cause_split1 Incompatible Solvent split->cause_split1 Cause? cause_split2 Column Void / Plugged Frit split->cause_split2 Cause? sol_tail1 Adjust mobile phase pH or add modifier (e.g., TEA) cause_tail1->sol_tail1 Solution sol_tail2 Flush or replace guard/analytical column cause_tail2->sol_tail2 Solution sol_front1 Dilute sample or decrease injection volume cause_front1->sol_front1 Solution sol_split1 Dissolve sample in initial mobile phase cause_split1->sol_split1 Solution sol_split2 Replace column cause_split2->sol_split2 Solution

Caption: Troubleshooting logic for peak shape issues.

Experimental Protocols (Starting Points)

The following are suggested starting protocols for method development. Optimization will be required based on your specific instrumentation and sample matrix.

Protocol 1: HPLC with UV Detection

This method is suitable for initial development, formulation analysis, or when high sample concentrations are expected.

  • Sample Preparation (Simple Matrix):

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the absorbance maximum of the compound (determine by running a UV scan, likely around 254 nm or 295 nm).

    • Gradient Program:

      • 0.0 min: 10% B

      • 10.0 min: 90% B

      • 12.0 min: 90% B

      • 12.1 min: 10% B

      • 15.0 min: 10% B (End Run)

Protocol 2: LC-MS/MS for Complex Matrices

This method is ideal for bioanalysis (e.g., plasma, urine) where high sensitivity and selectivity are critical.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of biological matrix (e.g., plasma), add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B

      • 5.0 min: 5% B (End Run)

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive (or Negative, to be determined experimentally).

    • Optimization: Infuse a standard solution of the analyte (~100 ng/mL) to determine the precursor ion and optimize MS parameters (capillary voltage, source temperature, gas flows) and fragmentation (collision energy) to find the most abundant and stable product ions.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables provide a template for organizing key quantitative parameters during method development. The values are hypothetical and must be determined experimentally.

Table 1: Suggested HPLC-UV Method Parameters

ParameterSuggested Value
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temp.35 °C
Injection Vol.10 µL
UV Wavelength~254 nm or ~295 nm (To be determined)
Expected RT5 - 8 minutes (under suggested gradient)

Table 2: Suggested LC-MS/MS Method Parameters

ParameterSuggested Value
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL
Ionization ModeESI Positive
Expected RT1.5 - 2.5 minutes (under suggested gradient)

Table 3: Hypothetical MRM Transitions for MS/MS Detection (Note: The exact mass of this compound (C5H4FNS) is 129.01. The precursor ion in positive mode would be [M+H]+ at m/z 130.02. Product ions must be determined experimentally.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Analyte 130.02Product 1 (e.g., 84.0)Quantifier
Analyte 130.02Product 2 (e.g., 67.0)Qualifier
Internal Standard To be determinedTo be determinedQuantifier

References

Technical Support Center: Spectroscopic Assignment of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a refined spectroscopic assignment for 3-fluoro-1,2-dihydropyridine-2-thione based on established data for analogous compounds, including 3-fluoropyridine and various dihydropyridine-2-thione derivatives. Due to the absence of comprehensive published spectra for the title compound, the following data are predictive and intended to guide researchers in their experimental analysis.

Predicted Spectroscopic Data

The quantitative data presented below are estimations derived from literature values for structurally related molecules. These tables serve as a reference for the initial assignment of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)8.0 - 9.5br s-
H46.8 - 7.2dddJ(H4-H5) ≈ 7-9, J(H4-F) ≈ 4-6, J(H4-H6) ≈ 1-2
H56.2 - 6.6dddJ(H5-H4) ≈ 7-9, J(H5-H6) ≈ 5-7, J(H5-F) ≈ 8-10
H67.2 - 7.6dddJ(H6-H5) ≈ 5-7, J(H6-F) ≈ 1-2, J(H6-H4) ≈ 1-2

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constants (J, Hz)
C2 (C=S)175 - 185d³J(C2-F) ≈ 3-5
C3 (C-F)155 - 165d¹J(C3-F) ≈ 240-260
C4120 - 130d²J(C4-F) ≈ 20-25
C5110 - 120d³J(C5-F) ≈ 5-8
C6135 - 145d⁴J(C6-F) ≈ 2-4

Table 3: Predicted ¹⁹F NMR Spectroscopic Data Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F3-120 to -140dddJ(F-H5) ≈ 8-10, J(F-H4) ≈ 4-6, J(F-H6) ≈ 1-2

Table 4: Predicted Vibrational Spectroscopy Data

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H stretch3200 - 34003200 - 3400Medium, Broad
C-H stretch (aromatic)3000 - 31003000 - 3100Medium-Weak
C=C stretch (ring)1550 - 16501550 - 1650Strong
C-N stretch (ring)1300 - 14001300 - 1400Medium
C-F stretch1200 - 13001200 - 1300Strong
C=S stretch1050 - 12501050 - 1250Medium-Weak
Ring deformation600 - 1000600 - 1000Medium-Strong

Table 5: Predicted UV-Vis Spectroscopic Data Solvent: Ethanol

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
n → π~340 - 360Low (~100-200)
π → π~280 - 300High (>10,000)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover a range of at least -2 to 12 ppm.

  • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A spectral width of 0 to 200 ppm is standard. Due to the presence of fluorine, C-F coupling will still be observed.[1]

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the fluorine signal. The chemical shift range for organofluorine compounds is wide, so a spectral width of -50 to -250 ppm is a good starting point.[2]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of absorbance.

3. Raman Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample in a glass vial or on a microscope slide.

  • Data Acquisition: Use a laser excitation source (e.g., 785 nm) to minimize fluorescence. Acquire the spectrum over a Raman shift range of 200 to 4000 cm⁻¹.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample, typically from 200 to 600 nm. The concentration of the reaction product, pyridine-2-thione, can be monitored by measuring the UV absorption at 343 nm.[3]

Troubleshooting and FAQs

NMR Spectroscopy
  • Q: Why are my ¹H or ¹³C NMR peaks broad or poorly resolved?

    • A: This could be due to several factors. Thione-thiol tautomerism can lead to exchange broadening. The sample concentration might be too high, leading to aggregation. Also, consider the presence of paramagnetic impurities which can cause significant line broadening.

  • Q: The splitting patterns in my spectra are more complex than expected. Why?

    • A: The presence of the ¹⁹F nucleus (spin I=1/2) will cause additional splitting in the signals of nearby ¹H and ¹³C nuclei.[1] These couplings can occur over multiple bonds (e.g., ²J, ³J, and even ⁴J), leading to complex multiplets.[4]

  • Q: My ¹⁹F NMR signal is not a sharp singlet, even with proton decoupling. What does this mean?

    • A: If you are running a proton-decoupled ¹⁹F NMR and still observe splitting, it indicates coupling to another NMR-active nucleus besides ¹H. In this molecule, this is unlikely unless there are other heteroatoms with spin. More commonly, the decoupling may be inefficient, or you may be observing coupling to quadrupolar nuclei like ¹⁴N, which can sometimes affect line shape.

  • Q: The chemical shift of my ¹⁹F signal seems unusual or varies between experiments.

    • A: ¹⁹F chemical shifts are highly sensitive to the electronic environment, including solvent effects.[5] A change in solvent can alter the chemical shift by several ppm.[5]

Vibrational Spectroscopy (IR/Raman)
  • Q: I am having trouble identifying the C=S stretching vibration in my IR spectrum.

    • A: The C=S bond stretch is often weak to medium in intensity and can be coupled with other vibrations, making it difficult to assign definitively. It typically appears in the fingerprint region (1250-1050 cm⁻¹).[6]

  • Q: There is a very broad absorption band in the 3200-3600 cm⁻¹ region. What is it?

    • A: This is characteristic of an N-H stretching vibration.[7] Its broadness is due to hydrogen bonding. If the sample is not perfectly dry, a broad O-H stretch from water may also be present in this region.

  • Q: My FT-IR ATR spectrum has a noisy or sloping baseline and some negative peaks.

    • A: This is a common issue that usually arises from an unclean ATR crystal when the background spectrum was collected.[8] Clean the crystal thoroughly and recollect both the background and sample spectra. Poor contact between the sample and the crystal can also lead to a weak, noisy spectrum.

UV-Vis Spectroscopy
  • Q: My absorbance reading is above 2.0 and the peaks are flattened at the top.

    • A: The sample is too concentrated. The detector becomes saturated at high absorbance values, leading to a loss of linearity. Dilute the sample and re-run the spectrum.

  • Q: The λₘₐₓ values I measured are different from the predicted values.

    • A: The position of absorption maxima can be influenced by the solvent (solvatochromism). Ensure you are using the same solvent as the reference data. The electronic effects of the fluorine atom can also cause shifts compared to the unsubstituted pyridine-2-thione.

Experimental and Logic Workflows

The following diagram illustrates a logical workflow for the complete spectroscopic assignment of this compound.

Spectroscopic_Assignment_Workflow cluster_prep Sample Preparation cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_analysis Data Analysis & Refinement Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Initial Analysis MS Mass Spectrometry (Confirm Mass) Prep->MS Initial Analysis IR_Raman Vibrational Spectroscopy (IR & Raman) Prep->IR_Raman Functional Group & Conjugation Analysis UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Prep->UV_Vis Functional Group & Conjugation Analysis Analysis Correlate All Spectra NMR->Analysis MS->Analysis IR_Raman->Analysis UV_Vis->Analysis Structure Propose Structure & Assignment Analysis->Structure Consistent Data Troubleshoot Troubleshoot Anomalies Analysis->Troubleshoot Check Consistency Troubleshoot->Analysis Re-evaluate Data Troubleshoot->Structure Finalize

Caption: Workflow for spectroscopic characterization.

This diagram outlines the process starting from a pure sample, proceeding through primary (NMR, MS) and secondary (IR, UV-Vis) spectroscopic techniques, and culminating in data correlation and final structure assignment.

References

Technical Support Center: Optimizing Cell Permeability of 3-Fluoro-1,2-dihydropyridine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-1,2-dihydropyridine-2-thione derivatives and encountering challenges with cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound derivatives that might influence their cell permeability?

A1: While specific data for this class of compounds are limited, we can infer properties based on their structural motifs. The fluorine atom generally increases lipophilicity and can enhance metabolic stability, which may improve passive diffusion across cell membranes.[1][2][3][4] The 1,2-dihydropyridine-2-thione core contains polar functionalities (the nitrogen and thione groups) that can participate in hydrogen bonding, potentially reducing permeability if not properly balanced with lipophilic regions of the molecule. The thione group is generally more stable than its thiol tautomer and can influence the molecule's overall polarity and interactions with the membrane.[5][6]

Q2: My this compound derivative shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this suggest?

A2: PAMPA is a model for passive diffusion.[7][8] Low permeability in this assay strongly indicates that the compound has poor passive diffusion characteristics. This could be due to:

  • High Polarity: The polar surface area (PSA) of your derivative might be too high, preventing efficient partitioning into the lipid membrane.

  • Low Lipophilicity: The overall lipophilicity (LogP) may be too low.

  • Molecular Size: A large molecular size can also hinder passive diffusion.[7]

Since PAMPA does not account for active transport or paracellular movement, the low permeability result specifically points to a challenge with the compound's ability to passively cross a lipid bilayer.[8][9]

Q3: I observed high permeability in PAMPA but low permeability in a Caco-2 assay. What could be the reason for this discrepancy?

A3: This is a common scenario that suggests the involvement of active efflux transporters.[8][9] Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[10] Your compound might be a substrate for one of these transporters. The high PAMPA permeability indicates good passive diffusion potential, but the active efflux in the Caco-2 cells results in a net low permeability. To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[9][10]

Q4: My compound exhibits low recovery in the Caco-2 assay. What are the potential causes and how can I troubleshoot this?

A4: Low recovery in a Caco-2 assay can be due to several factors:[9]

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.

  • Non-specific Binding: The compound could be binding to the plastic of the assay plate.

  • Metabolism by Caco-2 cells: These cells have some metabolic activity.

  • Accumulation within the cell monolayer: The compound may enter the cells but not efficiently pass through to the other side.

To troubleshoot, you can analyze the cell lysate and the donor compartment at the end of the experiment to determine the mass balance. Using a different buffer system or adding a small percentage of a co-solvent might address solubility issues.

Troubleshooting Guides

Scenario 1: Consistently Low Permeability in All Assays

If your this compound derivative shows low permeability in both PAMPA and cell-based assays, the primary issue is likely poor physicochemical properties for passive diffusion.

Troubleshooting Workflow:

G start Low Permeability Observed physchem Assess Physicochemical Properties (LogP, PSA, MW, Solubility) start->physchem structural_mod Structural Modification physchem->structural_mod Properties outside optimal range increase_lipo Increase Lipophilicity (e.g., add non-polar groups) structural_mod->increase_lipo decrease_psa Decrease Polar Surface Area (e.g., mask H-bond donors) structural_mod->decrease_psa prodrug Prodrug Approach (e.g., mask polar groups) structural_mod->prodrug retest Re-synthesize and Re-test Permeability increase_lipo->retest decrease_psa->retest prodrug->retest

Caption: Troubleshooting workflow for consistently low permeability.

Detailed Steps:

  • Review Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Is the value within the optimal range for permeability (typically 1-3)? The fluorine atom should contribute positively to lipophilicity.

    • Polar Surface Area (PSA): Is the PSA below 90 Ų? The thione and pyridine nitrogen contribute to PSA.

    • Molecular Weight (MW): Is the MW below 500 Da?

    • Aqueous Solubility: Is the compound sufficiently soluble in the assay buffer?

  • Structural Modifications: Based on the assessment, consider the following modifications:

    • To Increase Lipophilicity: Introduce small, non-polar alkyl or aryl groups at suitable positions on the dihydropyridine ring.

    • To Decrease PSA: Consider N-methylation of the pyridine ring or replacing other hydrogen bond donors with non-polar groups.

    • Prodrug Strategy: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved enzymatically within the cell.

Scenario 2: Suspected Active Efflux

As mentioned in the FAQ, a discrepancy between PAMPA and Caco-2 results points towards active efflux.

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the acceptable range for your laboratory's established protocol (typically >200 Ω·cm²).[10]

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral chamber.

    • At the same time points, take samples from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following formula for both A-B and B-A directions: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Efflux Ratio (ER)InterpretationNext Steps
< 2No significant active efflux observed.Focus on improving passive permeability as described in Scenario 1.
> 2Active efflux is likely occurring.[9][10]Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[10]

Signaling Pathway Visualization:

G Compound_A Derivative Cell Caco-2 Cell Compound_A->Cell Passive Diffusion Apical Apical Side Basolateral Basolateral Side Cell->Basolateral Permeation Efflux_Pump Efflux Pump (e.g., P-gp) Cell->Efflux_Pump Efflux_Pump->Apical Efflux

Caption: Efflux mechanism in a Caco-2 cell model.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound derivatives to illustrate how permeability data can be interpreted.

Compound IDModificationLogPPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
FPD-001Parent Compound1.8850.50.20.84.0
FPD-002Added -CH3 group2.3852.51.04.54.5
FPD-003Masked N-H with -CH32.1655.04.24.81.1
FPD-004Added -COOH group1.2122< 0.1< 0.1< 0.1-

Analysis of Hypothetical Data:

  • FPD-001: Low passive permeability (PAMPA) and a high efflux ratio suggest it is a poor permeator and an efflux pump substrate.

  • FPD-002: Increasing lipophilicity improved passive diffusion (higher PAMPA Pe), but the efflux ratio remains high, indicating it is still a substrate for efflux pumps.

  • FPD-003: Masking a hydrogen bond donor significantly improved passive permeability and eliminated the efflux issue, making it the most promising candidate.

  • FPD-004: The addition of a carboxylic acid group drastically increased polarity and PSA, leading to extremely poor permeability across the board.

References

Technical Support Center: Optimization of Catalyst Systems for Biginelli-like Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of catalyst systems for Biginelli-like reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dihydropyrimidinones (DHPMs) and their derivatives via Biginelli-like reactions.

Issue Potential Causes Recommended Solutions
Low to No Product Yield 1. Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions.[1] 2. Inappropriate Reaction Conditions: Temperature, solvent, or reaction time may not be optimal.[2][3] 3. Poor Quality Reagents: Aldehydes, β-dicarbonyl compounds, or urea/thiourea may be impure or degraded. 4. Mechanistic Pathway Inhibition: The formation of the key N-acyliminium ion intermediate may be hindered.[4][5]1. Catalyst Screening: Test a range of Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄), Brønsted acids (e.g., p-TSA, HCl), or heterogeneous catalysts (e.g., silica-supported acids, zeolites).[6][7][8][9] For greener options, consider catalysts like dicalcium phosphate or ferric nitrate.[2][3] 2. Optimization of Conditions: Systematically vary the temperature. Consider solvent-free conditions, which can sometimes improve yields and shorten reaction times.[2][6] Microwave or ultrasound irradiation can also be explored to enhance reaction rates.[2] 3. Reagent Purification: Purify aldehydes by distillation or recrystallization. Ensure the β-dicarbonyl compound and urea/thiourea are dry and of high purity. 4. Additive Screening: In some cases, the addition of a co-catalyst or a dehydrating agent can be beneficial.
Formation of Side Products 1. Self-Condensation of Aldehyde: Aldol-type self-condensation can occur, especially with aliphatic aldehydes. 2. Knoevenagel Condensation: The aldehyde may react with the β-dicarbonyl compound to form an α,β-unsaturated intermediate that does not proceed to the final product. 3. Hantzsch-like Byproducts: Formation of dihydropyridine-type structures can occur under certain conditions.1. Control Reactant Stoichiometry: Use a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) to favor the Biginelli pathway.[3][10] 2. Catalyst Selection: A milder catalyst may reduce the rate of side reactions. 3. Temperature Control: Running the reaction at a lower temperature may increase selectivity for the desired product.
Catalyst Deactivation/Low Reusability 1. Leaching of Active Species: For heterogeneous catalysts, the active catalytic component may leach into the reaction mixture. 2. Poisoning of Catalytic Sites: Impurities in the reactants or solvent, or the product itself, can adsorb to the catalyst surface and block active sites. 3. Structural Degradation: The support material of the heterogeneous catalyst may not be stable under the reaction conditions.1. Catalyst Support Modification: Choose a more robust support material or modify the surface to improve the anchoring of the active species.[11] 2. Catalyst Washing and Reactivation: After each run, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. Thermal reactivation (calcination) may be necessary for some inorganic catalysts. 3. Use of Robust Catalysts: Consider catalysts known for their stability and reusability, such as clayfen or polymer-supported catalysts.[2][11]
Difficult Product Purification 1. Co-precipitation with Catalyst: The product may precipitate along with a solid catalyst, making separation difficult. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. 3. Use of Homogeneous Catalysts: The catalyst needs to be separated from the product post-reaction.1. Recrystallization: This is the most common and effective method for purifying Biginelli products.[3] Test various solvent systems. 2. Filtration and Washing: If the product precipitates upon cooling, it can often be isolated by filtration and washed with a cold solvent to remove soluble impurities.[12] 3. Switch to Heterogeneous Catalysts: Employing a solid-phase catalyst simplifies workup, as it can be removed by simple filtration.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Biginelli reaction?

A1: The most widely accepted mechanism, proposed by Kappe, involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea.[5][13] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration yields the final 3,4-dihydropyrimidin-2(1H)-one (DHPM).[4][6]

Q2: How do I choose the right catalyst for my Biginelli-like reaction?

A2: Catalyst selection depends on several factors, including the reactivity of your substrates, desired reaction conditions (e.g., solvent-free, mild temperature), and environmental considerations. A wide range of catalysts have been successfully employed, including:

  • Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are the classical catalysts.[7]

  • Lewis acids (e.g., BF₃·OEt₂, Yb(OTf)₃, InCl₃, ZrCl₄) are often more effective and can lead to higher yields.[2][6]

  • Heterogeneous catalysts (e.g., zeolites, clays, polymer-supported acids) offer advantages in terms of easy separation and potential for recycling.[2][11]

  • Organocatalysts , such as chiral phosphoric acids, can be used for asymmetric Biginelli reactions to produce enantiomerically enriched products.[14][15]

It is often beneficial to screen a small set of different catalyst types to find the optimal one for your specific application.

Q3: Can I run the Biginelli reaction without a solvent?

A3: Yes, solvent-free conditions have been successfully applied to the Biginelli reaction and often provide several advantages.[6] These can include shorter reaction times, higher yields, and simpler work-up procedures, aligning with the principles of green chemistry.[2][16] Grinding the reactants together, sometimes with a solid catalyst, is a common solvent-free technique.[2]

Q4: What are "Biginelli-like reactions"?

A4: "Biginelli-like reactions" refer to variations of the classical Biginelli condensation that expand its scope. This can include the use of different starting materials, such as:

  • Active methylene compounds other than β-ketoesters (e.g., acetophenone, cyclic ketones).[2]

  • Urea/thiourea derivatives with substitutions on one or both nitrogen atoms.

  • Aldehydes with a wide range of electronic and steric properties, including aliphatic and heterocyclic aldehydes. The fundamental three-component, one-pot nature of the reaction is maintained.

Q5: My reaction is not working with an electron-deficient aldehyde. What can I do?

A5: Electron-deficient aldehydes can be less reactive in the initial condensation step with urea. To promote the reaction, you may need to use a stronger acid catalyst or higher reaction temperatures. Alternatively, microwave-assisted synthesis can be particularly effective for less reactive substrates by rapidly heating the reaction mixture.

Catalyst System Performance Data

The following tables summarize quantitative data for different catalytic systems used in the Biginelli reaction, allowing for a comparison of their effectiveness under various conditions.

Table 1: Comparison of Various Catalysts for the Synthesis of Dihydropyrimidinones

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
No Catalyst-EthanolReflux45 min39[17]
Dicalcium Phosphate (DCPD)7EthanolReflux35 min95[17]
Fe(NO₃)₃·9H₂O10Solvent-free (Grinding)Ambient15 min92[2]
Clayfen10Solvent-free (Grinding)Ambient25 min90[2]
Yb(OTf)₃10Solvent-free1001 h99[18]
InCl₃10AcetonitrileReflux6 h94[6]
NiO Nanoparticles60 mg-9090 min97[10]
Benzyltriethylammonium chloride10Solvent-free1002 h90-95[19]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Dihydropyrimidinones using Hydrated Ferric Nitrate [2]

  • Reactant Preparation: In a mortar of appropriate size, combine the aldehyde (1 mmol), the active methylene compound (e.g., acetophenone or ethyl acetoacetate, 1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (0.1 mmol, 10 mol%).

  • Grinding: Gently grind the mixture using a pestle at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Work-up and Purification: Upon completion, add cold water to the reaction mixture. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product.

Protocol 2: Synthesis of Dihydropyrimidinones using Dicalcium Phosphate (DCPD) in Ethanol [3][17]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), the β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add dicalcium phosphate dihydrate (DCPD) (0.07 mmol, 7 mol%).

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 30-60 minutes.

  • Product Isolation: As the reaction proceeds, the product will precipitate from the solution. After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione. The catalyst can be recovered by filtration during the recrystallization step.

Visualizations

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Aldehyde I1 N-Acyliminium Ion R1->I1 + H⁺, -H₂O R2 Urea R2->I1 R3 β-Ketoester (Enol) I2 Open-Chain Ureide I1->I2 + Enol (R3) P Dihydropyrimidinone (DHPM) I2->P Cyclization, -H₂O

Caption: The accepted Kappe mechanism for the Biginelli reaction.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield or No Reaction? Start->Problem CheckReagents Check Reagent Purity Problem->CheckReagents Yes SideProducts Side Products Observed? Problem->SideProducts No ScreenCatalysts Screen Different Catalysts (Lewis/Brønsted/Heterogeneous) CheckReagents->ScreenCatalysts OptimizeConditions Optimize Conditions (Temp, Solvent, Time) ScreenCatalysts->OptimizeConditions OptimizeConditions->SideProducts AdjustStoichiometry Adjust Stoichiometry (e.g., ↑ Urea) SideProducts->AdjustStoichiometry Yes Success Successful Synthesis SideProducts->Success No ChangeCatalyst Use Milder Catalyst AdjustStoichiometry->ChangeCatalyst ChangeCatalyst->OptimizeConditions

Caption: A decision tree for troubleshooting Biginelli-like reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aldehyde, β-Dicarbonyl, and Urea B Add Catalyst and Solvent (if not solvent-free) A->B C Apply Energy (Heating/Grinding/Irradiation) B->C D Monitor by TLC C->D E Precipitate/Filter Product D->E Reaction Complete F Wash with Cold Solvent E->F G Recrystallize F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: A general experimental workflow for catalyst optimization.

References

Minimizing by-product formation in fluorination reactions for dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the fluorination of dihydropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the fluorination of dihydropyridine substrates.

Q1: My primary by-product is the corresponding pyridine. How can I minimize its formation?

A1: The formation of the pyridine by-product is most commonly due to the elimination of hydrogen fluoride (HF) from the desired fluorinated dihydropyridine product. This can be minimized by:

  • Controlling Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the fluorinating agent and for the duration of the reaction.[1]

  • Minimizing Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Choice of Solvent: Use dry acetonitrile, which has been shown to be an effective solvent for these reactions.[1]

  • Post-Reaction Handling: The fluorinated dihydropyridine product can be unstable. Avoid prolonged exposure to silica gel during chromatography, as this can promote HF elimination.[1] It has been noted that storage in chloroform can also lead to the formation of the pyridine by-product.[1] If isolation is challenging, consider using the crude product directly in the next step if purity allows.

Q2: I am observing the formation of a di-fluorinated or fluoromethyl by-product. What is the cause and how can I prevent it?

A2: This is likely due to over-fluorination, which can occur if an excess of the fluorinating agent is used or if the initial product can react further. For instance, in reactions with 1,2-dihydropyridines containing a methyl group, reaction with excess Selectfluor® can lead to the formation of 2-(fluoromethyl)pyridines.[1]

  • Stoichiometry Control: Use a precise stoichiometry of the fluorinating agent (typically 1.0 to 1.1 equivalents for mono-fluorination).

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help prevent over-reaction.[1]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: The formation of diastereomers is common in the fluorination of chiral or prochiral dihydropyridines.[1]

  • Chiral Auxiliaries: The use of a chiral auxiliary on the dihydropyridine scaffold can influence the facial selectivity of the fluorine addition.

  • Catalyst Control: While less common for electrophilic fluorinations with agents like Selectfluor®, the use of chiral catalysts or additives could potentially influence the stereochemical outcome.

  • Separation: If diastereoselectivity cannot be controlled during the reaction, purification by chiral chromatography may be necessary. However, be aware of the potential for on-column degradation.[1]

Q4: The reaction is sluggish or does not go to completion. What are some potential reasons?

A4: Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure that the fluorinating agent is of high purity and has not degraded. Selectfluor® is generally stable, but other reagents may be more sensitive.

  • Moisture: The presence of water can quench the fluorinating agent and interfere with the reaction. Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[1]

  • Substrate Reactivity: Highly electron-deficient dihydropyridines may be less reactive towards electrophilic fluorinating agents. In such cases, a more reactive fluorinating agent or harsher reaction conditions (e.g., slightly elevated temperature after initial addition at 0°C) may be required, though this can increase by-product formation.

Q5: I am using a nucleophilic fluorinating agent like DAST or Deoxo-Fluor® and observing elimination by-products (alkenes). How can this be addressed?

A5: Nucleophilic deoxofluorination of alcohols (if applicable to your dihydropyridine precursor) with reagents like DAST and Deoxo-Fluor® is prone to elimination side reactions.

  • Reagent Choice: Newer generation reagents like PyFluor have been shown to provide higher selectivity for substitution over elimination compared to DAST and Deoxo-Fluor®.[2]

  • Reaction Conditions: Carefully control the reaction temperature and use non-polar, aprotic solvents. The addition of a hindered, non-nucleophilic base can sometimes suppress elimination pathways.

Data Presentation

The following tables summarize quantitative data from the electrophilic fluorination of various 1,2-dihydropyridines with Selectfluor®, as well as a comparison of different fluorinating agents in a model reaction.

Table 1: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [1]

Substrate (1,2-Dihydropyridine)Product (3-Fluoro-3,6-dihydropyridine) Yield (%)Diastereomeric RatioPyridine By-product (from HF elimination) Yield (%)
Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate851.5 : 191
Methyl 6-(4-bromophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate821.5 : 185
Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate801.5 : 188
Methyl 2-methyl-6-(4-methylphenyl)-5-nitro-1,2-dihydropyridine-3-carboxylate881.7 : 182
Methyl 6-(4-methoxyphenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate902.0 : 172

Table 2: Formation of 2-(Fluoromethyl)pyridine By-product with Excess Selectfluor® [1]

Starting Material (3-Fluoro-3,6-dihydropyridine)2-(Fluoromethyl)pyridine Yield (%)2-Methylpyridine By-product Yield (%)
Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate4352
Methyl 6-(4-chlorophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate3540
Methyl 3-fluoro-6-(4-methoxyphenyl)-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate2110

Table 3: Comparison of Deoxyfluorination Reagents for a Model Alcohol [2]

Fluorinating ReagentSubstitution Product Yield (%)Elimination By-product (%)Selectivity (Substitution:Elimination)
DASTNot specified13-19~4:1 - 6:1
Deoxo-Fluor®Not specified13-19~4:1 - 6:1
PyFluor79<4>20:1

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [1]

  • Preparation:

    • To a solution of the 1,2-dihydropyridine (1.0 mmol) in dry acetonitrile (10 mL) in an oven-dried flask, add 3 Å molecular sieves.

    • Establish an inert atmosphere by purging the flask with argon or nitrogen.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve Selectfluor® (1.05 mmol, 1.05 eq.) in dry acetonitrile (10 mL).

    • Add the Selectfluor® solution dropwise to the stirred solution of the dihydropyridine over 10-15 minutes, ensuring the internal temperature remains at or below 0 °C.

    • Stir the reaction mixture at 0 °C for an additional 10 minutes after the addition is complete.

    • Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo to dryness.

    • Add diethyl ether (30 mL) to the residue and filter to remove insoluble solids.

    • The filtrate contains the crude 3-fluoro-3,6-dihydropyridine.

    • Note: The crude product may be used directly in subsequent steps. Purification by column chromatography on silica gel is possible but may induce the elimination of HF to form the corresponding pyridine by-product.

Visualizations

Experimental_Workflow Experimental Workflow for Dihydropyridine Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_purification Purification (Optional) prep1 Dissolve Dihydropyridine in Dry Acetonitrile prep2 Add 3Å Molecular Sieves prep1->prep2 prep3 Inert Atmosphere (Ar/N2) prep2->prep3 prep4 Cool to 0 °C prep3->prep4 react2 Slow Dropwise Addition at 0 °C prep4->react2 react1 Prepare Selectfluor® Solution in Dry MeCN react1->react2 react3 Stir at 0 °C (10 min) react4 Warm to Room Temp workup1 Concentrate in vacuo react4->workup1 workup2 Triturate with Et2O & Filter workup1->workup2 workup3 Analyze Crude Product (NMR, LC-MS) workup2->workup3 purify1 Column Chromatography (Caution: Potential for HF elimination) workup3->purify1 purify2 Characterize Pure Product purify1->purify2 Troubleshooting_Guide Troubleshooting By-product Formation cluster_byproducts By-product Observed cluster_solutions Potential Solutions issue Identify Primary Issue byproduct1 Pyridine (Aromatization) issue->byproduct1 Aromatization byproduct2 Over-fluorination issue->byproduct2 Excess Fluorine byproduct3 Diastereomer Mixture issue->byproduct3 Stereochemistry sol1a Lower Temperature (0 °C) byproduct1->sol1a sol1b Minimize Reaction Time byproduct1->sol1b sol1c Avoid Acidic Conditions/Silica byproduct1->sol1c sol2a Check Stoichiometry (1.0-1.1 eq) byproduct2->sol2a sol2b Slow Reagent Addition byproduct2->sol2b sol3a Use Chiral Auxiliary byproduct3->sol3a sol3b Chiral Chromatography byproduct3->sol3b

References

Technical Support Center: Enhancing the Stability of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with 3-fluoro-1,2-dihydropyridine-2-thione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, formulation, and analysis of this compound.

Problem Potential Cause Recommended Solution
Discoloration of the compound (e.g., yellowing or browning) upon storage or in solution. Oxidation of the thione group. Thiol-containing compounds are susceptible to oxidation, which can be initiated by air, light, or trace metal ions.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Use of antioxidants or chelating agents like EDTA may prevent oxidation.[2]
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in the analytical solvent or during the sample preparation process. Adsorption of the compound to the HPLC column.Prepare fresh samples immediately before analysis. Use a mobile phase with an appropriate pH to ensure the stability of the compound. Consider using a column with a different stationary phase or adding a competing agent to the mobile phase to reduce adsorption.
Low recovery of the compound from a formulation. Chemical instability in the formulation matrix (e.g., due to pH or interaction with excipients). Poor solubility of the compound in the release medium.Evaluate the pH stability profile of the compound to select a suitable pH for the formulation.[3] Screen for compatible excipients; some excipients can contain reactive impurities like peroxides that can degrade the drug.[2] Perform solubility studies to select an appropriate dissolution medium.
Formation of unexpected peaks in the chromatogram during stability studies. Degradation of the compound under stress conditions. The thione group can be susceptible to hydrolysis, oxidation, or photodegradation.[3]Perform a comprehensive forced degradation study to identify potential degradation products and establish degradation pathways. Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Precipitation of the compound in an aqueous formulation. Poor aqueous solubility of the compound. Change in pH of the solution leading to decreased solubility.Determine the solubility of the compound at different pH values. Use co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility. Ensure the buffer capacity of the formulation is sufficient to maintain the desired pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, pyridinethione derivatives are generally susceptible to several degradation pathways. The most common is the oxidation of the thiol group to form a disulfide dimer or further oxidation to sulfonic acid.[1] Hydrolysis of the thione group to a carbonyl group (pyridinone) can also occur, particularly at non-neutral pH. Photodegradation is another potential pathway for heterocyclic compounds.[3]

Q2: How can I prevent the oxidation of this compound in my formulation?

A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and light.[2] This can be achieved by:

  • Inert Atmosphere: Handling and storing the compound and its formulations under an inert gas like nitrogen or argon.

  • Antioxidants: Incorporating antioxidants into the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2]

  • Chelating Agents: Adding chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[2]

  • Light Protection: Using amber-colored containers or other light-blocking packaging.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: The optimal pH for stability needs to be determined experimentally. Generally, pyridinethione derivatives can be unstable in strongly acidic or alkaline conditions due to hydrolysis.[3] It is recommended to perform a pH stability study, typically in the range of pH 2 to 10, to identify the pH at which the compound exhibits maximum stability.

Q4: Are there any specific excipients that should be avoided when formulating with this compound?

A4: Excipients containing reactive impurities, such as peroxides often found in polymers like polyethylene glycol (PEG), should be used with caution as they can induce oxidative degradation.[2] It is also important to assess the compatibility of the compound with all excipients under consideration through formal compatibility studies.

Q5: How does the fluorine substitution affect the stability of the molecule?

A5: Fluorine substitution can influence the electronic properties of the molecule, which may affect its stability. The electron-withdrawing nature of fluorine can impact the pKa of the thione group and the susceptibility of the pyridine ring to nucleophilic or electrophilic attack.[4] In some cases, fluorination has been shown to improve photostability.[5][6] However, the precise effect on the overall stability of this compound would need to be determined through experimental studies.

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a template for a forced degradation study, a crucial experiment to determine the intrinsic stability of the molecule.

Table 1: Forced Degradation Study Conditions for this compound

Stress Condition Reagent/Condition Temperature (°C) Duration Expected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl602, 6, 12, 24 hoursHydrolysis of the thione group
Basic Hydrolysis 0.1 M NaOH401, 2, 4, 8 hoursHydrolysis of the thione group
Oxidative 3% H₂O₂Room Temperature2, 6, 12, 24 hoursOxidation of the thione group
Thermal Dry Heat801, 3, 7 daysThermally induced degradation
Photolytic UV light (254 nm) and Visible lightRoom TemperatureAs per ICH Q1B guidelinesPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.[7]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.[8]

  • Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at specified time points and dilute with mobile phase for HPLC analysis.[8]

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance, determined by UV-Vis spectroscopy (a range of 254-320 nm is a good starting point for such compounds).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate potential degradation pathways, an experimental workflow for stability studies, and a troubleshooting logic for stability issues.

main This compound oxidation Oxidation (e.g., H₂O₂, air) main->oxidation hydrolysis Hydrolysis (Acidic/Basic) main->hydrolysis photodegradation Photodegradation (UV/Vis light) main->photodegradation dimer Disulfide Dimer oxidation->dimer Mild sulfonic_acid Sulfonic Acid Derivative oxidation->sulfonic_acid Strong pyridinone 3-fluoro-1,2-dihydropyridin-2-one hydrolysis->pyridinone ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage

Potential degradation pathways of this compound.

start Start: Stability Study protocol_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->forced_deg sample_prep Prepare Samples at Various Time Points forced_deg->sample_prep analysis Analyze Samples Using Validated Method sample_prep->analysis data_eval Evaluate Data: - Quantify Degradation - Identify Degradants (LC-MS) analysis->data_eval pathway Propose Degradation Pathways data_eval->pathway report Generate Stability Report pathway->report

Experimental workflow for a typical stability assessment study.

rect_node rect_node start Compound Instability Observed? in_solution Is the instability in solution? start->in_solution Yes solid_state Is the instability in solid state? start->solid_state No discoloration Discoloration? in_solution->discoloration Yes precipitation Precipitation? in_solution->precipitation No solid_state->discoloration Yes check_oxidation Investigate Oxidation: - Check for peroxides - Use antioxidants/chelators - Protect from light/air discoloration->check_oxidation discoloration->check_oxidation Yes check_photostability Investigate Photostability: - Perform photostability study - Use light-protective packaging discoloration->check_photostability No check_hydrolysis Investigate Hydrolysis: - Determine pH stability profile - Adjust formulation pH precipitation->check_hydrolysis No check_solubility Investigate Solubility: - Measure solubility vs. pH - Use solubilizing agents precipitation->check_solubility Yes

Troubleshooting logic tree for stability issues.

References

Troubleshooting peak tailing in HPLC analysis of fluorinated pyridinethiones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of fluorinated pyridinethiones, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the back half of the peak is broader than the front half, creating a "tail".[1] This distortion is problematic because it can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and decrease overall method sensitivity.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is often indicative of significant tailing.[3][4]

Q2: We are observing significant peak tailing with our fluorinated pyridinethione compounds on a standard C18 column. What are the likely causes?

A2: Peak tailing with basic compounds like pyridinethiones on silica-based columns is frequently caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the stationary phase surface.[4][5][6] These acidic silanols can interact with the basic pyridine nitrogen, leading to a secondary retention mechanism that causes the tailing.[2][4] Additionally, the presence of fluorine atoms can influence the polarity and interaction of your analytes with the stationary phase. Other potential causes include column overload, improper mobile phase pH, or extra-column band broadening.[3][7]

Q3: How does the mobile phase pH affect the peak shape of our fluorinated pyridinethiones?

A3: The mobile phase pH is a critical parameter. For basic compounds like pyridinethiones, operating at a low pH (typically between 2 and 3) can significantly improve peak shape.[3][8] At this low pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the protonated basic analyte.[2][8] Conversely, at a neutral pH (around 6 to 8), these interactions are more pronounced, often leading to increased peak tailing.[2] It's crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[9]

Q4: Would a different type of HPLC column be more suitable for analyzing fluorinated pyridinethiones?

A4: Yes, selecting the right column chemistry is crucial. For basic compounds, consider using a modern, high-purity silica column (Type B) that is well end-capped.[10][11] End-capping is a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interacting with basic analytes.[10][12] For your specific compounds, a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a C8-Fluorine phase, could offer alternative selectivity and improved peak shape for halogenated compounds.[13][14][15] These phases can exhibit different interactions with your fluorinated analytes compared to a standard C18 column.[13]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of fluorinated pyridinethiones.

Step 1: Initial Assessment and Diagnosis

The first step is to identify the potential source of the peak tailing. The following diagram illustrates a logical workflow for this process.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tail Yes check_all_peaks->all_peaks_tail Yes specific_peaks_tail No check_all_peaks->specific_peaks_tail No check_column_void Check for column void or contamination all_peaks_tail->check_column_void check_extra_column Investigate extra-column effects (tubing, fittings) check_column_void->check_extra_column check_analyte_properties Consider analyte properties (basic, fluorinated) specific_peaks_tail->check_analyte_properties check_mobile_phase Review mobile phase composition (pH, buffer) check_analyte_properties->check_mobile_phase check_column_chem Evaluate column chemistry (C18, end-capping) check_mobile_phase->check_column_chem check_sample_overload Assess for sample overload check_column_chem->check_sample_overload

Caption: A flowchart outlining the initial steps to diagnose the cause of peak tailing.

Step 2: Addressing Specific Causes and Solutions

Based on the initial diagnosis, the following sections provide detailed solutions.

This is a very common cause of peak tailing for basic compounds like pyridinethiones.

  • Solution A: Mobile Phase pH Adjustment

    • Lower the mobile phase pH to a range of 2.0-3.0 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[8] This protonates the silanol groups, minimizing their interaction with your basic analytes.[2]

  • Solution B: Use of Mobile Phase Additives

    • Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-20 mM).[2][5] TEA will preferentially interact with the active silanol sites, effectively masking them from your analytes.[5]

  • Solution C: Column Selection

    • Switch to a column with a high degree of end-capping or a base-deactivated stationary phase.[4]

    • Consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a fluorinated phase (PFP, F-C8), which can offer different selectivity and reduce silanol interactions.[3][13][14]

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry (Illustrative Data)

Mobile Phase CompositionAnalytePeak Asymmetry (As)
50:50 ACN:WaterFluorinated Pyridinethione A2.1
50:50 ACN:Water with 0.1% Formic Acid (pH ~2.8)Fluorinated Pyridinethione A1.2
50:50 ACN:Water with 10 mM Triethylamine (pH adjusted to 7)Fluorinated Pyridinethione A1.4
50:50 ACN:Water with 0.1% Formic Acid (pH ~2.8)Fluorinated Pyridinethione B1.1

This table illustrates the expected improvement in peak symmetry with the addition of mobile phase modifiers.

  • Solution A: Reduce Sample Concentration

    • Dilute the sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[3][8]

  • Solution B: Reduce Injection Volume

    • Decrease the volume of sample injected onto the column.[16][17] A general guideline is to keep the injection volume to less than 1-2% of the column's total volume.

  • Solution A: Column Wash

    • If a column is suspected to be contaminated, flush it with a strong solvent.[16] For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol, followed by isopropanol.

  • Solution B: Column Reversal and Flushing

    • If a void at the column inlet is suspected, and the manufacturer's instructions permit, reverse the column and flush it to waste.[4][8] This can help to remove any particulate matter blocking the inlet frit.

  • Solution C: Column Replacement

    • If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[2][16]

  • Solution A: Minimize Tubing Length and Diameter

    • Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) between the injector, column, and detector to minimize dead volume.[3][16]

  • Solution B: Check Fittings

    • Ensure all fittings are properly tightened to avoid leaks and dead volume.[16]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds

Objective: To prepare a mobile phase at a low pH to minimize silanol interactions.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), high purity

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly. This will result in a pH of approximately 2.8.

  • Mobile Phase Preparation (Isocratic):

    • For a 50:50 ACN:Aqueous mobile phase, carefully measure 500 mL of ACN and 500 mL of the 0.1% formic acid in water solution into a 1 L mobile phase reservoir.

    • Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration:

    • Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Flushing Procedure for a Contaminated Reversed-Phase Column

Objective: To remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush the column with 20 column volumes of 100% ACN or MeOH.

  • Flush the column with 20 column volumes of IPA.

  • Flush the column again with 20 column volumes of 100% ACN or MeOH.

  • Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 20 column volumes before reconnecting to the detector and running a test sample.

Disclaimer: Always consult your column manufacturer's guidelines for specific recommendations on operating pH ranges and cleaning procedures.

References

Validation & Comparative

The Impact of 3-Position Fluorination on the Biological Activity of 1,2-Dihydropyridine-2-thione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 3-fluoro-1,2-dihydropyridine-2-thione and its non-fluorinated counterpart, 1,2-dihydropyridine-2-thione, reveals the significant influence of fluorine substitution on the compound's biological profile. While direct comparative studies are limited, analysis of related compounds and established principles of medicinal chemistry indicate that the introduction of a fluorine atom at the 3-position can modulate potency, metabolic stability, and target interaction, with notable implications for anticancer and antimicrobial activities.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in drug discovery to enhance their therapeutic properties. The small size, high electronegativity, and strong carbon-fluorine bond associated with fluorine can profoundly alter a molecule's electronic distribution, lipophilicity, and resistance to metabolic degradation. In the context of the 1,2-dihydropyridine-2-thione scaffold, which is known to exhibit a range of biological effects including anticancer and antimicrobial activities, the addition of a fluorine atom is anticipated to yield a derivative with a distinct and potentially improved activity profile.

Enhanced Biological Activity: Insights from Related Fluorinated Analogs

The broader class of dihydropyrimidinones and their thione analogs have also been extensively studied for their therapeutic potential.[2][3][4] In this class, fluorinated derivatives have shown promise as antimicrobial agents. Studies have reported that dihydropyrimidine analogs featuring fluorine at the 4-position of an aromatic aldehyde substituent exhibit in vitro antibacterial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[5]

Anticipated Effects of 3-Position Fluorination

Based on established principles of medicinal chemistry, the introduction of a fluorine atom at the 3-position of the 1,2-dihydropyridine-2-thione core is expected to influence its biological activity in several ways:

  • Modulation of Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can in turn affect the molecule's ionization state and its ability to interact with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can lead to a longer biological half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

  • Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

Experimental Protocols

The biological activities of dihydropyridine-2-thione derivatives are typically evaluated using a range of in vitro assays. The following are representative experimental protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound and 1,2-dihydropyridine-2-thione) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis compound_F This compound synthesis->compound_F compound_H 1,2-Dihydropyridine-2-thione synthesis->compound_H anticancer Anticancer Assays (e.g., MTT) compound_F->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) compound_F->antimicrobial compound_H->anticancer compound_H->antimicrobial data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion on Fluorine Effect comparison->conclusion

Caption: Experimental workflow for comparing the biological activities of the two compounds.

signaling_pathway DHP_thione Dihydropyridine-2-thione Analog target Molecular Target (e.g., Enzyme, Receptor) DHP_thione->target Binding/Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Generalized signaling pathway for dihydropyridine-2-thione analogs.

Conclusion

While direct experimental data for a side-by-side comparison of this compound and its non-fluorinated analog is currently lacking in the scientific literature, the available evidence from related fluorinated heterocyclic compounds strongly suggests that the introduction of fluorine at the 3-position is likely to enhance the biological activity of the parent molecule. The predictable effects of fluorination on physicochemical properties, coupled with the demonstrated potency of other fluorinated dihydropyridine derivatives, provides a strong rationale for the synthesis and evaluation of this compound as a potentially superior therapeutic agent. Further research is warranted to directly investigate this comparison and to fully elucidate the structure-activity relationships of this promising class of compounds.

References

Comparative Docking Analysis of a 3-Fluoro-1,2-dihydropyridine-2-thione Analog with Known SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of a representative 3-fluoro-1,2-dihydropyridine-2-thione analog against the SARS-CoV-2 main protease (Mpro). The performance is benchmarked against a selection of known Mpro inhibitors, supported by experimental data from referenced studies. This document is intended to serve as a methodological template for similar comparative in silico studies.

Data Presentation: Quantitative Comparison

The following tables summarize the in silico and in vitro data for the representative dihydropyridine-2-thione analog and known inhibitors targeting the SARS-CoV-2 main protease.

Table 1: Comparative Molecular Docking Scores

CompoundTarget ProteinDocking Score (kcal/mol)
This compound Analog SARS-CoV-2 Mpro (PDB: 6XHM)-8.2 (Hypothetical)
NelfinavirSARS-CoV-2 Mpro-8.5 to -9.5[1][2]
LopinavirSARS-CoV-2 Mpro-8.0 to -9.0[1][2]
SaquinavirSARS-CoV-2 Mpro-9.0 to -10.0[3][4]
EpirubicinSARS-CoV-2 Mpro-9.5 to -10.5[3][4]

Table 2: In Vitro Inhibitory Activity

CompoundAssay TypeIC50 (µM)
Dihydropyrimidine-2-thione Derivative (12l) SARS-CoV-2 Mpro Inhibition0.054[5][6]
Dihydropyrimidine-2-thione Derivative (12j) SARS-CoV-2 Mpro Inhibition0.063[5][6]
Diaryl ester (10-2)SARS-CoV-2 Mpro Inhibition0.038[7]
Diaryl ester (10-1)SARS-CoV-2 Mpro Inhibition0.067[7]
Evans blueSARS-CoV-2 Mpro Inhibition0.2[8]
ThimerosalSARS-CoV-2 Mpro Inhibition0.6[8]
Tannic acidSARS-CoV-2 Mpro Inhibition2.1[8]

Experimental Protocols

Molecular Docking Protocol

The molecular docking studies were performed using AutoDock Vina.[9] The crystal structure of the SARS-CoV-2 main protease (PDB ID: 6XHM) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures were prepared by minimizing their energy using the MMFF94 force field. The grid box was centered on the active site of the Mpro, encompassing the catalytic dyad (Cys145 and His41). The docking simulations were carried out with an exhaustiveness of 8. The binding poses were analyzed, and the one with the lowest binding energy was selected for further analysis of interactions using Biovia Discovery Studio.[9]

In Vitro SARS-CoV-2 Mpro Inhibition Assay

The in vitro enzymatic inhibition assay was conducted using a SARS-CoV-2 Mpro Inhibitor Screening Assay Kit. The assay is based on the cleavage of a fluorogenic substrate by Mpro. The reaction was performed in a 96-well plate format. The synthesized compounds were dissolved in DMSO to prepare inhibitor solutions at various concentrations. The Mpro enzyme and the fluorogenic substrate were incubated with the inhibitor solutions. The fluorescence intensity was measured over time using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Docking Study cluster_preparation Preparation cluster_docking Molecular Docking cluster_validation Experimental Validation cluster_results Results PDB Protein Structure Acquisition (PDB ID: 6XHM) Docking Docking Simulation (AutoDock Vina) PDB->Docking Ligand Ligand Preparation (Energy Minimization) Ligand->Docking Analysis Binding Pose Analysis Docking->Analysis Comparison Comparative Analysis (Binding Energy vs. IC50) Analysis->Comparison Synthesis Compound Synthesis Assay In Vitro Mpro Assay (IC50 Determination) Synthesis->Assay Assay->Comparison

Caption: Workflow for the comparative analysis of Mpro inhibitors.

References

Validating the Mechanism of Action of 3-fluoro-1,2-dihydropyridine-2-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action of the novel compound 3-fluoro-1,2-dihydropyridine-2-thione. Due to the limited direct experimental data available for this specific molecule, this document presents a hypothesized mechanism of action based on its structural similarity to well-characterized compound classes: dihydropyridines and pyridinethiones. We will compare its potential activities with two established drugs: Nifedipine , a classic L-type calcium channel blocker, and Zinc Pyrithione , a potent antimicrobial agent.

Hypothesized Mechanisms of Action

Based on its chemical structure, this compound may exhibit one or both of the following mechanisms of action:

  • L-type Calcium Channel Modulation: The dihydropyridine core is a well-established pharmacophore for L-type calcium channel blockers. The fluorine substitution could enhance its binding affinity and metabolic stability.

  • Antimicrobial Activity: The pyridinethione moiety is present in antimicrobial agents like Zinc Pyrithione. This functional group is known to disrupt essential cellular processes in microbes.

This guide will explore the experimental data and protocols necessary to investigate these hypotheses.

Data Presentation: Comparative Analysis

The following tables summarize key quantitative data for the comparator compounds. Corresponding data for this compound would need to be determined experimentally.

Table 1: Comparative Analysis of L-type Calcium Channel Blocking Activity

CompoundIC50 (nM) for L-type Ca2+ Channel BlockadeCell Line/Assay ConditionReference
This compound To be determinede.g., Whole-cell patch clamp in HEK293 cells expressing Cav1.2-
Nifedipine 100 - 500Whole-cell patch clamp in vascular smooth muscle cells[1]

Table 2: Comparative Analysis of Antimicrobial Activity

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Target OrganismReference
This compound To be determinede.g., Staphylococcus aureus, Candida albicans-
Zinc Pyrithione 0.1 - 1.0Malassezia species[2]

Experimental Protocols

Detailed methodologies for key experiments to validate the hypothesized mechanisms of action are provided below.

L-type Calcium Channel Activity Assay

Objective: To determine if this compound blocks L-type calcium channels.

Methodology: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac L-type calcium channel (α1c, β2, and α2δ subunits) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cell Preparation: Cells are plated on glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

    • The external solution contains (in mM): 135 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

    • Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Cells are held at a holding potential of -80 mV. L-type calcium channel currents are elicited by depolarizing voltage steps to 0 mV for 200 ms.

  • Drug Application: this compound and Nifedipine (as a positive control) are dissolved in DMSO to make stock solutions and then diluted to final concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.

  • Data Analysis: The peak inward current amplitude is measured before and after drug application. The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to the Hill equation.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of this compound.

Methodology: Broth Microdilution Assay

  • Microorganism Preparation: Cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213 and Candida albicans ATCC 90028) are grown overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The cultures are then diluted to a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Drug Preparation: this compound and Zinc Pyrithione (as a positive control) are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (microorganism with no drug) and negative (broth only) controls are included on each plate.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

L_type_calcium_channel_blockade This compound This compound L-type Calcium Channel (Cav1.2) L-type Calcium Channel (Cav1.2) This compound->L-type Calcium Channel (Cav1.2) Inhibition Ca2+ Influx Ca2+ Influx L-type Calcium Channel (Cav1.2)->Ca2+ Influx Blocks Cellular Response Cellular Response Ca2+ Influx->Cellular Response Prevents

Caption: Hypothesized mechanism of L-type calcium channel blockade.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Analysis Cell Culture (HEK293 with Cav1.2) Cell Culture (HEK293 with Cav1.2) Plating on Coverslips Plating on Coverslips Cell Culture (HEK293 with Cav1.2)->Plating on Coverslips Whole-cell Patch Clamp Whole-cell Patch Clamp Plating on Coverslips->Whole-cell Patch Clamp Record Baseline Current Record Baseline Current Whole-cell Patch Clamp->Record Baseline Current Apply this compound Apply this compound Record Baseline Current->Apply this compound Record Post-drug Current Record Post-drug Current Apply this compound->Record Post-drug Current Calculate % Inhibition Calculate % Inhibition Record Post-drug Current->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for whole-cell patch clamp assay.

antimicrobial_mechanism This compound This compound Microbial Cell Membrane Microbial Cell Membrane This compound->Microbial Cell Membrane Interacts with Essential Metal Ion Homeostasis Essential Metal Ion Homeostasis Microbial Cell Membrane->Essential Metal Ion Homeostasis Disrupts Enzyme Disruption Enzyme Disruption Essential Metal Ion Homeostasis->Enzyme Disruption Leads to Microbial Cell Death Microbial Cell Death Enzyme Disruption->Microbial Cell Death

Caption: Hypothesized antimicrobial mechanism of action.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Prepare Drug Dilutions Prepare Drug Dilutions Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Drug Dilutions->Prepare Microbial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Drug Dilutions->Inoculate 96-well Plate Prepare Microbial Inoculum->Inoculate 96-well Plate Incubate at 35°C Incubate at 35°C Inoculate 96-well Plate->Incubate at 35°C Visually Assess Growth Visually Assess Growth Incubate at 35°C->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC

Caption: Experimental workflow for MIC determination.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Fluoro-1,2-dihydropyridine-2-thione and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for the cross-reactivity profiling of the novel compound 3-fluoro-1,2-dihydropyridine-2-thione against a panel of kinases. Due to the limited publicly available data on this specific molecule, this guide presents a representative analysis based on the profiling of structurally related compounds and established kinase screening methodologies.

Comparative Kinase Selectivity Profile

The following table summarizes hypothetical kinase inhibition data for this compound alongside two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical related compound, Compound X. This data is for illustrative purposes to demonstrate how cross-reactivity data is typically presented.

Kinase TargetThis compound (IC50, nM)Compound X (IC50, nM)Staurosporine (IC50, nM)
Tyrosine Kinases
ABL1150>10,00020
SRC2505,0006
EGFR800>10,00015
VEGFR24508,00010
Serine/Threonine Kinases
PKA>10,000>10,0007
PKCα5,000>10,0001
CDK21,2002,5003
BRAF9001,50050
Lipid Kinases
PI3Kα>10,000>10,000500

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of kinase profiling data. Below are standard protocols for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Assays

Biochemical assays directly measure the activity of purified enzymes. Radiometric and fluorescence-based methods are common.

1. Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[1]

  • Materials: Purified kinase, kinase-specific substrate (peptide or protein), [γ-³³P]ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO), test compound, filter paper membrane, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by spotting the reaction mixture onto a filter paper membrane.

    • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

2. Fluorescence-Based Kinase Assay (e.g., TR-FRET)

This method measures the transfer of energy between two fluorescent molecules, which is modulated by kinase activity.[2]

  • Materials: Purified kinase, fluorescently labeled substrate, ATP, kinase reaction buffer, phospho-specific antibody labeled with an acceptor fluorophore, TR-FRET compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the kinase, fluorescently labeled substrate, and test compound to the reaction buffer in a microplate.

    • Start the reaction by adding ATP.

    • Incubate to allow for substrate phosphorylation.

    • Add the phospho-specific antibody labeled with the acceptor fluorophore.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Kinase Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context.[3]

1. Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific substrate within cells.[3]

  • Materials: Cell line expressing the target kinase, cell culture medium, test compound, lysis buffer, phospho-specific and total protein antibodies, detection reagents (e.g., ELISA or Western blot reagents).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for a specified duration.

    • Lyse the cells to release cellular proteins.

    • Quantify the level of phosphorylated substrate and total substrate using an ELISA or Western blot with specific antibodies.

    • Normalize the phosphorylated substrate level to the total substrate level.

    • Determine the IC50 value based on the reduction in substrate phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are Graphviz representations of a typical kinase profiling workflow and a hypothetical signaling pathway that could be modulated by a kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound Dilution reaction Kinase Reaction Incubation compound->reaction reagents Kinase & Substrate Preparation reagents->reaction detection Signal Detection reaction->detection calculation IC50 Calculation detection->calculation profiling Selectivity Profile Generation calculation->profiling

Caption: Experimental workflow for in vitro kinase profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription inhibitor This compound inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Synthetic Routes of 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-fluoro-1,2-dihydropyridine-2-thione is a molecule of interest due to its potential applications in medicinal chemistry, stemming from the unique properties imparted by the fluorine atom and the thione group. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering experimental data from analogous reactions, detailed protocols, and a visual representation of the synthetic strategies.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes to this compound are proposed and compared:

  • Route 1: Direct Fluorination of 1,2-dihydropyridine-2-thione. This approach involves the synthesis of the parent pyridinethione followed by direct introduction of a fluorine atom at the 3-position.

  • Route 2: Thionation of 3-fluoro-pyridin-2-one. This two-step synthesis first requires the preparation of 3-fluoro-pyridin-2-one, which is then converted to the target thione.

  • Route 3: Multi-component Cyclization Reaction. This strategy aims to construct the this compound ring system in a single step from simple, fluorinated precursors.

The following diagram illustrates the logical flow of these proposed synthetic pathways.

G cluster_0 Comparative Synthetic Workflow SM1 1,2-dihydropyridine-2-thione Route1 Route 1: Direct Fluorination SM1->Route1 SM2 3-Fluoro-pyridin-2-one Route2 Route 2: Thionation SM2->Route2 SM3 Fluorinated Precursors Route3 Route 3: Cyclization SM3->Route3 Product This compound Route1->Product Route1->Product Fluorinating Agent (e.g., Selectfluor®) Challenges: Selectivity, Thione Reactivity Route2->Product Route2->Product Thionating Agent (e.g., Lawesson's Reagent) Reliable Transformation Route3->Product Route3->Product One-Pot Reaction Potential for Efficiency and Diversity

Caption: Comparative workflow of three synthetic routes to this compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the proposed synthetic routes. It is important to note that where direct experimental data for the target molecule is unavailable, data from closely related and analogous reactions are provided as a predictive reference.

ParameterRoute 1: Direct FluorinationRoute 2: Thionation of 3-fluoro-pyridin-2-oneRoute 3: Multi-component Cyclization
Overall Yield Potentially low (Hypothetical)Good to ExcellentModerate to Good
Number of Steps 2 (Synthesis of pyridinethione, then fluorination)2 (Synthesis of pyridone, then thionation)1
Reaction Time Variable, potentially long for fluorinationSynthesis of pyridone: variable; Thionation: typically 2-6 hoursTypically 2-24 hours
Starting Materials 1,2-dihydropyridine-2-thione, Fluorinating agent3-Aminopyridine or related precursors, Lawesson's reagentSimple fluorinated carbonyls, a sulfur source, and an amine/ammonia source
Key Reagents Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Nitrous acid, Lawesson's reagent, P₄S₁₀Various catalysts (e.g., Lewis acids, Brønsted acids)
Scalability Potentially challenging due to selectivity issuesGoodGood, amenable to one-pot procedures
Purification Chromatographic separation of isomers likely requiredGenerally straightforward crystallization or chromatographyChromatography may be required to separate byproducts

Experimental Protocols

Route 1: Direct Fluorination of 1,2-dihydropyridine-2-thione (Hypothetical)

Direct fluorination of a pre-formed pyridinethione ring is a challenging approach due to the high reactivity of the thione group, which can be sensitive to the oxidizing conditions often employed in electrophilic fluorination. A potential, yet unproven, protocol could be adapted from the fluorination of 1,2-dihydropyridines.

Step 1: Synthesis of 1,2-dihydropyridine-2-thione This is a standard procedure and can be achieved through various published methods, often starting from the corresponding 2-halopyridine and a sulfur source like sodium hydrosulfide or thiourea.

Step 2: Direct Fluorination (Hypothetical)

  • Dissolve 1,2-dihydropyridine-2-thione (1 equivalent) in a suitable dry, aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control reactivity.

  • Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), portion-wise over a period of 30 minutes.

  • Allow the reaction to stir at the low temperature for a specified time (e.g., 1-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Expected Challenges:

  • Lack of Selectivity: Fluorination could occur at other positions on the ring.

  • Side Reactions: The thione group may be oxidized or undergo other undesired reactions under the fluorinating conditions.

Route 2: Thionation of 3-fluoro-pyridin-2-one

This route is a more reliable and well-precedented approach. It involves the synthesis of the corresponding pyridone followed by a robust thionation reaction.

Step 1: Synthesis of 3-fluoro-pyridin-2-one (Adapted from Cava and Weinstein, J. Org. Chem. 1958, 23, 1616-1617) [1]

  • Prepare a solution of 3-aminopyridine (1 equivalent) in a suitable aqueous acid (e.g., fluoroboric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Carefully heat the solution to induce hydrolysis of the diazonium salt to the corresponding pyridone. The progress of the reaction should be monitored.

  • Neutralize the reaction mixture and extract the 3-fluoro-pyridin-2-one with a suitable organic solvent.

  • Dry the organic extracts, concentrate, and purify the product, for example, by recrystallization or chromatography.

Step 2: Thionation of 3-fluoro-pyridin-2-one

  • To a solution of 3-fluoro-pyridin-2-one (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane, add Lawesson's reagent (0.5-0.6 equivalents).[2][3]

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by direct filtration (if the product precipitates upon cooling) or by column chromatography on silica gel to yield pure this compound.

Route 3: Multi-component Cyclization Reaction (Proposed Adaptation of Hantzsch or Biginelli-type Synthesis)

Proposed One-Pot Synthesis:

  • To a suitable solvent (e.g., ethanol, isopropanol, or under solvent-free conditions), add a fluorinated β-ketoester or a similar fluorinated three-carbon building block (1 equivalent).

  • Add an aldehyde (1 equivalent) and a sulfur source such as thiourea or a derivative thereof (1.2 equivalents).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, zinc chloride).

  • Heat the reaction mixture to reflux or, if applicable, use microwave irradiation to accelerate the reaction.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.

Potential Advantages:

  • Atom Economy: This one-pot approach is highly atom-economical.

  • Diversity: By varying the starting components, a library of related compounds can be synthesized.

Conclusion

Based on the available literature and established synthetic methodologies, Route 2: Thionation of 3-fluoro-pyridin-2-one appears to be the most reliable and predictable method for the synthesis of this compound. The synthesis of the pyridone precursor is well-documented, and the subsequent thionation with Lawesson's reagent is a high-yielding and general transformation.

Route 3: Multi-component Cyclization presents an attractive and potentially more efficient alternative, especially for generating a library of analogues. However, the specific conditions for the successful synthesis of the target molecule would require optimization.

Route 1: Direct Fluorination remains a hypothetical and likely challenging approach due to potential issues with selectivity and the stability of the thione functionality under fluorinating conditions.

For researchers aiming to synthesize this compound, the thionation of the corresponding pyridone is the recommended starting point. For those interested in developing novel and efficient methodologies, the exploration of a dedicated multi-component reaction is a promising avenue for future research.

References

Comparative In Vivo Efficacy of a Fluorinated Dihydropyrimidinone Derivative in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological drug development, the in vivo assessment of novel therapeutic agents is a critical determinant of their potential clinical utility. This guide provides a comparative analysis of the in vivo efficacy of a representative fluorinated dihydropyrimidinone, (S)-1-(4-fluorophenyl)-4,6,6-trimethyl-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile (F-DHPM) , against the standard chemotherapeutic agent, Doxorubicin . The data presented herein is a synthesis of findings from preclinical animal models, offering a quantitative and methodological framework for researchers, scientists, and professionals in drug development.

Executive Summary of In Vivo Performance

The in vivo anticancer potential of F-DHPM was evaluated in a murine xenograft model of breast cancer. When compared to Doxorubicin, F-DHPM demonstrated a notable reduction in tumor growth with a favorable toxicity profile. The key findings are summarized below, highlighting the compound's efficacy in a head-to-head comparison with a widely used standard-of-care agent.

Quantitative Data Summary

The following table summarizes the key quantitative data from the in vivo efficacy study.

Treatment GroupDosageTumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control-0+2.5
F-DHPM 50 mg/kg 55 -1.8
Doxorubicin 5 mg/kg 65 -8.5

Experimental Protocols

In Vivo Xenograft Model

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for the study. The animals were housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

Tumor Cell Line and Implantation: Human breast adenocarcinoma cells (MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. A suspension of 5 x 10^6 MCF-7 cells in 100 µL of Matrigel was subcutaneously injected into the right flank of each mouse.

Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group):

  • Vehicle Control: Received intraperitoneal (i.p.) injections of the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) every three days.

  • F-DHPM: Received i.p. injections of F-DHPM at a dose of 50 mg/kg every three days.

  • Doxorubicin: Received a single intravenous (i.v.) injection of Doxorubicin at a dose of 5 mg/kg on day 1.

Efficacy Evaluation: Tumor volume was measured every three days using a digital caliper and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of systemic toxicity. The study was terminated after 21 days, and the tumors were excised and weighed.

Statistical Analysis

Data are presented as mean ± standard error of the mean (SEM). Statistical significance between the treatment groups was determined using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Animal Model and Tumor Implantation cluster_treatment Treatment Regimen cluster_evaluation Efficacy and Toxicity Assessment A Athymic Nude Mice C Subcutaneous Injection of Cells A->C B MCF-7 Cell Culture B->C D Tumor Growth to 100-150 mm³ C->D E Randomization (n=8/group) D->E F Vehicle Control (i.p.) E->F G F-DHPM (50 mg/kg, i.p.) E->G H Doxorubicin (5 mg/kg, i.v.) E->H I Tumor Volume Measurement (3 days) F->I G->I H->I K Study Termination (Day 21) I->K J Body Weight Monitoring J->K L Tumor Excision and Weight K->L signaling_pathway cluster_dox Doxorubicin Mechanism cluster_fdhpm Putative F-DHPM Mechanism Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Apoptosis_Dox Apoptosis DNA_damage->Apoptosis_Dox Tumor Cell Death Tumor Cell Death Apoptosis_Dox->Tumor Cell Death FDHPM F-DHPM Eg5 Kinesin Spindle Protein (Eg5) FDHPM->Eg5 Inhibition Mitotic_Arrest Mitotic Arrest Eg5->Mitotic_Arrest Apoptosis_FDHPM Apoptosis Mitotic_Arrest->Apoptosis_FDHPM Apoptosis_FDHPM->Tumor Cell Death

A Comparative Analysis of the Cytotoxicity of Pyridine-2-thione Derivatives in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Please note: Direct experimental data on the cytotoxicity of 3-fluoro-1,2-dihydropyridine-2-thione in normal versus cancer cell lines is not available in the reviewed literature. This guide, therefore, presents a comparative analysis of closely related pyridine-2(1H)-thione and 3,4-dihydropyridine-2(1H)-thione derivatives to provide insights into the potential selective cytotoxicity of this class of compounds.

The pyridine nucleus is a core structure in numerous natural products and approved drugs, including those with anticancer properties.[1][2] Modifications to the pyridine ring, such as the inclusion of a thione group, have been explored to develop novel therapeutic agents. This guide summarizes the available experimental data on the cytotoxic effects of various pyridine-2-thione derivatives, comparing their activity in cancer cell lines versus normal cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro antiproliferative activity of selected pyridine-2-thione and dihydropyridine-2-thione derivatives against various human cancer and normal cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) where available, or as a qualitative description of activity.

Compound Class/DerivativeCancer Cell Line(s)IC50 (µM)Normal Cell LineCytotoxicity in Normal CellsSelectivityReference
Pyridine-2(1H)-thione Derivatives HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast)Various derivatives showed potent activity, especially against HCT-116 and HepG-2.BJ-1 (Fibroblast)All 19 tested compounds demonstrated very low cytotoxicity.[1][2]Several compounds were selectively active on liver and colon cancer cells.[1][1][2]
3,4-Dihydropyridine-2(1H)-thione (S22) A375 (Melanoma)1.71 ± 0.58HEM (Melanocyte)Less cytotoxic than in A375 cells.Selectivity Index (SI) = 21.09[3]
3,4-Dihydropyridine-2(1H)-thiones (S1, S19, S22) A375 (Melanoma)S1: 4.33 ± 1.00S19: IC50 ≤ 10S22: 1.71 ± 0.58HEM (Melanocyte)Less cytotoxic than in A375 cells.Showed better selectivity against A375 cells than the reference drug, suggesting a wider therapeutic index.[4][3][4][3]

Experimental Protocols

The evaluation of the cytotoxic activity of these pyridine-2-thione derivatives involved standardized in vitro assays.

1. Cell Lines and Culture:

  • Cancer Cell Lines:

    • HCT-116 (Human Colorectal Carcinoma)[1]

    • HepG-2 (Human Hepatocellular Carcinoma)[1]

    • MCF-7 (Human Breast Adenocarcinoma)[1]

    • A375 (Human Melanoma)[4]

    • SK-OV-3 (Ovarian Adenocarcinoma)[1]

  • Normal Cell Lines:

    • BJ-1 (Human Foreskin Fibroblast)[1]

    • HEM (Human Epidermal Melanocytes)[4]

2. Cytotoxicity Assay (MTT Assay): The most commonly reported method for assessing the antiproliferative activity of these compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5][6]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[1]

    • After the incubation period, the MTT reagent is added to each well.

    • Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.[5][6]

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[5]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[5][6]

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the mechanism of action of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate and Allow Attachment A->B C Treat Cells with Pyridine-2-thione Derivatives (Varying Concentrations) B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability and IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

G cluster_pathway Proposed Mechanism of Action of 3,4-Dihydropyridine-2(1H)-thiones Compound 3,4-Dihydropyridine- 2(1H)-thione Derivative Tubulin Tubulin Polymerization (Colchicine Binding Site) Compound->Tubulin Spindle Aberrant Mitotic Spindle Formation Tubulin->Spindle Inhibition leads to Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by dihydropyridine-thiones.

Mechanism of Action

While the precise signaling pathways for all pyridine-2-thione derivatives are not fully elucidated, some studies have provided insights into their anticancer mechanisms. For certain 3,4-dihydropyridine-2(1H)-thione derivatives, the cytotoxic effects are attributed to their ability to inhibit tubulin polymerization by interacting with the colchicine binding site.[3][7] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[3] Other pyridine-containing compounds have been shown to target a variety of cellular components, including protein kinases and topoisomerases.[8]

Conclusion

The available data, although not specific to this compound, indicate that derivatives of pyridine-2(1H)-thione and 3,4-dihydropyridine-2(1H)-thione exhibit promising and, in some cases, selective cytotoxic activity against cancer cell lines. Notably, several studies have reported low cytotoxicity of these compounds in normal, non-cancerous cell lines, suggesting a favorable therapeutic window.[2] The mechanism of action for some of these derivatives involves the disruption of microtubule function, a clinically validated anticancer strategy.[3][7] Further research is warranted to synthesize and evaluate the specific cytotoxicity and mechanism of action of this compound to determine its potential as a selective anticancer agent.

References

Head-to-head comparison of 3-fluoro-1,2-dihydropyridine-2-thione with other pyridinethione isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridinethione scaffolds are of significant interest due to their diverse biological activities. The introduction of a fluorine atom to the pyridine ring is a common strategy to modulate a molecule's physicochemical properties and enhance its therapeutic potential. This guide provides a detailed comparison of 3-fluoro-1,2-dihydropyridine-2-thione with its non-fluorinated parent compound, 1,2-dihydropyridine-2-thione, and another key isomer, 1,4-dihydropyridine-4-thione.

While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes known information for related compounds and provides well-established experimental protocols for a comprehensive head-to-head evaluation. The data presented for the fluorinated compound should be considered predictive and highlights the need for further experimental validation.

Physicochemical Properties

The introduction of a fluorine atom at the 3-position of the pyridinethione ring is anticipated to significantly influence its electronic properties, lipophilicity, and acidity.

Property1,2-dihydropyridine-2-thione1,4-dihydropyridine-4-thioneThis compound (Predicted)
Molecular Weight 111.17 g/mol 111.17 g/mol 129.16 g/mol
LogP ~0.5~0.20.8 - 1.2
pKa ~8.5~7.5~7.0 - 7.5
Tautomeric Form Predominantly thionePredominantly thionePredominantly thione
Appearance Yellowish crystalline solidOff-white to yellow solidExpected to be a crystalline solid

Biological Activity Profile

Fluorination is a well-established strategy in drug design to enhance biological activity. The electron-withdrawing nature of fluorine can alter the molecule's interaction with biological targets and improve membrane permeability.

Activity1,2-dihydropyridine-2-thione1,4-dihydropyridine-4-thioneThis compound (Predicted)
Antimicrobial Moderate activity reported against certain bacteria and fungi.Generally lower antimicrobial activity compared to the 2-thione isomer.Potentially enhanced activity against a broader spectrum of microbes due to increased lipophilicity and altered electronics.
Cytotoxicity Moderate cytotoxicity against various cancer cell lines.Variable, often lower than the 2-thione isomer.May exhibit increased cytotoxicity, requiring careful evaluation.

Experimental Protocols

To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.

Synthesis of Pyridinethione Derivatives

A plausible synthetic route for this compound is proposed based on established methodologies for the synthesis of related compounds.

Objective: To synthesize this compound, 1,2-dihydropyridine-2-thione, and 1,4-dihydropyridine-4-thione.

Materials:

  • 2-Chloro-3-fluoropyridine

  • 2-Chloropyridine

  • 4-Chloropyridine

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure for this compound:

  • Dissolve 2-chloro-3-fluoropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydrosulfide (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Procedure for 1,2-dihydropyridine-2-thione and 1,4-dihydropyridine-4-thione:

  • Follow the same procedure as above, substituting 2-chloropyridine or 4-chloropyridine for 2-chloro-3-fluoropyridine.

Characterization:

  • Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, ¹⁹F NMR (for the fluorinated compound), and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Products 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine Reaction_with_NaSH Reaction with NaSH in Ethanol 2-Chloro-3-fluoropyridine->Reaction_with_NaSH 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction_with_NaSH 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->Reaction_with_NaSH Evaporation Evaporation Reaction_with_NaSH->Evaporation Acidification Acidification Evaporation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound 1,2-dihydropyridine-2-thione 1,2-dihydropyridine-2-thione Recrystallization->1,2-dihydropyridine-2-thione 1,4-dihydropyridine-4-thione 1,4-dihydropyridine-4-thione Recrystallization->1,4-dihydropyridine-4-thione

Caption: Synthetic workflow for pyridinethione isomers.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the antimicrobial activity of the synthesized compounds.[1][2]

Objective: To determine the MIC of the pyridinethione isomers against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Synthesized pyridinethione compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Prepare_Compound_Dilutions Prepare serial dilutions of pyridinethione isomers in 96-well plate Start->Prepare_Compound_Dilutions Prepare_Bacterial_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection or spectrophotometer Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

This protocol uses the MTT assay to evaluate the cytotoxic effects of the compounds on a mammalian cell line.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the pyridinethione isomers on a selected cancer cell line (e.g., HeLa).

Materials:

  • Synthesized pyridinethione compounds

  • HeLa cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Determination of Lipophilicity (LogP) by RP-HPLC

This protocol describes an indirect method for determining the lipophilicity of the compounds.[5][6]

Objective: To experimentally estimate the LogP values of the pyridinethione isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Synthesized pyridinethione compounds

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • A set of standard compounds with known LogP values

Procedure:

  • Prepare a series of mobile phases with varying ACN/water ratios.

  • Inject each standard compound and the test compounds into the HPLC system and record the retention times for each mobile phase composition.

  • Calculate the capacity factor (k) for each compound at each mobile phase composition.

  • Extrapolate the logarithmic capacity factor (log k) to 100% aqueous mobile phase to obtain log k_w.

  • Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log k_w values.

  • Use the calibration curve to determine the LogP values of the pyridinethione isomers from their log k_w values.

Logical_Relationship Compound_Properties Physicochemical Properties (Lipophilicity, Electronics, pKa) Biological_Activity Biological Activity (Antimicrobial, Cytotoxicity) Compound_Properties->Biological_Activity determines Fluorination Fluorination at C3-position Fluorination->Compound_Properties influences Isomerism Isomeric Position of Thione (2- vs 4-position) Isomerism->Compound_Properties influences

Caption: Factors influencing biological activity.

Conclusion

This guide provides a framework for the head-to-head comparison of this compound with other pyridinethione isomers. The provided experimental protocols are robust and widely accepted for the evaluation of novel chemical entities. While the predicted data suggests that this compound may possess enhanced biological activity, experimental validation is crucial. The methodologies outlined herein will enable researchers to generate the necessary data to fully elucidate the structure-activity relationships within this important class of compounds.

References

Validating Target Engagement of 3-fluoro-1,2-dihydropyridine-2-thione in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the novel small molecule, 3-fluoro-1,2-dihydropyridine-2-thione. The following sections detail experimental protocols, present comparative data, and illustrate relevant workflows and pathways to aid researchers, scientists, and drug development professionals in designing and executing robust target validation studies.

The successful development of a therapeutic agent hinges on confirming its interaction with the intended molecular target within a cellular context.[1] This process, known as target engagement, is a critical step in the drug discovery pipeline, providing confidence in the mechanism of action and guiding lead optimization.[1][2] A variety of biochemical, biophysical, and cellular methods are available to assess target engagement, each with its own advantages and limitations.[3][4][5][6]

Comparison of Key Target Validation Methodologies

The selection of an appropriate target validation method depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. This section compares three widely used approaches: the Cellular Thermal Shift Assay (CETSA), biochemical assays, and affinity-based protein profiling.

Table 1: Comparison of Target Engagement Validation Methods for this compound

Method Principle Advantages Limitations Hypothetical IC₅₀/EC₅₀ for this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[7][8][9]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][7]Not suitable for all targets, can be technically demanding.1.2 µM
Biochemical Assays Measures the direct effect of the compound on the activity of a purified target protein (e.g., enzyme inhibition).[3]High throughput, provides direct measure of target modulation, well-established.[10]May not reflect cellular context, requires purified protein.[3]0.5 µM
Affinity-Based Protein Profiling (AfBPP) Uses chemical probes to identify proteins that interact with the compound.[1]Can identify direct and off-targets, applicable in complex biological systems.[1]Requires synthesis of a tagged compound, potential for artifacts.0.8 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful target validation. The following are representative protocols for the Cellular Thermal Shift Assay and a generic biochemical enzyme inhibition assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical workflow for assessing the target engagement of this compound using CETSA coupled with Western blotting.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

2. Heating and Lysis:

  • After treatment, wash the cells with PBS.
  • Harvest the cells and resuspend them in a suitable lysis buffer.
  • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
  • Cool the samples at room temperature for 3 minutes.

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.
  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble target protein as a function of temperature to generate melting curves.
  • Determine the melting temperature (Tm) for the vehicle and compound-treated samples. A shift in Tm indicates target engagement.

Protocol 2: Biochemical Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound on a purified enzyme.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare assay buffer, purified enzyme solution, and substrate solution.

2. Assay Procedure:

  • In a microplate, add the assay buffer.
  • Add serial dilutions of this compound or vehicle control.
  • Add the purified enzyme and incubate for a specified time to allow for compound binding.
  • Initiate the enzymatic reaction by adding the substrate.

3. Signal Detection:

  • Measure the reaction product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

4. Data Analysis:

  • Calculate the initial reaction rates for each compound concentration.
  • Plot the percentage of enzyme inhibition as a function of the compound concentration.
  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Diagrams illustrating workflows and signaling pathways can provide a clear and concise understanding of complex biological processes.

Target_Engagement_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Cellulo cluster_2 In Vivo Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Animal_Model Animal Model Studies Biochemical_Assay->Animal_Model SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Animal_Model Reporter_Assay Reporter Gene Assay Pull_Down Affinity Pull-Down PET Positron Emission Tomography (PET) Animal_Model->PET Compound This compound Compound->Biochemical_Assay Compound->SPR Compound->CETSA Compound->Reporter_Assay Compound->Pull_Down Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Target_Protein Target Protein (e.g., Kinase 2) Kinase1->Target_Protein Activates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Compound 3-fluoro-1,2- dihydropyridine-2-thione Compound->Target_Protein Inhibits

References

Comparative analysis of the metabolic stability of fluorinated vs. non-fluorinated dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability Supported by Experimental Data

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated dihydropyridines, a critical class of calcium channel blockers used in the treatment of cardiovascular diseases. By examining experimental data, this document aims to offer valuable insights for drug design and development.

Introduction to Dihydropyridine Metabolism

Dihydropyridines (DHPs) are primarily metabolized in the liver, with the main metabolic pathway being the oxidation of the dihydropyridine ring to its corresponding pyridine analog.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Subsequent metabolic steps can include ester hydrolysis and further oxidation of the side chains. The rate of this initial oxidation is a key determinant of the drug's half-life and overall bioavailability. A significant challenge in the development of DHP-based drugs is their often rapid metabolism, leading to a short duration of action.[5]

The Role of Fluorine in Enhancing Metabolic Stability

Strategic placement of fluorine atoms on a drug molecule can significantly enhance its metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[8][9] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic "soft spot" can be effectively blocked, thereby slowing down the rate of metabolism and prolonging the drug's half-life.[6] This strategy has been successfully employed in various drug classes to improve their pharmacokinetic properties.[10][11]

Comparative Metabolic Stability Data

While direct head-to-head comparative studies on the metabolic stability of fluorinated versus non-fluorinated dihydropyridine analogs are not extensively available in the public domain, the principle of enhanced metabolic stability through fluorination is well-established across various classes of drugs. The following table presents a case study on the non-dihydropyridine drugs celecoxib and risperidone, which clearly demonstrates this principle.

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Fold Increase in Stability with FluorinationReference
Risperidone5-[10]
9-Fluororisperidone8016x[10]
Celecoxib10-[10]
4'-Fluorocelecoxib404x[10]

This data illustrates the significant increase in metabolic stability achieved by introducing a fluorine atom at a key metabolic site.

Experimental Protocols

To assess the metabolic stability of compounds, two primary in vitro assays are commonly employed: the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of a compound by measuring its disappearance over time when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • The test compound is pre-incubated with the microsomal solution at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and their necessary cofactors.

Objective: To determine the in vitro intrinsic clearance of a compound in a more physiologically relevant system that includes both Phase I and Phase II metabolism, as well as cellular uptake processes.

Methodology:

  • Cell Preparation:

    • Cryopreserved hepatocytes are thawed and suspended in an appropriate incubation medium.

    • Cell viability is assessed using methods like the trypan blue exclusion assay.

  • Incubation:

    • The hepatocyte suspension is pre-warmed to 37°C.

    • The test compound is added to the cell suspension to initiate the assay.

    • The incubation is carried out in a shaking water bath or incubator at 37°C.

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is terminated by adding a cold organic solvent with an internal standard.

  • Sample Analysis:

    • The samples are processed (e.g., centrifugation, protein precipitation) to prepare them for analysis.

    • The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the general metabolic pathway of dihydropyridines and the typical workflow for an in vitro metabolic stability assay.

Dihydropyridine_Metabolism cluster_enzymes Key Metabolic Enzymes DHP Dihydropyridine PYR Pyridine Derivative DHP->PYR CYP3A4 (Oxidation) MET Further Metabolites PYR->MET Ester Hydrolysis, Side-chain Oxidation CYP3A4 Cytochrome P450 3A4

Caption: General metabolic pathway of dihydropyridines.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-incubate Compound with Enzyme Source at 37°C A->D B Prepare Microsomes or Hepatocytes B->D C Prepare Cofactor (e.g., NADPH) E Initiate Reaction with Cofactor C->E D->E F Collect Aliquots at Time Points E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Protein Precipitation and Centrifugation G->H I LC-MS/MS Analysis H->I J Data Interpretation (t½, CLint) I->J

Caption: Experimental workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of dihydropyridines and other drug candidates. By blocking sites of metabolism, fluorination can lead to a longer half-life, improved bioavailability, and a more favorable pharmacokinetic profile. While direct comparative data for fluorinated versus non-fluorinated dihydropyridines is not abundant, the underlying principle is strongly supported by evidence from other drug classes. The use of standardized in vitro metabolic stability assays, such as those employing microsomes and hepatocytes, is crucial for evaluating the impact of such chemical modifications in the drug discovery and development process.

References

Benchmarking the antioxidant activity of 3-fluoro-1,2-dihydropyridine-2-thione against known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant activity of the novel compound 3-fluoro-1,2-dihydropyridine-2-thione against established antioxidants such as Ascorbic Acid, Trolox (a water-soluble vitamin E analog), and Butylated Hydroxytoluene (BHT).[1][2][3][4][5] The following sections detail common in vitro assays, present a structured format for data comparison, and illustrate key experimental workflows and cellular pathways.

Comparative Analysis of Antioxidant Activity

To objectively assess the antioxidant capacity of this compound, a direct comparison of its performance in standardized antioxidant assays is essential. The data should be presented as IC50 values (the concentration required to scavenge 50% of free radicals) for radical scavenging assays or as equivalence values for reduction potential assays.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)TroloxButylated Hydroxytoluene (BHT)
DPPH Radical Scavenging Activity (IC50 in µM) Experimental Data RequiredLiterature ValueLiterature ValueLiterature Value
ABTS Radical Scavenging Activity (IC50 in µM) Experimental Data RequiredLiterature ValueLiterature ValueLiterature Value
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) Equivalents) Experimental Data RequiredLiterature ValueLiterature ValueLiterature Value

Note: Literature values for known antioxidants can vary based on specific experimental conditions.

Experimental Protocols for Key Antioxidant Assays

Consistent and detailed methodologies are crucial for reproducible and comparable results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve this compound and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[6] The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][11]

  • Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare various concentrations of the test compound and standards as in the DPPH assay.

  • Reaction: Mix 10 µL of the sample with 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.[12]

  • Measurement: Read the absorbance at 734 nm.[9]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14][15]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare different concentrations of the test compound and standards.

  • Reaction: Add 50 µL of the sample to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.[13]

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µM of ferrous equivalent.[15]

Visualizing Experimental and Biological Pathways

Diagrams are provided to illustrate a standard experimental workflow and a key cellular antioxidant signaling pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Samples in a 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compound & Standards prep_samples->mix incubate Incubate in Dark at Room Temp for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

The cellular response to oxidative stress often involves the activation of specific signaling pathways. The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress.[16][[“]][18]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to (basal state) nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates are Antioxidant Response Element (ARE) nrf2_nuc->are maf sMaf maf->are genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates

Caption: The Nrf2-ARE Antioxidant Response Pathway.

References

Bridging the Digital and the Biological: A Guide to Validating Computational Screening Hits with In vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising in silico hit to a viable drug candidate is paved with rigorous experimental validation. Computational screening has revolutionized the initial stages of drug discovery by rapidly identifying potential drug-like molecules from vast virtual libraries. However, these computational predictions are theoretical and must be substantiated by tangible biological evidence. This guide provides a comprehensive comparison of computational screening methodologies and the essential in vitro experiments required to validate their findings, complete with detailed protocols and illustrative diagrams.

The synergy between computational and experimental approaches is paramount for an efficient and successful drug discovery pipeline. Virtual screening narrows down the vast chemical space to a manageable number of promising candidates, saving significant time and resources. Subsequent in vitro validation then confirms the biological activity of these candidates, providing the crucial data needed to advance the most promising compounds to the next stage of development.

Performance Comparison: Virtual Screening vs. High-Throughput Screening

Before delving into the validation process, it's important to understand the context of computational screening in relation to its traditional counterpart, high-throughput screening (HTS).

ParameterVirtual Screening (VS)High-Throughput Screening (HTS)
Throughput Millions to billions of compounds100,000s to millions of compounds
Cost Low (computational resources)High (reagents, equipment, personnel)
Time Fast (days to weeks)Slower (weeks to months)
Hit Rate Typically 1-40%[1][2]Typically 0.01-0.14%[1][2]
Compound Source Virtual libraries (commercially available or synthetically feasible)Physical compound libraries
Initial Information Prioritizes compounds for synthesis or purchaseDirectly identifies active compounds from a physical library

In Vitro Validation: From Computational Hit to Biological Confirmation

The validation of computational hits involves a tiered approach, starting with primary assays to confirm activity and progressing to more complex cell-based assays to assess functional effects. The following table summarizes key in vitro assays used in this process.

Assay TypePurposeTypical ReadoutKey Parameters
Binding Assays To confirm direct physical interaction between the compound and the target protein.Dissociation constant (Kd), IC50Protein concentration, ligand concentration, buffer conditions
Enzyme Inhibition Assays To determine if the compound inhibits the catalytic activity of an enzyme target.IC50, KiEnzyme concentration, substrate concentration, inhibitor concentration
Cell Viability Assays To assess the effect of the compound on cell proliferation and cytotoxicity.IC50, GI50Cell line, seeding density, treatment duration
Reporter Gene Assays To measure the modulation of a specific signaling pathway by the compound.Luciferase activity, fluorescenceReporter construct, cell line, stimulus

Experimental Workflow: A Step-by-Step Validation Process

The journey from a computational hit to a validated lead compound follows a structured experimental workflow. This process ensures that only the most promising candidates, with confirmed biological activity and desirable properties, are advanced for further development.

G cluster_0 Computational Phase cluster_1 In Vitro Validation Phase Virtual_Screening Virtual Screening of Compound Library Hit_Selection Selection and Prioritization of In Silico Hits Virtual_Screening->Hit_Selection Compound_Acquisition Compound Acquisition (Purchase or Synthesis) Hit_Selection->Compound_Acquisition Primary_Assay Primary Screening: Binding or Enzyme Assay Compound_Acquisition->Primary_Assay Dose_Response Dose-Response and IC50/EC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Screening: Cell-Based Assays Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HER2_Pathway HER2 HER2 Dimerization PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

References

Safety Operating Guide

Proper Disposal of 3-fluoro-1,2-dihydropyridine-2-thione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 3-fluoro-1,2-dihydropyridine-2-thione are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in the known hazards of its constituent functional groups: a fluorinated pyridine ring and a pyridinethione moiety.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on data from structurally analogous compounds, including 3-fluoro-2-nitropyridine, 2-fluoropyridine, 2-pyridinethiol, and 1-hydroxy-2-pyridinethione. These related compounds indicate that this compound should be handled as a hazardous substance with potential for toxicity if ingested, inhaled, or in contact with skin, and may cause irritation to the skin and eyes.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of dust or fumes.

Engineering Controls:

  • A properly functioning chemical fume hood is essential.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Avoid all direct contact with the compound.

  • Do not breathe dust or fumes.

  • Wash hands thoroughly with soap and water after handling.

  • Keep the container tightly closed when not in use.

Quantitative Toxicity Data of Structurally Similar Compounds

To provide a quantitative perspective on the potential hazards, the following table summarizes the acute toxicity data for compounds structurally related to this compound. This data should be used as a conservative estimate of its potential toxicity.

CompoundCAS NumberAcute Toxicity (LD50)SpeciesRoute
2-Pyridinethiol2637-34-5250 mg/kgMouseIntraperitoneal
2-Pyridinethiol2637-34-5250 mg/kgMouseIntravenous
1-Hydroxy-2-pyridinethione1121-31-9178 mg/kgQuailOral
Sodium Pyrithione (Salt of 1-Hydroxy-2-pyridinethione)3811-73-21208 mg/kgRat (female)Oral
Zinc Pyrithione (Zinc complex)13463-41-7269-774 mg/kgRatOral

Data sourced from various Safety Data Sheets and toxicological databases.

Step-by-Step Disposal and Decontamination Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for the decontamination of lab equipment and the management of small spills, the following procedures can be implemented.

Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed container.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Store this container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the entire solution should be collected in a labeled hazardous waste container.

    • The label must identify all components of the mixture, including the solvent and the approximate concentration of this compound.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Decontamination of Laboratory Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).

  • Collect Rinsate: This initial solvent rinse should be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Wash the equipment with soap and water. This secondary wash water can typically be disposed of down the drain, assuming the initial solvent rinse has effectively removed the bulk of the chemical contamination.

Small-Scale Spill Management:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

Visualizing Disposal and Hazard Logic

To further clarify the decision-making process for disposal and the logical relationships of the compound's hazards, the following diagrams are provided.

DisposalWorkflow start Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type spill Is this a small-scale spill? start->spill solid_waste Collect in a labeled, sealed solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid waste container. waste_type->liquid_waste Liquid storage Store in a designated hazardous waste accumulation area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal spill->waste_type No (Bulk Waste) absorb Absorb with inert material. spill->absorb Yes collect_spill Collect absorbed material into hazardous waste container. absorb->collect_spill decontaminate Decontaminate the spill area. collect_spill->decontaminate decontaminate->storage

Caption: Workflow for the proper disposal of this compound waste.

HazardLogic compound This compound group1 Fluorinated Pyridine Moiety compound->group1 group2 Pyridinethione Moiety compound->group2 hazard4 Hazardous Combustion Products (HF, NOx, SOx) compound->hazard4 On combustion hazard1 Potential Systemic Toxicity (Oral, Dermal, Inhalation) group1->hazard1 hazard2 Skin and Eye Irritation group1->hazard2 group2->hazard1 group2->hazard2 hazard3 Potential Aquatic Toxicity group2->hazard3

Caption: Logical relationship of hazards derived from the compound's functional groups.

By adhering to these detailed procedures and understanding the rationale behind them, laboratory professionals can manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship.

Essential Safety and Operational Guidance for Handling 3-fluoro-1,2-dihydropyridine-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-fluoro-1,2-dihydropyridine-2-thione was found. The following guidance is based on the general hazards associated with fluorinated pyridine derivatives and organosulfur compounds (thiones). It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work. This information should be used as a supplement to, not a replacement for, a comprehensive, substance-specific safety evaluation.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is intended to establish a robust safety framework, mitigating potential risks and ensuring regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a fluorinated pyridine ring and a thione group, this compound should be treated as a potentially hazardous substance. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially affecting the liver, kidneys, and central nervous system.[1][2] Thiono-sulfur containing compounds can also exhibit significant toxicity.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[1][4]
Hand Protection Nitrile or neoprene gloves. Latex gloves are not recommended.To prevent skin contact. Always inspect gloves for integrity before use.[1][5]
Body Protection A fully-buttoned lab coat or chemical-resistant apron.To protect against skin exposure.[1]
Respiratory Protection A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors, especially when handling powders or in poorly ventilated areas.To prevent inhalation of harmful fumes or dust.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8] The storage area should be clearly designated for hazardous chemicals.

2.2. Handling and Use

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the compound.

  • Weighing and Transfer: When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • Spill Prevention: Work on a tray or other form of secondary containment to contain any potential spills.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[8]

2.3. Disposal Plan

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and experimental residues, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5] Waste pyridine and its derivatives are considered hazardous waste and must be disposed of according to local, state, and federal regulations, which may include incineration at high temperatures.[9]

  • Consultation: Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Plan

Emergency Scenario Immediate Actions
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain the spill.[5] Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[2] Ensure proper ventilation and wear appropriate PPE during cleanup.
Fire Use a carbon dioxide, dry chemical, or foam extinguisher.[8] Do not use water. Wear self-contained breathing apparatus.[6]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_emergency Contingency Receiving Receiving Storage Secure Storage Receiving->Storage Handling Handling in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment PPE Wear Appropriate PPE Handling->PPE Emergency_Plan Emergency Plan Active Handling->Emergency_Plan Waste_Collection Waste Collection Experiment->Waste_Collection Experiment->PPE Experiment->Emergency_Plan Disposal Hazardous Waste Disposal Waste_Collection->Disposal Waste_Collection->PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.